molecular formula C12H22O11 B013519 Cellobiose CAS No. 528-50-7

Cellobiose

Numéro de catalogue: B013519
Numéro CAS: 528-50-7
Poids moléculaire: 342.30 g/mol
Clé InChI: GUBGYTABKSRVRQ-CUHNMECISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cellobiose is a glycosylglucose consisting of two glucose units linked via a beta(1->4) bond. It has a role as a plant metabolite.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cellose has been reported in Paris fargesii, Arabidopsis thaliana, and other organisms with data available.
A disaccharide consisting of two glucose units in beta (1-4) glycosidic linkage. Obtained from the partial hydrolysis of cellulose.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

528-50-7

Formule moléculaire

C12H22O11

Poids moléculaire

342.30 g/mol

Nom IUPAC

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12+/m1/s1

Clé InChI

GUBGYTABKSRVRQ-CUHNMECISA-N

SMILES isomérique

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

SMILES canonique

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Apparence

Assay:≥95%A crystalline solid

Point d'ébullition

Decomposes (NIOSH, 2024)
decomposes
Decomposes

Densité

1.27 to 1.61 (NIOSH, 2024)
1.27-1.61

melting_point

500 to 518 °F (Decomposes) (NIOSH, 2024)
102-103 °C
500-518 °F (decomposes)
500-518 °F (Decomposes)

Autres numéros CAS

528-50-7

Description physique

Solid;  [Merck Index] White solid;  [Acros Organics MSDS]

Solubilité

Insoluble (NIOSH, 2024)
Insoluble

Synonymes

4 O beta D Glucopyranosyl D glucopyranose
4-O-beta-D-Glucopyranosyl-D-glucopyranose
Cellobiose

Pression de vapeur

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Origine du produit

United States

Foundational & Exploratory

Cellobiose: A Comprehensive Technical Guide to its Biological Functions and Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellobiose (B7769950), a disaccharide composed of two β(1→4) linked D-glucose units, is primarily known as the fundamental repeating unit of cellulose (B213188). Beyond its structural role, this compound exhibits a range of biological functions and activities that are of significant interest to the scientific and drug development communities. This technical guide provides an in-depth exploration of the core biological functions of this compound, including its role as a signaling molecule in plants, its prebiotic effects on the gut microbiome, its metabolic pathways in various organisms, and its clinical relevance in diagnostic applications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

This compound (4-O-β-D-glucopyranosyl-D-glucose) is a reducing sugar that is not found freely in nature but is generated as a key intermediate during the enzymatic hydrolysis of cellulose by cellulases.[1][2] While historically viewed primarily as a simple breakdown product, emerging research has revealed that this compound is an active biomolecule with diverse physiological roles. Its ability to modulate immune responses in plants, influence the composition and metabolic output of the gut microbiota, and serve as an indicator of intestinal permeability underscores its importance in various biological systems.[3][4][5] This guide will delve into the technical details of these functions, providing the necessary data and methodologies for advanced research and development.

Biological Functions and Roles

Prebiotic Activity and Gut Microbiome Modulation

This compound is not readily digested in the human upper gastrointestinal tract and thus reaches the colon intact, where it is fermented by the gut microbiota.[6] This selective fermentation leads to the proliferation of beneficial bacteria and the production of short-chain fatty acids (SCFAs), conferring a prebiotic effect.

In vitro and in vivo studies have demonstrated that this compound supplementation can significantly alter the composition of the gut microbiome. Notably, it has been shown to increase the abundance of beneficial genera such as Bifidobacterium and Lactobacillus.[6][7][8] A synbiotic combination of Lactobacillus acidophilus NCFM and this compound was found to increase the relative abundances of Bifidobacterium, Collinsella, and Eubacterium in a human trial.[6]

The fermentation of this compound by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate.[9][10] These SCFAs serve as an energy source for colonocytes, contribute to the maintenance of gut barrier integrity, and have systemic anti-inflammatory effects. In a study on DSS-induced colitis in mice, the protective effects of this compound were attributed in part to the anti-inflammatory actions of SCFAs, particularly butyrate.

Plant Immune System Activation

In plants, this compound acts as a Damage-Associated Molecular Pattern (DAMP), signaling the presence of cell wall degradation by pathogens or herbivores.[4][5] This recognition triggers a downstream signaling cascade that activates the plant's innate immune system, leading to enhanced disease resistance.

The perception of this compound at the plant cell surface initiates a rapid and transient influx of intracellular calcium.[4][11] This calcium signal is a crucial second messenger that leads to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[4][5] Specifically, this compound treatment in Arabidopsis thaliana leads to the phosphorylation and activation of MPK3 and MPK6.[4][5]

The activation of MAPK cascades results in the transcriptional reprogramming of the plant cell, leading to the upregulation of a suite of defense-related genes.[4][5] This includes genes involved in phytohormone signaling pathways (salicylic acid, jasmonic acid, and ethylene) and the expression of pathogenesis-related (PR) proteins.[4] For instance, this compound induces the expression of the transcription factor WRKY30 and genes involved in salicylic (B10762653) acid signaling such as PAD4.[4][5]

Intermediate in Cellulose Metabolism

The primary and most well-understood role of this compound is as a key intermediate in the enzymatic degradation of cellulose.[1][2] Cellulolytic microorganisms secrete a consortium of enzymes, including endoglucanases and exoglucanases (cellobiohydrolases), that break down cellulose into smaller oligosaccharides, with this compound being a major product.[4]

Once transported into the microbial cell, this compound is catabolized through two primary pathways:

  • Hydrolytic Pathway: An intracellular β-glucosidase cleaves this compound into two molecules of glucose, which then enter glycolysis.[12]

  • Phosphorolytic Pathway: this compound phosphorylase cleaves this compound using inorganic phosphate (B84403) to produce one molecule of glucose and one molecule of glucose-1-phosphate. This pathway is more energy-efficient as it saves one molecule of ATP per molecule of this compound metabolized.[12]

The preferential use of one pathway over the other varies between different microorganisms.[12][13]

An important aspect of this compound's role in cellulose degradation is its function as a feedback inhibitor of cellulase (B1617823) activity.[14][15] Accumulation of this compound can significantly slow down the rate of cellulose hydrolysis by competitively inhibiting cellobiohydrolases.[1][13] This inhibition is a critical bottleneck in the industrial conversion of cellulosic biomass to biofuels and biochemicals.

Clinical and Diagnostic Applications

The differential absorption of this compound and a monosaccharide like mannitol (B672) is utilized in the This compound/Mannitol Test to assess intestinal permeability.[1][3][16] In a healthy individual, the small monosaccharide mannitol is readily absorbed, while the larger disaccharide this compound has limited absorption. In conditions associated with damage to the intestinal mucosa, such as Crohn's disease and celiac disease, the absorption of this compound is increased.[1][3] The ratio of urinary excretion of this compound to mannitol provides a non-invasive measure of intestinal barrier function.[1][3][16]

Quantitative Data Presentation

Table 1: Enzyme Kinetic Parameters for this compound Metabolism
EnzymeOrganismSubstrateKm (mM)Vmax (µmol/min/mg)Ki (mM)InhibitorReference(s)
β-GlucosidaseTrichoderma reeseiThis compound1.22 ± 0.31.14 ± 0.21--[1]
CellobiaseNeocallimastix frontalisThis compound0.0535.880.95This compound[16]
β-Glucosidase (BGL1)Trichoderma reeseiThis compound0.38-3.25Glucose[17]
β-Glucosidase (SP188)Aspergillus nigerThis compound0.57-2.70Glucose[17]
Cellobiohydrolase (Cel7A)Trichoderma reesei3H-bacterial cellulose--1.6 ± 0.5This compound[1][3]
Endoglucanase (Cel7B)Trichoderma reesei3H-amorphous cellulose--11 ± 3This compound[1][3]
Endoglucanase (Cel5A)Trichoderma reesei3H-amorphous cellulose--34 ± 6This compound[1][3]
Table 2: Prebiotic Effects of this compound on Gut Microbiota (In Vitro)
Probiotic StrainInitial ConcentrationThis compound ConcentrationIncubation TimeFold Increase in PopulationReference(s)
Bifidobacterium infantisNot specified2% (w/v)Not specifiedLowest mean doubling time[8]
Lactobacillus spp.Not specified5 g/day (in vivo)3 weeksIncreased levels[6]
Bifidobacterium spp.Not specified5 g/day (in vivo)3 weeksIncreased relative abundance[6]
Table 3: this compound-Induced Plant Defense Gene Expression in Arabidopsis thaliana
GeneFunctionFold ChangeTime Post-TreatmentReference(s)
WRKY30Transcription FactorStrongest transcriptional response25 min[4]
ACS7Ethylene Synthesis15-fold25 min[4][5]
PAD4Salicylic Acid SignalingUpregulated25 min[4][5]
Table 4: this compound/Mannitol Test Ratios in Health and Disease
ConditionUrinary this compound:Mannitol RatioReference(s)
Healthy ControlsNormal (baseline)[1][3][5]
Subtotal Villous AtrophyIncreased[1][3][5]
Small Intestinal Crohn's DiseaseIncreased[1][3][5]
Iron Deficiency AnemiaIncreased[1][3][5]

Experimental Protocols

In Vitro Anaerobic Fermentation of this compound by Human Fecal Inoculum

This protocol is adapted from methodologies for in vitro batch culture fermentation to study the effects of substrates on gut microbiota.[14][18][19]

Materials:

  • Anaerobic chamber (e.g., 80% N2, 10% CO2, 10% H2)

  • Sterile fermentation tubes

  • Fresh human fecal samples from healthy donors

  • Anaerobic phosphate buffer (0.1 M, pH 7)

  • This compound solution (sterile, concentration as required)

  • Fermentation medium (e.g., peptone-based)

  • Resazurin solution (as an anaerobic indicator)

  • Reagents for SCFA analysis (e.g., gas chromatography standards)

  • Reagents for microbial DNA extraction and qPCR

Procedure:

  • Preparation of Fecal Inoculum:

    • Inside an anaerobic chamber, prepare a fecal slurry by homogenizing fresh feces in anaerobic phosphate buffer (e.g., 10-32% wt/vol).[14][18]

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • To sterile fermentation tubes containing the fermentation medium, add the this compound solution to the desired final concentration.

    • Inoculate the tubes with the fecal slurry (e.g., 10% v/v).[19]

    • Include a control group without this compound.

  • Incubation:

    • Incubate the tubes at 37°C in the anaerobic chamber for a specified period (e.g., 24-48 hours), with gentle shaking.[14]

  • Sampling and Analysis:

    • At various time points, collect aliquots from the fermentation tubes for analysis.

    • SCFA Analysis: Centrifuge the aliquots, filter the supernatant, and analyze for SCFA concentrations using gas chromatography (GC).[9][10]

    • Microbiota Analysis: Extract microbial DNA from the fermentation samples and perform quantitative PCR (qPCR) to determine the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus).

Analysis of this compound-Induced MAPK Activation in Arabidopsis thaliana

This protocol is based on standard methods for analyzing MAPK phosphorylation in plants via Western blotting.[4][20][21][22]

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-14 days old)

  • This compound solution (e.g., 100 µM)

  • Liquid plant culture medium (e.g., MS medium)

  • Protein extraction buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (e.g., anti-phospho-p44/42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plant Treatment:

    • Grow Arabidopsis seedlings in liquid culture.

    • Treat the seedlings with this compound solution for various time points (e.g., 0, 5, 10, 15, 30 minutes).

    • Include an untreated control.

  • Protein Extraction:

    • Harvest the seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder.

    • Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for at least 1 hour.

    • Incubate the membrane with the primary antibody against phosphorylated MAPKs overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MAPK.

Cellulase Inhibition Assay by this compound

This protocol outlines a general method to determine the inhibitory effect of this compound on cellulase activity.[2][8]

Materials:

  • Cellulase enzyme solution

  • Cellulose substrate (e.g., filter paper, Avicel, or a chromogenic substrate)

  • Buffer solution (e.g., citrate (B86180) buffer, pH 4.8)

  • This compound solutions of varying concentrations

  • Reagents for detecting the product of the enzymatic reaction (e.g., DNS reagent for reducing sugars, or a spectrophotometer for chromogenic substrates)

  • Water bath or incubator set to the optimal temperature for the cellulase

Procedure:

  • Assay Setup:

    • Prepare a series of reaction tubes.

    • To each tube, add the buffer, cellulose substrate, and a specific concentration of this compound. Include a control with no this compound.

  • Enzyme Reaction:

    • Pre-incubate the tubes at the optimal temperature for the cellulase.

    • Initiate the reaction by adding the cellulase enzyme solution to each tube.

    • Incubate for a fixed period during which the reaction is linear.

  • Termination and Measurement:

    • Stop the reaction (e.g., by adding DNS reagent and boiling, or by adding a stop solution for chromogenic assays).

    • Measure the amount of product formed. For reducing sugars, this is typically done by measuring the absorbance at a specific wavelength after reaction with DNS.

  • Data Analysis:

    • Plot the enzyme activity (rate of product formation) as a function of the this compound concentration.

    • Determine the IC50 (the concentration of this compound that causes 50% inhibition) and the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition).

Signaling Pathways and Experimental Workflows

This compound-Induced Immune Signaling in Plants

Cellobiose_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (DAMP) PRR Putative Pattern Recognition Receptor (PRR) This compound->PRR Perception Ca_influx Ca²⁺ Influx PRR->Ca_influx MAPKKK MAPKKK Ca_influx->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MPK3/MPK6 (Phosphorylated) MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKY30) MAPK->TFs Activation Defense_Genes Defense Gene Expression (e.g., PAD4, ACS7) TFs->Defense_Genes Upregulation

Caption: this compound-induced immune signaling pathway in plants.

Experimental Workflow for In Vitro Fecal Fermentation

Fermentation_Workflow Fecal_Sample Fresh Fecal Sample Homogenization Homogenize in Anaerobic Buffer Fecal_Sample->Homogenization Inoculum Fecal Inoculum Homogenization->Inoculum Fermentation Anaerobic Fermentation (37°C with this compound) Inoculum->Fermentation Sampling Collect Aliquots (e.g., 0, 24, 48h) Fermentation->Sampling SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Microbiota_Analysis Microbiota Analysis (qPCR) Sampling->Microbiota_Analysis Results Quantitative Data on SCFA and Microbial Populations SCFA_Analysis->Results Microbiota_Analysis->Results

Caption: Workflow for in vitro fecal fermentation of this compound.

Intracellular this compound Metabolic Pathways

Cellobiose_Metabolism cluster_hydrolytic Hydrolytic Pathway cluster_phosphorolytic Phosphorolytic Pathway Cellobiose_in Intracellular this compound B_Glucosidase β-Glucosidase Cellobiose_in->B_Glucosidase Cellobiose_Phosphorylase This compound Phosphorylase (+ Pi) Cellobiose_in->Cellobiose_Phosphorylase Glucose1 2x Glucose B_Glucosidase->Glucose1 Glycolysis1 Glycolysis (-2 ATP) Glucose1->Glycolysis1 Products Glucose + Glucose-1-Phosphate Cellobiose_Phosphorylase->Products Glycolysis2 Glycolysis (-1 ATP) Products->Glycolysis2

Caption: Intracellular metabolic pathways of this compound.

Conclusion

This compound is a multifaceted disaccharide with significant biological roles that extend far beyond its identity as a mere intermediate in cellulose degradation. Its functions as a prebiotic, an elicitor of plant immunity, and a diagnostic marker highlight its potential for applications in functional foods, crop protection, and clinical diagnostics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the biological activities of this compound. A deeper understanding of its mechanisms of action will undoubtedly pave the way for novel innovations in biotechnology and medicine.

References

A Technical Guide to the Natural Sources and Abundance of Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose (B7769950) is a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. It is the primary repeating unit of cellulose (B213188), the most abundant organic polymer on Earth.[1][2] While cellulose is ubiquitous in the cell walls of plants, the presence of free this compound in nature is more transient and typically found in low concentrations.[3] This is because this compound is primarily an intermediate product in the enzymatic hydrolysis of cellulose.[4][5] This guide provides a comprehensive overview of the natural sources of this compound, its abundance, and the methodologies used for its analysis.

Natural Sources of this compound

This compound is not typically stored in organisms in large quantities but rather exists as a product of cellulose degradation. Therefore, its natural sources are intrinsically linked to environments where cellulolytic activity occurs.

  • Plant Biomass: As the fundamental repeating unit of cellulose, this compound is a key intermediate in the breakdown of plant matter.[1] This process is mediated by cellulase (B1617823) enzymes produced by a variety of microorganisms.[6][7] Free this compound can be found in trace amounts in certain plant tissues, such as pine needles and developing maize grains.[8][9]

  • Honey: this compound has been detected in honey, likely originating from the nectar of plants or the enzymatic activity of microorganisms present in the honey.[3][8]

  • Fermented Foods and Beverages: Some fermented foods and plant-based juices may contain small quantities of this compound as a result of microbial activity on plant-derived ingredients.[3]

  • Rumen of Herbivores: The rumen of herbivores is a highly active environment for cellulose degradation by anaerobic fungi and bacteria.[10] These microorganisms produce cellulases that break down cellulose into this compound and other oligosaccharides as part of the digestive process.[10]

Abundance of this compound

The abundance of free this compound in natural sources is generally low due to its rapid conversion to glucose by β-glucosidases.[4][6] However, it can accumulate under certain conditions where the activity of cellobiohydrolases (which produce this compound) exceeds the activity of β-glucosidases.[6]

Natural SourceReported Abundance (mg/g)Notes
Developing Maize Grains (embryos)up to 0.05Free this compound detected.[9]
Developing Maize Grains (endosperm)0.06–0.13Free this compound detected.[9]
HoneyTrace amountsPresence confirmed, but quantitative data is scarce.[3][9]
Pine NeedlesPresentQuantitative data not readily available.[8]
CornPresentQuantitative data not readily available.[8]
Lignocellulosic HydrolysatesVariableConcentration depends on the biomass, pretreatment, and enzymatic hydrolysis conditions.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of soluble sugars, including this compound, from plant tissues.

Materials:

  • Plant tissue sample (e.g., maize grains, pine needles)

  • 80% (v/v) ethanol (B145695)

  • Deionized water

  • Mortar and pestle or homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh a known amount of fresh or freeze-dried plant tissue.

  • Homogenize the tissue in 80% ethanol (e.g., 1 g of tissue in 10 mL of ethanol) using a mortar and pestle or a mechanical homogenizer.

  • Incubate the homogenate at 80°C for 1 hour to inactivate endogenous enzymes.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the insoluble material.

  • Collect the supernatant, which contains the soluble sugars.

  • Repeat the extraction of the pellet with 80% ethanol and then with deionized water to ensure complete recovery of soluble sugars.

  • Pool the supernatants and evaporate the ethanol under vacuum.

  • Redissolve the dried extract in a known volume of deionized water.

  • Filter the extract through a 0.22 µm syringe filter before analysis.

Quantification of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound.[11]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system equipped with a PAD detector.

  • Anion-exchange column (e.g., CarboPac PA1 or PA10).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases using deionized water, NaOH, and NaOAc. The specific gradient will depend on the column and the separation requirements. A typical gradient for disaccharides might involve an isocratic elution with a specific concentration of NaOH, followed by a NaOAc gradient to elute more strongly retained carbohydrates.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in deionized water.

  • Sample Analysis:

    • Inject a known volume of the filtered extract onto the HPAE column.

    • Run the appropriate gradient program.

    • The PAD detector will measure the current generated by the oxidation of this compound at the surface of the gold electrode.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of Cellulose

The breakdown of cellulose to glucose is a key biological process. This compound is a critical intermediate in this pathway, and its accumulation can lead to feedback inhibition of cellulase enzymes.[6][12]

Cellulose_Hydrolysis Cellulose Cellulose This compound This compound Cellulose->this compound Endoglucanase, Exoglucanase Glucose Glucose This compound->Glucose β-Glucosidase Endoglucanase Endoglucanase Exoglucanase Exoglucanase (Cellobiohydrolase) BetaGlucosidase β-Glucosidase

Caption: Enzymatic hydrolysis of cellulose to glucose, with this compound as an intermediate.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample.

Cellobiose_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plant Tissue) Homogenization Homogenization in 80% Ethanol Sample->Homogenization Extraction Soluble Sugar Extraction Homogenization->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPAEPAD HPAE-PAD Analysis Filtration->HPAEPAD Quantification Quantification against Standard Curve HPAEPAD->Quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

References

The Discovery and Enduring Significance of Cellobiose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and pivotal role of cellobiose (B7769950) in cellular metabolism and signaling, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a disaccharide that constitutes the fundamental repeating unit of cellulose (B213188), has been a subject of scientific inquiry for over a century. Its discovery was a direct consequence of the burgeoning field of cellulose chemistry in the 19th century. Initially regarded as a mere structural component of the most abundant biopolymer on Earth, subsequent research has unveiled its multifaceted roles in microbial metabolism, enzymatic reactions, and even as a signaling molecule in plants. This technical guide provides a comprehensive overview of the discovery and history of this compound research, its detailed physicochemical properties, key experimental methodologies, and its intricate involvement in biological pathways.

Discovery and Historical Milestones

The journey of this compound research began with the study of cellulose, the primary structural component of plant cell walls. French chemist Anselme Payen is credited with the first isolation of cellulose in 1838.[1] However, it was not until 1879 that the Dutch chemist Augustinus Petrus Franchimont first prepared this compound. He achieved this by performing acetolysis on cellulose, a process involving treatment with acetic anhydride (B1165640) and sulfuric acid, which breaks down the cellulose polymer into its disaccharide units, yielding this compound octaacetate.

Subsequent research focused on elucidating the structure of this newly discovered sugar. It was established that this compound consists of two β-D-glucose molecules linked by a β(1→4) glycosidic bond.[2][3][4] This specific linkage is a defining feature of cellulose and is responsible for its linear, unbranched structure, which allows for the formation of crystalline microfibrils that provide mechanical strength to plant cell walls.

Key milestones in the history of this compound research include:

  • 1879: First preparation of this compound by Augustinus Petrus Franchimont through acetolysis of cellulose.

  • Early 20th Century: Elucidation of the chemical structure of this compound, confirming it as a disaccharide of two β-D-glucose units with a β(1→4) linkage.

  • Mid-20th Century: Recognition of this compound as the primary product of enzymatic cellulose degradation by cellulases. This discovery was crucial for understanding the biological breakdown of biomass.

  • Late 20th Century to Present: In-depth characterization of enzymes involved in this compound metabolism, including β-glucosidases and this compound phosphorylases.[5][6] Furthermore, the role of this compound as a signaling molecule in plants, acting as a damage-associated molecular pattern (DAMP), has been an active area of investigation.[7]

Physicochemical Properties of this compound

This compound is a white crystalline solid with distinct physical and chemical properties that are crucial for its biological function and industrial applications. As a reducing sugar, it possesses a free anomeric carbon that allows it to participate in redox reactions.[2]

PropertyValueReference
Molecular Formula C₁₂H₂₂O₁₁[8]
Molecular Weight 342.30 g/mol [8]
Appearance White crystalline solid[2]
Melting Point 229 - 230 °C[9]
Solubility in Water 12 g/100 mL[3]
Specific Rotation [α]D +34.6°
CAS Number 528-50-7[2]
PubChem CID 439178[8]

Key Experimental Protocols

The study of this compound has necessitated the development of specific experimental protocols for its production, purification, and quantification.

Enzymatic Production of this compound from Cellulose

This protocol describes the laboratory-scale production of this compound from cellulose using a commercial cellulase (B1617823) enzyme preparation.

Materials:

  • Microcrystalline cellulose (e.g., Avicel)

  • Commercial cellulase enzyme (e.g., from Trichoderma reesei)

  • Sodium citrate (B86180) buffer (50 mM, pH 4.8)

  • Incubator shaker

  • Centrifuge

  • Boiling water bath

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a 5% (w/v) suspension of microcrystalline cellulose in 50 mM sodium citrate buffer (pH 4.8).

  • Pre-incubate the cellulose suspension at 50°C for 30 minutes in an incubator shaker.

  • Add the commercial cellulase enzyme to the cellulose suspension. The optimal enzyme loading should be determined empirically but a starting point of 20 Filter Paper Units (FPU) per gram of cellulose is recommended.

  • Incubate the reaction mixture at 50°C with constant agitation (e.g., 150 rpm) for 24-48 hours.

  • At desired time intervals, withdraw aliquots of the reaction mixture.

  • To stop the enzymatic reaction, immediately heat the aliquots in a boiling water bath for 10 minutes.

  • Centrifuge the samples to pellet the remaining cellulose and enzyme.

  • Analyze the supernatant for this compound and glucose concentration using an HPLC system equipped with a suitable carbohydrate analysis column and a refractive index detector.

Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the quantification of this compound in aqueous samples.

Instrumentation and Columns:

  • An HPLC system with a refractive index (RI) detector is typically used.

  • A carbohydrate analysis column, such as an amine-based column (e.g., Aminex HPX-87H) or a ligand-exchange column, is suitable for separating this compound from other sugars like glucose.

Mobile Phase:

  • For an Aminex HPX-87H column, a typical mobile phase is 5 mM sulfuric acid in deionized water.

Procedure:

  • Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Set the column temperature (e.g., 60°C for an HPX-87H column) and the flow rate of the mobile phase (e.g., 0.6 mL/min).

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the unknown samples.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Biological Significance and Metabolic Pathways

This compound plays a central role in the carbon cycle as a key intermediate in the breakdown of cellulose. Its metabolism is particularly important in microorganisms that inhabit environments rich in plant biomass.

Microbial Metabolism of this compound

In microorganisms, this compound is typically transported into the cell and then cleaved into glucose by one of two primary pathways: the hydrolytic pathway or the phosphorolytic pathway.[5][6][10]

Hydrolytic Pathway:

  • In this pathway, an intracellular β-glucosidase enzyme hydrolyzes this compound into two molecules of D-glucose.

  • This is the more common pathway found in many bacteria and fungi.

  • The resulting glucose molecules then enter the glycolysis pathway for energy production.

Phosphorolytic Pathway:

  • This pathway involves the enzyme this compound phosphorylase, which cleaves this compound in the presence of inorganic phosphate.

  • The products of this reaction are one molecule of D-glucose and one molecule of α-D-glucose-1-phosphate.

  • The phosphorolytic pathway is more energy-efficient as it saves one molecule of ATP compared to the hydrolytic pathway, since one of the glucose units is already phosphorylated.

Cellobiose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_hydrolytic Hydrolytic Pathway cluster_phosphorolytic Phosphorolytic Pathway Cellulose Cellulose Cellobiose_ext This compound Cellulose->Cellobiose_ext Hydrolysis Cellobiose_int This compound Cellobiose_ext->Cellobiose_int Transport Cellulase Cellulase Cellulase->Cellulose Glucose Glucose (x2) Cellobiose_int->Glucose Hydrolysis Glucose_1P Glucose-1-Phosphate Cellobiose_int->Glucose_1P Phosphorolysis Glucose_single Glucose Cellobiose_int->Glucose_single Glycolysis Glycolysis Glucose->Glycolysis Glucose_1P->Glycolysis Glucose_single->Glycolysis B_Glucosidase β-Glucosidase B_Glucosidase->Cellobiose_int Cellobiose_Phosphorylase This compound Phosphorylase Cellobiose_Phosphorylase->Cellobiose_int Pi Pi Pi->Cellobiose_int

Caption: Microbial metabolic pathways for this compound utilization.

This compound as a Signaling Molecule in Plants

Recent research has revealed a fascinating role for this compound in plant biology. It acts as a Damage-Associated Molecular Pattern (DAMP), a molecule that signals cellular damage and activates the plant's immune response.[7] When plant cell walls are damaged, for instance during pathogen attack or mechanical stress, the breakdown of cellulose releases this compound.

This extracellular this compound is perceived by receptors on the plant cell surface, triggering a downstream signaling cascade. This cascade involves an increase in intracellular calcium ion concentration, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) pathways. Ultimately, this leads to the expression of defense-related genes and the production of antimicrobial compounds, bolstering the plant's defenses against pathogens.

Cellobiose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell Cell_Wall_Damage Cell Wall Damage (e.g., Pathogen Attack) Cellulose Cellulose Cell_Wall_Damage->Cellulose Degradation This compound This compound (DAMP) Cellulose->this compound Receptor Receptor This compound->Receptor Binding Ca_ion Ca²⁺ Influx Receptor->Ca_ion ROS ROS Production Receptor->ROS MAPK_Cascade MAPK Cascade Ca_ion->MAPK_Cascade ROS->MAPK_Cascade Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Antimicrobials Antimicrobial Compounds Defense_Genes->Antimicrobials

Caption: this compound-mediated signaling pathway in plants.

Applications in Research and Drug Development

The unique properties of this compound and its central role in cellulose metabolism have led to its use in various research and industrial applications.

  • Enzyme Characterization: this compound is a key substrate for characterizing the activity of β-glucosidases and this compound phosphorylases, which are important enzymes in the biofuel and biotechnology industries.

  • Probing Cellulose Degradation: Monitoring the production of this compound is a standard method for assessing the efficiency of enzymatic cellulose hydrolysis.

  • Drug Development: The role of this compound in plant defense signaling opens up possibilities for developing novel strategies to enhance crop resistance to pathogens. Furthermore, understanding the microbial metabolism of this compound is crucial for developing processes for the production of biofuels and other valuable chemicals from lignocellulosic biomass.

Conclusion

From its initial discovery as a simple disaccharide derived from cellulose, our understanding of this compound has evolved significantly. It is now recognized as a molecule of profound biological importance, acting as a critical intermediate in the global carbon cycle and as a key signaling molecule in plant defense. The ongoing research into the enzymes that metabolize this compound and the signaling pathways it activates continues to provide valuable insights for the development of sustainable biotechnologies and novel agricultural solutions. This technical guide serves as a foundational resource for researchers and professionals seeking to delve deeper into the fascinating world of this compound.

References

physical and chemical properties of cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cellobiose (B7769950)

Introduction to this compound

This compound is a disaccharide with the chemical formula C₁₂H₂₂O₁₁[1]. It is classified as a reducing sugar, meaning it possesses a free hemiacetal group that allows it to act as a reducing agent[2][3]. Structurally, this compound is composed of two β-glucose units linked by a β(1→4) glycosidic bond[1][3]. This linkage is the same one found in cellulose (B213188), and consequently, this compound is the primary structural repeating unit of this abundant polysaccharide[4][5]. It can be obtained through the enzymatic or acidic hydrolysis of cellulose and cellulose-rich materials like cotton, jute, or paper[2]. Due to its properties, this compound is utilized in various applications, including as an indicator carbohydrate for Crohn's disease and malabsorption syndrome[2][6][7].

Physical Properties of this compound

This compound is a white, hard, crystalline powder with no odor[2]. Its physical characteristics are crucial for its handling, processing, and application in various scientific and industrial fields. The key physical properties are summarized in the table below.

PropertyValueCitations
Molecular Formula C₁₂H₂₂O₁₁[1][7][8][9]
Molecular Weight 342.30 g/mol [7][8][9][10]
Appearance White, hard, crystalline powder[2]
Melting Point 203.5 °C (decomposes)[2], 225 °C (decomposes)[10], 239 °C (decomposes)[6], 229-230 °C[11], 235 °C[7][2][6][7][10][11]
Density 1.768 g/mL[2], 1.556 g/cm³ (calculated)[12][2][12]
Solubility in Water 12 g/100 mL[2], 1 g/8 mL (12.5 g/100mL)[6][10], 111.0 mg/mL at 15 °C[11], 14% at room temperature[13][2][6][10][11][13]
Solubility in other solvents Very slightly soluble in alcohol; insoluble in ether and chloroform[2]. Almost insoluble in absolute alcohol and ether[10].[2][10]
Optical Rotation [α]D Shows mutarotation: +14.2° → +34.6° (in water)[10][10]
Crystal System Monoclinic[12]
Space Group P2₁[12]

Chemical Properties of this compound

The chemical behavior of this compound is dictated by its structure, specifically the β(1→4) glycosidic linkage and the presence of a hemiacetal at the reducing end.

Reducing Nature

This compound is a reducing sugar because one of the glucose units has a hemiacetal group that can open to form a free aldehyde group. This aldehyde functionality allows this compound to reduce oxidizing agents, such as the copper(II) ions in Benedict's reagent[10]. The reaction with Benedict's reagent, which contains copper(II) sulfate, sodium carbonate, and sodium citrate (B86180), results in the reduction of Cu²⁺ ions to Cu⁺ ions, forming a red precipitate of copper(I) oxide.

Hydrolysis

The β(1→4) glycosidic bond in this compound can be cleaved through hydrolysis, yielding two molecules of glucose. This process can be catalyzed by either acids or enzymes.

Acid Hydrolysis In the presence of a dilute acid and heat, this compound is hydrolyzed into two glucose molecules[2][3]. The reaction mechanism involves the protonation of the glycosidic oxygen atom, followed by the cleavage of the C-O bond to form a cyclic carbocation intermediate. A subsequent attack by a water molecule leads to the formation of two glucose molecules[14]. The rate of acid hydrolysis is proportional to the acid concentration[15].

Enzymatic Hydrolysis Enzymes, specifically β-glucosidases (also known as cellobiases), can efficiently catalyze the hydrolysis of this compound to glucose[7][16]. This reaction is a critical step in the overall enzymatic degradation of cellulose. However, this compound can act as an inhibitor to other cellulolytic enzymes, such as cellobiohydrolases, which are responsible for breaking down the larger cellulose polymer[4][5]. This product inhibition is a significant factor in the efficiency of biomass conversion processes[5][17].

Oxidation

The aldehyde group in the open-chain form of this compound can be oxidized. For instance, this compound can be oxidized to cellobionic acid[18]. This oxidation can be achieved using various methods, including biocatalysis with enzymes like this compound dehydrogenase or whole-cell biocatalysts like Gluconobacter oxydans[18][19]. The reaction involves the conversion of the aldehyde group at the C1 position of the reducing glucose unit into a carboxylic acid group[20].

Experimental Protocols

Acid Hydrolysis of this compound

Objective: To hydrolyze this compound into its monosaccharide constituent, glucose, using an acid catalyst.

Methodology:

  • Preparation: A solution of this compound (e.g., 1% w/v) is prepared in a dilute strong acid, such as 5% sulfuric acid[21][22].

  • Reaction: The solution is heated in a sealed container to a high temperature (e.g., autoclaved at 121°C for 30-60 minutes)[14][21][22]. The heat provides the activation energy for the hydrolysis reaction.

  • Neutralization: After cooling, the reaction mixture is neutralized by the careful addition of a base, such as sodium hydroxide (B78521) or calcium carbonate, to stop the reaction.

  • Analysis: The resulting solution is analyzed for the presence of glucose. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) with a carbohydrate column or by using a glucose-specific biosensor[21][23].

Benedict's Test for Reducing Sugars

Objective: To qualitatively determine the presence of the reducing sugar this compound.

Methodology:

  • Reagent Preparation: Benedict's reagent is prepared by dissolving copper(II) sulfate, sodium carbonate, and sodium citrate in distilled water.

  • Sample Preparation: Approximately 1 mL of the sample solution containing this compound is placed in a test tube.

  • Reaction: About 2 mL of Benedict's reagent is added to the test tube. The mixture is then heated in a boiling water bath for 3-5 minutes.

  • Observation: The formation of a colored precipitate indicates a positive result. The color of the precipitate can range from green to yellow to orange to brick-red, depending on the concentration of the reducing sugar present. A brick-red precipitate of copper(I) oxide signifies a high concentration of reducing sugar.

Enzymatic Hydrolysis Assay (β-glucosidase activity)

Objective: To measure the rate of this compound hydrolysis by a β-glucosidase enzyme.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a known concentration of this compound (e.g., 2 mg/mL) in a suitable buffer solution (e.g., 100 mM sodium acetate, pH 5.0)[23]. The reaction is initiated by adding a specific amount of the β-glucosidase enzyme preparation[23].

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 40°C or 50°C) for a defined period[16][23].

  • Sampling and Quenching: Aliquots of the reaction mixture are taken at various time points. The enzymatic reaction in these aliquots is stopped immediately, typically by heat inactivation (e.g., boiling at 95-100°C for 5-10 minutes)[16][23].

  • Product Quantification: The concentration of the product, glucose, in each quenched sample is determined. This is commonly done using HPLC or an electrochemical glucose biosensor that can measure glucose concentration in real-time[21][22]. The rate of the reaction is calculated from the increase in glucose concentration over time.

Reaction Pathways and Mechanisms

Acid_Hydrolysis_of_this compound This compound This compound (β(1→4) linkage) H_ion + H⁺ This compound->H_ion Protonation Protonated Glycosidic Oxygen Carbocation Cyclic Carbocation Intermediate + Glucose Protonation->Carbocation Glycosidic Bond Cleavage H2O + H₂O Carbocation->H2O Products Two Glucose Molecules H_ion_out - H⁺ Products->H_ion_out H_ion->Protonation Protonation H2O->Products Nucleophilic Attack Enzymatic_Hydrolysis_Inhibition Cellulose Cellulose Chain EC_Complex Enzyme-Cellulose Complex Cellulose->EC_Complex Enzyme Cellobiohydrolase (Active Site Tunnel) Enzyme->EC_Complex Hydrolysis Hydrolysis EC_Complex->Hydrolysis Processive Cleavage Hydrolysis->Enzyme Product This compound (Product) Hydrolysis->Product Inhibition Product Inhibition Product->Inhibition Inhibition->Enzyme Binds to active site, causes steric hindrance Oxidation_of_this compound This compound This compound (Hemiacetal Form) OpenChain Open-Chain Form (Aldehyde Group) This compound->OpenChain Ring Opening Reagent Oxidizing Agent (e.g., Benedict's Reagent, CDH) OpenChain->Reagent OxidizedProduct Cellobionic Acid (Carboxylic Acid Group) Reagent->OxidizedProduct Oxidation

References

A Technical Guide to the Cellobiose Linkage: Structure, Determination, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cellobiose (B7769950), a disaccharide composed of two β-D-glucose units, serves as the fundamental repeating unit of cellulose (B213188), the most abundant biopolymer on Earth. The nature of its glycosidic bond is paramount to the structure of cellulose and is a key factor in its enzymatic degradation. This guide provides an in-depth analysis of the this compound linkage, detailing its stereochemistry, the experimental protocols used for its structural elucidation, and its intracellular metabolic fate.

The β(1→4) Glycosidic Bond: The Core of this compound

This compound is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[1] It consists of two β-D-glucose molecules linked by a covalent bond known as a glycosidic linkage.[2][3][4]

Specifically, the bond is a β(1→4) glycosidic bond .[1][2][3][4] This nomenclature precisely describes the stereochemistry and connectivity:

  • β Configuration: The bond originates from the anomeric carbon (C1) of the first glucose unit, and the orientation of this bond is "upward" (equatorial) in the standard chair conformation, defining it as beta (β).[1][4]

  • 1→4 Linkage: The bond connects the C1 of the first glucose molecule to the hydroxyl group on the C4 of the second glucose molecule.[1][4][5]

This β(1→4) linkage results in a key structural feature: each successive glucose unit in a chain is flipped 180 degrees relative to the preceding one. This arrangement allows for the formation of long, straight polymeric chains, which is characteristic of cellulose and facilitates extensive intermolecular hydrogen bonding, giving cellulose its rigid, fibrous structure.[6] this compound is classified as a reducing sugar because the anomeric carbon on the second glucose unit is part of a hemiacetal group, allowing it to open into an aldehyde form.[1][3][7]

Caption: Formation of the β(1→4) glycosidic bond in this compound.

Quantitative Structural Data

The precise geometry of the glycosidic linkage has been determined through X-ray crystallography and computational modeling. These studies provide quantitative data on bond lengths and the critical torsion angles (Phi, Φ and Psi, Ψ) that define the linkage's conformation.

ParameterDescriptionTypical Value (Å or °)
C1-O1 Bond Length Length of the bond from C1 to the glycosidic oxygen~1.43 Å
O1-C4' Bond Length Length of the bond from the glycosidic oxygen to C4'~1.43 Å
C1-O1-C4' Angle The angle of the glycosidic bridge~116.5°
Torsion Angle Φ (Phi) Defined by O5-C1-O1-C4' atomsVaries (see note)
Torsion Angle Ψ (Psi) Defined by C1-O1-C4'-C3' atomsVaries (see note)

Note: The torsion angles Φ and Ψ define the three-dimensional orientation of the two glucose rings relative to each other. While crystal structures provide specific values, in solution, these angles exhibit flexibility. Conformational analysis shows that an "exo-syn" conformation is a low-energy state in solution.[8][9]

Experimental Protocols for Structural Elucidation

The definitive structure of this compound and its glycosidic linkage has been established using a combination of high-resolution analytical techniques.

X-ray Crystallography

This technique provides atomic-level detail of the molecule in its solid, crystalline state.

Methodology:

  • Crystallization: High-purity this compound is dissolved in a suitable solvent (e.g., water) and slowly evaporated or subjected to vapor diffusion to produce single crystals of sufficient quality.[10][11]

  • Data Collection: A crystal is mounted and cooled, often in liquid nitrogen, to minimize thermal vibration.[10][11] It is then irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots.[10][11]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is interpreted to build an atomic model of this compound. The model is then refined against the experimental data to yield precise bond lengths, bond angles, and torsion angles.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the structure and conformation of carbohydrates in solution, where they are often more biologically relevant.[13]

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O) to avoid a large solvent signal in the ¹H spectrum.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number and chemical environment of protons. The anomeric protons (H1) are particularly diagnostic. In this compound, the β-linkage is confirmed by the large coupling constant (J value) between H1 and H2 (~8 Hz), which is characteristic of a trans-diaxial relationship.[14][15]

    • ¹³C NMR: Shows the chemical shifts of all carbon atoms, providing a fingerprint of the molecule.

  • 2D NMR Experiments: These are crucial for unambiguously assigning signals and confirming connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the proton network within each glucose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is the key experiment for identifying the glycosidic linkage, as it will show a correlation between the anomeric proton (H1) of the first glucose unit and the C4 of the second glucose unit (C4').

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly bonded. This provides crucial information about the 3D conformation and the spatial relationship between the two glucose rings across the glycosidic bond.[8]

G cluster_exp Experimental Workflow sample This compound Sample solution Solution State (in D₂O) sample->solution crystal Crystalline State sample->crystal nmr NMR Spectroscopy solution->nmr xray X-ray Crystallography crystal->xray nmr_details 1D: ¹H, ¹³C 2D: COSY, HSQC, HMBC, NOESY nmr->nmr_details xray_details Diffraction Pattern Electron Density Map xray->xray_details structure_sol Linkage & Conformation in Solution nmr_details->structure_sol structure_cry Precise 3D Structure in Solid State xray_details->structure_cry

Caption: Workflow for the structural elucidation of this compound.

Intracellular Metabolic Pathways

In organisms capable of digesting cellulose, this compound is transported into the cell where it is catabolized by one of two primary pathways.[16][17] The utilization of these pathways can differ depending on the organism and environmental conditions.[18]

  • Hydrolytic Pathway: An intracellular β-glucosidase enzyme cleaves the β(1→4) glycosidic bond using a molecule of water.[16] This hydrolysis reaction yields two molecules of D-glucose, which can then directly enter the glycolysis pathway for energy production.[16][17]

  • Phosphorolytic Pathway: A This compound phosphorylase enzyme cleaves the glycosidic bond using inorganic phosphate (B84403) (Pi) instead of water.[16] This phosphorolysis reaction is energetically more efficient as it produces one molecule of D-glucose and one molecule of glucose-1-phosphate.[16][17] The glucose-1-phosphate can be converted to glucose-6-phosphate (a glycolysis intermediate) by phosphoglucomutase without the expenditure of an ATP molecule, thus conserving energy for the cell.[16]

G Intracellular this compound Metabolism cluster_main Intracellular this compound Metabolism cluster_hydro Hydrolytic Pathway cluster_phos Phosphorolytic Pathway This compound This compound b_glucosidase β-Glucosidase This compound->b_glucosidase Substrate cb_phosphorylase This compound Phosphorylase This compound->cb_phosphorylase Substrate glucose1 2x D-Glucose b_glucosidase->glucose1 h2o H₂O h2o->b_glucosidase glycolysis1 Glycolysis glucose1->glycolysis1 products D-Glucose + Glucose-1-Phosphate cb_phosphorylase->products pi Pi pi->cb_phosphorylase glycolysis2 Glycolysis products->glycolysis2

Caption: The two primary intracellular metabolic pathways for this compound.

References

The Dual Role of Cellobiose in Cellulose Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellobiose (B7769950), a disaccharide product of cellulose (B213188) hydrolysis, plays a pivotal and complex role in the regulation of cellulase (B1617823) activity. It functions as both a critical inducer of cellulase gene expression at low concentrations and a potent feedback inhibitor of cellulase enzymes at higher concentrations. This dual functionality positions this compound as a key regulatory molecule in the intricate process of cellulose degradation by cellulolytic microorganisms. Understanding the precise mechanisms of this compound-mediated induction and inhibition is paramount for the optimization of industrial bioprocesses, such as biofuel production, and for the development of novel therapeutic strategies targeting fungal or bacterial cellulolytic activity. This technical guide provides a comprehensive overview of the role of this compound, detailing the molecular pathways of induction and inhibition, presenting quantitative data on these processes, and outlining key experimental protocols for their investigation.

The Dichotomous Function of this compound

Cellulose, an insoluble polymer of β-1,4-linked glucose units, is the most abundant biopolymer on Earth. Its enzymatic degradation is a cornerstone of the global carbon cycle and a focal point of biotechnological innovation. The process is primarily carried out by a synergistic cocktail of cellulase enzymes, which cleave the polymer into smaller oligosaccharides, predominantly this compound. This compound then acts as a signaling molecule, modulating the expression of cellulase genes, and as a product that can inhibit the very enzymes that produce it.

This compound as an Inducer of Cellulase Gene Expression

At low concentrations, this compound is a key inducer of cellulase gene expression in many cellulolytic fungi, most notably in the industrial workhorse Trichoderma reesei.[1][2] The induction process is a tightly regulated signaling cascade that ensures cellulase production is initiated only in the presence of its substrate. A basal level of cellulase expression is thought to be constitutive, allowing for the initial breakdown of cellulose into soluble inducers like this compound.[3]

The induction mechanism involves the transport of this compound into the fungal cell via specialized sugar transporters.[4][5][6] Once inside, this compound (or a transglycosylation product like sophorose) triggers a signaling pathway that leads to the activation of key transcription factors.[3][7] In Neurospora crassa, the transcription factors CLR-1 and CLR-2 are essential for this response.[7] In Trichoderma reesei, the orthologs of these factors, along with other regulators such as XYR1 and ACE3, play a central role in activating the expression of genes encoding cellobiohydrolases (e.g., cbh1) and endoglucanases (e.g., egl1).[1][8]

The concentration of this compound is a critical determinant of its inductive effect. Low concentrations of this compound have been shown to induce cellulase gene expression, while higher concentrations can lead to repression, highlighting a dose-dependent regulatory mechanism.[9][10]

This compound as an Inhibitor of Cellulase Activity

As the concentration of this compound accumulates during cellulose hydrolysis, it becomes a significant inhibitor of cellulase activity, particularly of cellobiohydrolases (exoglucanases).[11] This product inhibition is a major bottleneck in the efficiency of enzymatic cellulose degradation. The primary mechanism of inhibition is competitive, where this compound binds to the active site of the cellulase, preventing the binding and processing of the cellulose polymer.[11] Structural studies have suggested that this compound binding can induce conformational changes in the enzyme, leading to non-productive binding and hindering the processive movement of the enzyme along the cellulose chain.

Quantitative Data on this compound Effects

The inhibitory and inductive effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data for cellulases from Trichoderma reesei, a model organism for cellulase research.

EnzymeSubstrateInhibition TypeKi (mM) for this compoundReference(s)
Cel7A (CBH I)Bacterial CelluloseCompetitive1.6 ± 0.5[11]
Cel7B (EG I)Amorphous CelluloseCompetitive11 ± 3[11]
Cel5A (EG II)Amorphous CelluloseCompetitive34 ± 6[11]
Crude CellulaseCelluloseNon-competitive151.9[11]
β-glucosidase SP188This compoundCompetitive (Product)2.70
BGL1 (T. reesei)This compoundCompetitive (Product)3.25

Table 1: Inhibition Constants (Ki) of Trichoderma reesei Cellulases by this compound.

GeneInducer ConcentrationFold InductionOrganismReference(s)
cbh10.05% this compound~3-fold higher than 0.5%Cellulosilyticum ruminicola[9]
cbh1Cellulose (leading to this compound)>1100-foldTrichoderma reesei[8]
egl1Cellulose (leading to this compound)>1100-foldTrichoderma reesei[8]

Table 2: Induction of Cellulase Gene Expression by this compound. (Note: Quantitative dose-response data for T. reesei is often presented in relative terms or as part of broader transcriptome analyses, making direct fold-change values at specific low this compound concentrations less commonly reported in isolation.)

Signaling Pathways and Enzymatic Processes

The dual role of this compound can be visualized through the signaling and enzymatic pathways it influences.

Cellulase_Induction_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose Cellobiose_ext This compound Cellulose->Cellobiose_ext Basal Cellulase Activity Transporter This compound Transporter (e.g., CRT1) Cellobiose_ext->Transporter Transport Cellobiose_int This compound Transporter->Cellobiose_int BGL β-glucosidase Cellobiose_int->BGL Transglycosylation Signaling_Cascade Signaling Cascade Cellobiose_int->Signaling_Cascade Induction Signal Sophorose Sophorose Sophorose->Signaling_Cascade Strong Induction Signal BGL->Sophorose Transcription_Factors Transcription Factors (e.g., XYR1, ACE3) Signaling_Cascade->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Nuclear Translocation Cellulose_Degradation_and_Inhibition Cellulose Cellulose Endoglucanase Endoglucanase (EG) Cellulose->Endoglucanase Creates new chain ends Cellobiohydrolase Cellobiohydrolase (CBH) Cellulose->Cellobiohydrolase Processive degradation Endoglucanase->Cellulose This compound This compound Cellobiohydrolase->this compound Product This compound->Endoglucanase Feedback Inhibition This compound->Cellobiohydrolase Feedback Inhibition BGL β-glucosidase This compound->BGL Hydrolysis Glucose Glucose BGL->Glucose

References

Cellobiose as a Precursor for Biofuel Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The global pursuit of sustainable energy has intensified research into biofuels derived from lignocellulosic biomass, the most abundant organic material on Earth.[1] This complex plant matter, found in agricultural waste, forestry residues, and dedicated energy crops, is primarily composed of cellulose (B213188), hemicellulose, and lignin.[2] The conversion of cellulose to biofuels, such as ethanol (B145695), presents a promising alternative to fossil fuels, mitigating greenhouse gas emissions and reducing reliance on finite resources.[3][4] At the heart of this conversion process is cellobiose (B7769950), a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond, which serves as a critical intermediate.[1][3]

This technical guide provides an in-depth overview of the core principles, pathways, and methodologies involved in utilizing this compound as a precursor for biofuel production. It is intended for researchers, scientists, and professionals in the field of biofuel development.

Conversion Pathways from Lignocellulose to Biofuel

The journey from raw lignocellulosic biomass to usable biofuel involves several key stages. A crucial step is the enzymatic hydrolysis of cellulose, where cellulase (B1617823) enzymes break down the complex polysaccharide into simpler sugars.[2] The primary product of this initial breakdown is this compound.[5] For efficient fermentation into biofuels, this compound must be further converted into glucose. This can be achieved through various strategies, often categorized into separate hydrolysis and fermentation (SHF), simultaneous saccharification and fermentation (SSF), and consolidated bioprocessing (CBP).[6][7]

Intracellular this compound Metabolism

Once transported into a microbial cell, this compound can be metabolized through two primary pathways: hydrolytic and phosphorolytic.[5]

  • Hydrolytic Pathway: This is the more common pathway where the enzyme β-glucosidase (BGL) cleaves this compound into two molecules of glucose.[5] These glucose molecules then enter the standard glycolytic pathway to be fermented into ethanol or other biofuels.[6]

  • Phosphorolytic Pathway: In this more energy-efficient pathway, the enzyme this compound phosphorylase (CBP) cleaves this compound using an inorganic phosphate (B84403) (Pi).[5][8] This reaction produces one molecule of glucose and one molecule of glucose-1-phosphate (G1P).[8] The G1P can then be converted to glucose-6-phosphate and enter glycolysis, bypassing one ATP-consuming step, thus offering a higher energy yield.[5][9]

The choice of pathway can significantly impact the overall efficiency and economics of biofuel production.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Cellulose Cellulose Cellobiose_in This compound Cellulose->Cellobiose_in Cellulase (transport via CDT) Glucose Glucose Cellobiose_in->Glucose Hydrolytic Pathway (β-glucosidase) G1P Glucose-1-Phosphate Cellobiose_in->G1P Phosphorolytic Pathway (this compound Phosphorylase) Glycolysis Glycolysis Glucose->Glycolysis Biofuel Biofuel (e.g., Ethanol) Glycolysis->Biofuel

Fig. 1: Intracellular metabolic pathways for this compound conversion.

Key Enzymes and Microorganisms

The efficiency of converting this compound to biofuels is highly dependent on the enzymes and microorganisms employed. Researchers have focused on both naturally cellulolytic organisms and genetically engineered strains to optimize this process.

Essential Enzymes

Two main classes of enzymes are critical for this compound utilization:

EnzymeFunctionSource Organisms (Examples)
β-Glucosidase (BGL) Hydrolyzes this compound into two glucose molecules.[10]Aspergillus niger, Trichoderma reesei, Saccharomycopsis fibuligera[10][11]
This compound Phosphorylase (CBP) Phosphorolytically cleaves this compound into glucose and glucose-1-phosphate.[8]Clostridium thermocellum, Thermotoga maritima[8]
Fermentative Microorganisms

A variety of microorganisms, both native and engineered, are used for fermenting this compound and its derivatives.

MicroorganismKey Characteristics
Saccharomyces cerevisiae A robust and widely used industrial yeast for ethanol production.[3] Wild-type strains cannot utilize this compound, but they have been successfully engineered with cellodextrin transporters (CDTs) and either β-glucosidase or this compound phosphorylase genes.[6][12][13][14]
Clostridium thermocellum A thermophilic, anaerobic bacterium that can directly ferment cellulosic biomass to ethanol.[15] It possesses a native phosphorolytic pathway for this compound metabolism.[16][17] Its thermophilic nature reduces contamination risk.[15]
Ogataea polymorpha A thermotolerant yeast that can efficiently metabolize xylose, another major sugar in lignocellulosic hydrolysates.[3] It has been engineered to ferment this compound at high temperatures, which is advantageous for SSF processes.[3]
Dekkera/Brettanomyces bruxellensis An industrial yeast strain capable of assimilating and fermenting this compound under oxygen-limited conditions.[18]

Consolidated Bioprocessing (CBP)

Consolidated bioprocessing represents an advanced strategy that combines enzyme production, saccharification (hydrolysis), and fermentation into a single step within one reactor.[2][7][19] This approach aims to significantly reduce the costs associated with biofuel production by eliminating the need for a separate enzyme production phase.[2][20]

The development of CBP relies on either:

  • Native Strategy: Engineering naturally cellulolytic microorganisms like Clostridium thermocellum to enhance their biofuel production capabilities (e.g., higher yield and tolerance).[19]

  • Recombinant Strategy: Engineering robust fermentative organisms like Saccharomyces cerevisiae to express and secrete the necessary cellulolytic enzymes.[19]

CBP is considered a potential breakthrough for making cellulosic biofuels economically competitive.[5][20]

G cluster_CBP Consolidated Bioprocessing (CBP) Reactor Biomass Lignocellulosic Biomass Pretreatment Pretreatment Biomass->Pretreatment Enzyme_Prod 1. Enzyme Production Pretreatment->Enzyme_Prod Hydrolysis 2. Cellulose Hydrolysis (Saccharification) Enzyme_Prod->Hydrolysis Fermentation 3. Sugar Fermentation Hydrolysis->Fermentation Biofuel_Recovery Biofuel Recovery & Purification Fermentation->Biofuel_Recovery

Fig. 2: Workflow of Consolidated Bioprocessing (CBP).

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound fermentation to ethanol.

Table 1: Ethanol Production from this compound by Engineered S. cerevisiae

Strain / ModificationInitial this compound (g/L)Time (h)Ethanol Produced (g/L)Ethanol Yield (g/g)Reference
S. cerevisiae expressing cdt-1 and gh1-1 from N. crassa402416.8~0.42[12][14]
Evolved industrial S. cerevisiae4036~19.60.49 - 0.50[21]
Ternary S. cerevisiae consortium~2248~9.70.442[22]

Table 2: Ethanol Production from this compound by Clostridium thermocellum

Strain / ConditionInitial this compound (wt/vol)Max Ethanol ProductionEthanol/Acetate RatioReference
Batch culture, optimal substrate0.8%38.3 µmol/10⁹ cells2.8[16]
Batch culture, substrate-limited0.2%Low (8.3 µmol/10⁹ cells)1.2[16]
Batch culture, substrate-inhibited2.0%17.3 µmol/10⁹ cellsN/A[16]

Experimental Protocols

This section outlines generalized methodologies for key experiments in this compound-to-biofuel research.

Protocol for this compound Fermentation

This protocol describes a typical batch fermentation process to evaluate the ability of a microorganism to produce biofuel from this compound.

  • Media Preparation: Prepare a suitable fermentation medium. For example, a medium for Lactobacillus lactis could contain 10.0 g/L this compound, 4.5 g/L CaCO₃, and 1.0 g/L yeast extract.[23] Sterilize the medium by autoclaving at 121°C for 20 minutes.[23]

  • Inoculum Preparation: Grow a seed culture of the desired microorganism in an appropriate growth medium until it reaches the mid-logarithmic phase.

  • Inoculation: Aseptically inoculate the sterile fermentation medium with the seed culture. A typical inoculum size is 5% (v/v).[23]

  • Incubation: Incubate the culture under controlled conditions. For example, anaerobic fermentation with C. thermocellum is typically performed at 60°C, while S. cerevisiae is often cultured around 30-38°C.[21][24] Maintain agitation (e.g., 150 rpm) to ensure homogeneity.[23]

  • Sampling: Aseptically withdraw samples at regular time intervals (e.g., every 12 or 24 hours) for analysis.[23]

  • Analysis: Centrifuge samples to separate the cells from the supernatant.[23] Analyze the supernatant for residual this compound and biofuel (e.g., ethanol) concentration using High-Performance Liquid Chromatography (HPLC).[23][25]

Protocol for β-Glucosidase Activity Assay

This assay measures the activity of β-glucosidase by quantifying the release of a colored product from a synthetic substrate.

  • Reagent Preparation:

    • Substrate Solution: Prepare a solution of p-nitrophenyl-β-D-glucopyranoside (pNPG) in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.8).[26][27]

    • Stop Solution: Prepare a stop solution, such as 2 M sodium carbonate (Na₂CO₃).[26]

    • Enzyme Sample: Prepare the enzyme solution (e.g., cell lysate or culture supernatant) in an appropriate buffer.

  • Reaction:

    • Pre-incubate the substrate solution at the desired temperature (e.g., 37°C or 45°C).[26][28]

    • Add a specific volume of the enzyme sample to the substrate solution to start the reaction.[26]

    • Incubate the mixture for a defined period (e.g., 10-30 minutes).[26][29]

  • Termination: Stop the reaction by adding the stop solution. The alkaline pH will also develop the yellow color of the p-nitrophenol product.[26]

  • Measurement: Measure the absorbance of the resulting solution at 405-410 nm using a spectrophotometer.[26][28]

  • Quantification: Determine the amount of p-nitrophenol released by comparing the absorbance to a standard curve. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.[8][30]

G Start Start Prepare_Reagents Prepare Substrate (pNPG) & Enzyme Sample Start->Prepare_Reagents Incubate Mix & Incubate (e.g., 45°C, 10 min) Prepare_Reagents->Incubate Stop_Reaction Add Stop Solution (e.g., 2M Na2CO3) Incubate->Stop_Reaction Measure Measure Absorbance (410 nm) Stop_Reaction->Measure Calculate Calculate Enzyme Activity (U/mL) Measure->Calculate End End Calculate->End

Fig. 3: General workflow for a β-glucosidase activity assay.

Conclusion

This compound is a pivotal intermediate in the conversion of lignocellulosic biomass to biofuels. Understanding the metabolic pathways, optimizing enzymatic activities, and engineering efficient microbial strains are critical for the development of economically viable biorefineries. Strategies like consolidated bioprocessing, which integrate multiple production stages, hold significant promise for the future of sustainable biofuel production. Continued research into novel enzymes, robust microorganisms, and efficient process integration will be essential to unlock the full potential of this compound as a precursor for a greener energy landscape.

References

Methodological & Application

Application Notes and Protocols for Cellobiose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the hydrolysis of cellobiose (B7769950), a key intermediate in the breakdown of cellulose (B213188). The protocols cover both enzymatic and acid-catalyzed methods, offering flexibility for various research applications, from biofuel development to fundamental enzymology.

Data Presentation

The following tables summarize quantitative data related to enzymatic and acid hydrolysis of this compound, facilitating easy comparison of reaction conditions and outcomes.

Table 1: Enzymatic Hydrolysis of this compound using β-Glucosidase

ParameterValueSource
Enzymeβ-Glucosidase (from Aspergillus niger)[1]
Substratep-Nitrophenyl-β-D-glucopyranoside (pNPG) or this compound[1][2]
Buffer50 mM Sodium Acetate[1]
pH4.8 - 5.0[1][3]
Temperature50°C[1][4]
Incubation Time10 - 60 minutes[1][2][4]
Product QuantitationSpectrophotometry (405 nm for pNP), Glucose Oxidase (GOD) Assay, DNS Assay, HPLC[1][2][3][4]

Table 2: Two-Step Acid Hydrolysis of Cellulosic Material

StepReagentTemperatureTimeSource
Primary Hydrolysis72% Sulfuric Acid30°C60 minutes[5]
Secondary Hydrolysis4% Sulfuric Acid (diluted from primary)121°C60 minutes[5]

Experimental Protocols

Enzymatic Hydrolysis of this compound using β-Glucosidase

This protocol describes the determination of β-glucosidase activity by measuring the amount of glucose released from the hydrolysis of this compound.

Materials:

  • β-Glucosidase enzyme solution

  • This compound solution (e.g., 10 mM in 50 mM sodium citrate (B86180) buffer, pH 4.8)[4]

  • 50 mM Sodium Citrate Buffer (pH 4.8)

  • Glucose Oxidase (GOD) reagent kit[4]

  • 12 N Sulfuric Acid (H₂SO₄)

  • Spectrophotometer

  • Thermomixer or water bath at 50°C

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 890 µL of 50 mM sodium citrate buffer (pH 4.8), 100 µL of 10 mM this compound solution, and 10 µL of the β-glucosidase enzyme solution.[4]

  • Incubation: Incubate the reaction mixture at 50°C for 30 minutes.[4]

  • Enzyme Inactivation: To stop the reaction, heat the mixture at 95°C for 10 minutes.[3]

  • Glucose Quantification (GOD Assay):

    • To determine the amount of glucose released, add 100 µL of the GOD reagent to the reaction tube.[4]

    • Allow the color to develop for 1-2 minutes at room temperature.[4]

    • Stop the color development reaction by adding 12 N H₂SO₄.[4]

    • Measure the absorbance at 540 nm using a spectrophotometer.[4]

  • Standard Curve: Prepare a standard curve using known concentrations of glucose to determine the concentration of glucose released in the enzymatic reaction.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of glucose produced per unit time.

Acid Hydrolysis of this compound (from Cellulosic Material)

This protocol outlines a two-step acid hydrolysis procedure to break down cellulose into its constituent sugars, including this compound and ultimately glucose.[5]

Materials:

  • Biomass sample (e.g., poplar)

  • 72% (w/w) Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Autoclave

  • Ceramic crucibles for filtration

  • HPLC system for sugar analysis[5]

Procedure:

  • Primary Hydrolysis:

    • Weigh 0.3 g of the biomass sample into a pressure-resistant tube.

    • Add 3 mL of 72% sulfuric acid.[5]

    • Incubate the mixture at 30°C for 60 minutes, mixing periodically.[5]

  • Dilution:

    • Dilute the reaction mixture by adding 84 mL of deionized water to reduce the acid concentration to 4%.[5]

  • Secondary Hydrolysis:

    • Autoclave the diluted slurry at 121°C for 60 minutes.[5]

  • Sample Preparation for Analysis:

    • Allow the slurry to cool to room temperature.

    • Filter the hydrolysate through a ceramic crucible to separate the liquid fraction.[5]

  • Analysis:

    • Analyze the liquid fraction for sugar content (glucose, xylose, and this compound) using an HPLC system equipped with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index detector.[5]

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - β-Glucosidase Solution - this compound Substrate - Buffer (pH 4.8) B Combine Reagents in Reaction Tube A->B C Incubate at 50°C for 30 min B->C D Stop Reaction (e.g., Heat Inactivation) C->D E Quantify Glucose (e.g., GOD Assay, HPLC) D->E F Data Analysis: Calculate Enzyme Activity E->F

Caption: Workflow for Enzymatic Hydrolysis of this compound.

Cellulose_Breakdown_Pathway Cellulose Cellulose (Polysaccharide) This compound This compound (Disaccharide) Cellulose->this compound Hydrolysis Glucose Glucose (Monosaccharide) This compound->Glucose Hydrolysis Enzyme1 Cellulase (Endo/Exoglucanase) Enzyme1->Cellulose Enzyme2 β-Glucosidase Enzyme2->this compound

Caption: Enzymatic Breakdown of Cellulose to Glucose.

Acid_Hydrolysis_Workflow cluster_primary Primary Hydrolysis cluster_secondary Secondary Hydrolysis cluster_analysis Analysis Start Biomass Sample Step1 Add 72% H₂SO₄ Incubate at 30°C for 60 min Start->Step1 Step2 Dilute to 4% H₂SO₄ Step1->Step2 Step3 Autoclave at 121°C for 60 min Step2->Step3 Step4 Filter to Separate Liquid Hydrolysate Step3->Step4 Step5 Analyze Sugars by HPLC Step4->Step5 End Quantitative Sugar Data Step5->End

Caption: Two-Step Acid Hydrolysis Workflow.

References

Application Notes and Protocols for Cellulase Activity Assays Using Cellobiose as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose (B213188), the most abundant biopolymer on Earth. The accurate determination of cellulase (B1617823) activity is crucial for a wide range of applications, including biofuel production, food processing, textile manufacturing, and drug development. Cellobiose (B7769950), a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is the primary product of the action of endoglucanases and exoglucanases (cellobiohydrolases) on cellulose. It also serves as a direct substrate for β-glucosidases (cellobiases), the final step in the complete hydrolysis of cellulose to glucose. The use of this compound as a substrate in cellulase activity assays offers a defined and soluble system to investigate the kinetics and inhibition of these critical enzymes.

These application notes provide detailed protocols for assessing cellulase (specifically β-glucosidase or cellobiase) activity using this compound as a substrate. Furthermore, it explores advanced methods, including coupled enzyme assays and biosensor-based approaches for real-time monitoring.

Core Principles

The fundamental principle behind using this compound for cellulase activity assays is the enzymatic conversion of this compound into two molecules of glucose by β-glucosidase. The rate of glucose production is directly proportional to the enzyme's activity under specific conditions of temperature, pH, and substrate concentration.

Enzymatic Reaction:

This compound + H₂O ---(β-glucosidase)--> 2 Glucose

The quantification of the glucose produced over a specific time period allows for the determination of the enzyme's specific activity.

Data Presentation: Quantitative Analysis of Cellulase (Cellobiase) Activity

The following table summarizes key quantitative data for cellulase (cellobiase) activity with this compound as the substrate, compiled from various studies. This allows for a comparative overview of enzyme kinetics under different conditions.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Notes
Novozym 188This compound2.4216.314.565Exhibits substrate uncompetitive inhibition.[1]
Trichoderma reeseiThis compound--4.850Often used in conjunction with Aspergillus niger cellobiase for complete hydrolysis.[2]
Aspergillus nigerThis compound----Shows substrate inhibition.[2]
Phanerochaete chrysosporium (this compound Dehydrogenase)This compound--4.525Used in a coupled assay with cytochrome c as an electron acceptor.[3]

Note: "U" represents one unit of enzyme activity, typically defined as the amount of enzyme that liberates 1 µmol of product per minute under specified conditions.

Experimental Protocols

Protocol 1: Standard Cellobiase Assay using Glucose Quantification

This protocol details the measurement of β-glucosidase (cellobiase) activity by quantifying the amount of glucose produced from the hydrolysis of this compound.

Materials:

  • This compound (≥98% purity)

  • Citrate (B86180) buffer (0.05 M, pH 4.8)

  • Cellulase enzyme solution (appropriately diluted in citrate buffer)

  • Glucose standard solutions (for calibration curve)

  • Reagents for glucose quantification (e.g., Glucose Oxidase-Peroxidase (GOD-POD) kit, or 3,5-Dinitrosalicylic acid (DNS) reagent)

  • Spectrophotometer

  • Water bath or incubator

  • Test tubes

  • Micropipettes

Procedure:

  • Substrate Preparation: Prepare a 15.0 mM this compound solution in 0.05 M citrate buffer (pH 4.8).[4] It is recommended to prepare this solution fresh daily.[4]

  • Enzyme Preparation: Prepare serial dilutions of the cellulase enzyme sample in cold 0.05 M citrate buffer (pH 4.8). The dilutions should be chosen so that the amount of glucose produced falls within the linear range of the glucose assay.[4]

  • Reaction Setup:

    • Pipette 1.0 mL of the diluted enzyme solution into a test tube.

    • Pre-incubate the enzyme solution at 50°C for 5 minutes to reach thermal equilibrium.[4]

    • To initiate the reaction, add 1.0 mL of the pre-warmed 15.0 mM this compound substrate solution to the test tube and mix immediately.[4]

  • Incubation: Incubate the reaction mixture at 50°C for exactly 30 minutes.[4]

  • Reaction Termination: Stop the enzymatic reaction by placing the test tubes in a boiling water bath for 5 minutes.[4]

  • Glucose Quantification:

    • Cool the samples to room temperature.

    • Determine the amount of glucose produced using a standard glucose quantification method like the GOD-POD assay or the DNS method.[3][4][5]

    • Prepare a standard curve using known concentrations of glucose.

    • Measure the absorbance of the samples and determine the glucose concentration from the standard curve.

  • Controls:

    • Enzyme Blank: Incubate 1.0 mL of the diluted enzyme with 1.0 mL of citrate buffer (without this compound) to account for any glucose present in the enzyme preparation.

    • Substrate Blank: Incubate 1.0 mL of the this compound solution with 1.0 mL of citrate buffer (without enzyme) to account for any background absorbance.

  • Calculation of Activity:

    • One unit (U) of cellobiase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

    • Calculate the activity (U/mL) using the following formula: Activity (U/mL) = (µmol of glucose produced) / (incubation time (min) x volume of enzyme (mL))

Protocol 2: Coupled Assay using this compound Dehydrogenase (CDH)

This method provides a continuous, real-time measurement of this compound production from the action of other cellulases on a cellulosic substrate, or can be adapted to measure cellobiase activity in reverse. This compound dehydrogenase (CDH) oxidizes this compound and transfers electrons to an acceptor, such as 2,6-Dichlorophenolindophenol (DCIP) or cytochrome c, leading to a measurable change in absorbance.[6]

Materials:

  • This compound solution (as substrate or product to be measured)

  • Purified this compound Dehydrogenase (CDH) from Phanerochaete chrysosporium[6]

  • Electron acceptor solution (e.g., 100 µM cytochrome c in 50 mM acetate (B1210297) buffer, pH 4.5)[3]

  • Spectrophotometer capable of kinetic measurements

  • Cuvettes

Procedure:

  • Reaction Setup:

    • In a cuvette, mix the this compound-containing sample with the CDH enzyme and the electron acceptor solution (cytochrome c).

  • Measurement:

    • Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 550 nm for cytochrome c).[3]

    • The rate of change in absorbance is proportional to the concentration of this compound.

  • Advantages: This technique allows for the direct and continuous measurement of this compound, which is particularly useful for studying the kinetics of cellobiohydrolases acting on insoluble cellulose.[6]

Mandatory Visualizations

Experimental Workflow for Standard Cellobiase Assay

Cellobiase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub_prep Prepare 15.0 mM this compound Solution mix Mix Enzyme and Substrate sub_prep->mix enz_prep Prepare Enzyme Dilutions enz_prep->mix incubate Incubate at 50°C for 30 min mix->incubate terminate Terminate Reaction (Boiling) incubate->terminate quantify Quantify Glucose Produced terminate->quantify calculate Calculate Enzyme Activity quantify->calculate

Caption: Workflow for the standard cellobiase activity assay.

Signaling Pathway: Enzymatic Hydrolysis of this compound

Cellobiose_Hydrolysis This compound This compound Enzyme β-Glucosidase (Cellobiase) This compound->Enzyme Glucose 2x Glucose Enzyme->Glucose Hydrolysis H2O H₂O H2O->Enzyme

Caption: Enzymatic hydrolysis of this compound to glucose by β-glucosidase.

Discussion and Considerations

  • Substrate Inhibition: It is important to be aware of potential substrate and product inhibition. Some cellobiases are inhibited by high concentrations of this compound, and the product, glucose, can also be inhibitory.[1][2] Kinetic studies should be performed over a range of substrate concentrations to identify the optimal conditions.

  • Enzyme Purity: The purity of the cellulase preparation is critical. Contaminating activities, such as other glycosidases, can interfere with the assay.

  • Choice of Glucose Assay: The DNS method measures all reducing sugars and can be less specific than the GOD-POD method, which is specific for glucose.[5] However, DNS is often used for its simplicity and robustness.

  • Coupled Assays for Total Cellulase Activity: While this document focuses on this compound as a direct substrate, it's important to note that the production of this compound from insoluble cellulose is a key metric for total cellulase activity. Methods like the one employing CDH can be invaluable for studying the complete cellulolytic system.[6][7]

  • Biosensors: Amperometric biosensors based on this compound dehydrogenase offer high specificity and sensitivity for real-time monitoring of this compound concentrations, providing a powerful tool for kinetic studies.[7][8]

By following these detailed protocols and considering the key factors discussed, researchers can obtain accurate and reproducible measurements of cellulase activity using this compound as a substrate, facilitating advancements in various scientific and industrial fields.

References

Application Notes and Protocols for the Analytical Quantification of Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose (B7769950), a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a fundamental molecule in various biological and industrial processes. As the primary repeating unit of cellulose, the most abundant biopolymer on Earth, the accurate quantification of this compound is crucial for research in biofuels, enzymatic hydrolysis, carbohydrate metabolism, and drug development. In the context of drug development, this compound can be utilized as a stabilizing excipient for therapeutic proteins and as a carrier molecule for drug delivery systems. Furthermore, understanding its role in gut microbiota metabolism is essential for developing novel therapeutics targeting the microbiome.

These application notes provide detailed protocols and comparative data for several widely used analytical methods for the quantification of this compound. The selection of an appropriate method depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and throughput needs.

Overview of Analytical Methods

Several analytical techniques are available for the quantification of this compound. This document details the following methods:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A robust and widely used method for the separation and quantification of sugars.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for carbohydrate analysis, particularly suitable for complex matrices.

  • Enzymatic Assay using β-Glucosidase: A specific and sensitive method based on the enzymatic conversion of this compound to glucose.

  • 3,5-Dinitrosalicylic Acid (DNS) Method: A simple, colorimetric method for the quantification of reducing sugars.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the described analytical methods for this compound quantification. This allows for a direct comparison to aid in method selection.

ParameterHPLC-RIDHPAEC-PADEnzymatic Assay (β-Glucosidase)DNS Method
Principle Chromatographic separation based on polarity, detection based on refractive index changes.Anion-exchange chromatographic separation of carbohydrates as oxyanions at high pH, with sensitive electrochemical detection.Enzymatic hydrolysis of this compound to glucose, which is then quantified using a specific glucose assay (e.g., glucose oxidase/peroxidase).Colorimetric assay based on the reduction of 3,5-dinitrosalicylic acid by reducing sugars in an alkaline solution.
Limit of Detection (LOD) ~0.09 - 0.18 µg/mL[1]~0.003 - 0.016 mg/L (0.4–0.6 pmol)[2]Dependent on the coupled glucose assay, typically in the low µM range.~0.5 mM (0.09% w/v) glucose equivalent[3]
Limit of Quantification (LOQ) ~0.30 - 0.60 µg/mL[1]~0.009 - 0.054 mg/L (1.2–2.0 pmol)[2]Dependent on the coupled glucose assay, typically in the low to mid µM range.~100 ug/ml glucose equivalent[4]
Linearity Range Broad, typically 0.20–50.00 μg/mL[1]Wide, typically 0.2 to 10 mg/L[2]Dependent on the coupled glucose assay, often in the µM to low mM range.Typically up to ~1 mg/mL glucose equivalent.
Specificity Moderate; co-elution with other sugars can occur.High; excellent separation of isomeric sugars.[5][6]High for this compound if the β-glucosidase is specific.Low; reacts with all reducing sugars present in the sample.
Interferences Compounds with similar refractive indices or retention times.High salt concentrations can interfere with chromatography.Substances that inhibit β-glucosidase or the coupled glucose assay enzymes.Other reducing sugars, some amino acids, and compounds like furfural (B47365) and 5-hydroxymethylfurfural.[7][8]
Advantages Robust, reliable, and widely available instrumentation.High sensitivity and specificity, requires no derivatization.[5][6]High specificity, can be performed with a simple spectrophotometer.Simple, rapid, and inexpensive.
Disadvantages Lower sensitivity compared to other methods, not suitable for gradient elution.Requires specialized equipment and can be sensitive to matrix effects.Indirect measurement, requires specific and pure enzymes.Low specificity, susceptible to interference from various compounds.[9][10]

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Principle

HPLC-RID is a standard method for the analysis of non-UV absorbing compounds like sugars. The separation is typically achieved on an amino- or ligand-exchange column. The sample is injected into a mobile phase and passed through the column where this compound is separated from other components based on its interaction with the stationary phase. The eluting compounds are detected by a refractive index detector, which measures the difference in the refractive index between the mobile phase and the sample components. The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Mobile phase: Acetonitrile:Water (e.g., 75:25 v/v)

  • Syringe filters (0.22 µm)

2. Instrumentation

  • HPLC system equipped with a degasser, isocratic pump, autosampler, column oven, and a refractive index detector (RID).

  • Amino column (e.g., 4.6 x 250 mm, 5 µm particle size).

3. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).

4. Sample Preparation

  • Dissolve or dilute the sample in the mobile phase.

  • Centrifuge the sample if it contains particulates.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC-RID Analysis

  • Column Temperature: 35 °C

  • Mobile Phase: Acetonitrile:Water (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Temperature: 35 °C

  • Run Time: Approximately 15-20 minutes (ensure complete elution of all components).

6. Data Analysis

  • Integrate the peak area corresponding to the retention time of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare this compound Standards E Inject Standards & Samples B->E C Prepare Samples (Dissolve/Filter) C->E D->E F Acquire Data (RID) E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify this compound in Samples H->I

HPLC-RID Workflow for this compound Quantification.

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle

HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis.[5][6] At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column. The separation is typically achieved using a sodium hydroxide (B78521) or sodium acetate (B1210297) gradient. Pulsed amperometric detection involves applying a series of potentials at a gold working electrode to oxidize the carbohydrates, resulting in a current that is proportional to the carbohydrate concentration. This method does not require derivatization and can separate closely related oligosaccharides and isomers.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Sodium hydroxide (NaOH), 50% w/w solution

  • Sodium acetate (NaOAc), anhydrous

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm)

2. Instrumentation

  • Ion chromatography system equipped with a gradient pump, autosampler, and a pulsed amperometric detector with a gold working electrode and Ag/AgCl reference electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

3. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.

  • Prepare a series of calibration standards by diluting the stock solution with ultrapure water to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

4. Sample Preparation

  • Dilute the sample with ultrapure water to bring the this compound concentration within the linear range of the assay.

  • Centrifuge the sample if it contains particulates.

  • Filter the supernatant through a 0.22 µm syringe filter into a plastic autosampler vial.

5. HPAEC-PAD Analysis

  • Column: Dionex CarboPac™ PA20 or similar

  • Eluents:

    • A: Ultrapure water

    • B: 200 mM NaOH

    • C: 1 M NaOAc in 100 mM NaOH

  • Gradient: (Example gradient, may need optimization)

    • 0-10 min: 10% B (20 mM NaOH)

    • 10-25 min: Linear gradient to 100% B (200 mM NaOH)

    • 25-35 min: Isocratic at 100% B

    • 35-40 min: Column wash with eluent C

    • 40-50 min: Re-equilibration with 10% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Detection: Pulsed Amperometry (waveform optimized for carbohydrates)

6. Data Analysis

  • Integrate the peak area corresponding to the retention time of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram

HPAEC_PAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Eluents D Equilibrate IC System A->D B Prepare this compound Standards E Inject Standards & Samples B->E C Prepare Samples (Dilute/Filter) C->E D->E F Acquire Data (PAD) E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify this compound in Samples H->I

HPAEC-PAD Workflow for this compound Quantification.

Method 3: Enzymatic Assay using β-Glucosidase

Principle

This method relies on the specific enzymatic hydrolysis of this compound into two molecules of glucose by the enzyme β-glucosidase. The resulting glucose is then quantified using a coupled enzymatic reaction, most commonly the glucose oxidase-peroxidase (GOPOD) assay. In the GOPOD assay, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product, the absorbance of which is measured spectrophotometrically. The amount of color produced is directly proportional to the initial concentration of this compound.[11][12]

Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • β-Glucosidase (from a reliable source, e.g., Aspergillus niger)

  • Glucose oxidase/peroxidase (GOPOD) reagent kit

  • Sodium acetate buffer (e.g., 50 mM, pH 5.0)

  • 96-well microplate

  • Microplate reader

2. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 5 mM) in sodium acetate buffer.

  • Prepare a series of calibration standards by diluting the stock solution with the buffer to cover the expected concentration range (e.g., 0, 50, 100, 250, 500, 1000 µM).

3. Sample Preparation

  • Dilute samples in sodium acetate buffer to ensure the final this compound concentration falls within the linear range of the assay.

  • If necessary, perform a sample blank by omitting the β-glucosidase to account for any endogenous glucose.

4. Enzymatic Hydrolysis of this compound

  • To each well of a 96-well plate, add 50 µL of standard or sample.

  • Add 50 µL of β-glucosidase solution (concentration to be optimized for complete hydrolysis within a reasonable time, e.g., 1 U/mL in sodium acetate buffer).

  • Incubate at an optimal temperature for the enzyme (e.g., 50 °C) for a sufficient time to ensure complete hydrolysis of this compound (e.g., 30-60 minutes).

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by proceeding directly to the glucose quantification step if the GOPOD reagent contains an acidic stop solution.

5. Glucose Quantification (GOPOD Assay)

  • Add 100 µL of the GOPOD reagent to each well.

  • Incubate at room temperature for 15-30 minutes, or as specified by the kit manufacturer, allowing for color development.

  • Measure the absorbance at the appropriate wavelength (typically 510 nm) using a microplate reader.

6. Data Analysis

  • Subtract the absorbance of the blank (0 µM this compound) from all standard and sample readings.

  • Construct a calibration curve by plotting the net absorbance versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Buffer & Reagents B Prepare this compound Standards A->B C Prepare Samples A->C D Add Standards/Samples to Plate B->D C->D E Add β-Glucosidase D->E F Incubate (Hydrolysis) E->F G Add GOPOD Reagent F->G H Incubate (Color Development) G->H I Measure Absorbance H->I J Generate Calibration Curve I->J K Quantify this compound J->K

Enzymatic Assay Workflow for this compound Quantification.

Method 4: 3,5-Dinitrosalicylic Acid (DNS) Method

Principle

The DNS method is a colorimetric assay used for the quantification of reducing sugars. In an alkaline solution and upon heating, the 3,5-dinitrosalicylic acid is reduced by the aldehyde or ketone group of the reducing sugar (in this case, this compound) to 3-amino-5-nitrosalicylic acid. This reaction results in a color change from yellow to reddish-brown, and the intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the concentration of the reducing sugar.[13]

Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • DNS Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.

    • Add 30 g of sodium potassium tartrate (Rochelle salt) and dissolve.

    • Bring the final volume to 100 mL with ultrapure water. Store in a dark bottle.

  • Test tubes

  • Spectrophotometer

2. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 2 mg/mL) in ultrapure water.

  • Prepare a series of calibration standards by diluting the stock solution with ultrapure water to cover the expected concentration range (e.g., 0, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 mg/mL).

3. Sample Preparation

  • Dilute samples in ultrapure water to ensure the final reducing sugar concentration falls within the linear range of the assay.

4. DNS Reaction

  • To 1 mL of each standard or sample in a test tube, add 1 mL of DNS reagent.

  • Mix well and cover the tubes (e.g., with marbles or aluminum foil).

  • Heat the tubes in a boiling water bath for 5-15 minutes. A consistent heating time is crucial for reproducibility.

  • Cool the tubes to room temperature in a cold water bath.

  • Add 8 mL of distilled water to each tube and mix thoroughly.

5. Measurement

  • Measure the absorbance of the solutions at 540 nm using a spectrophotometer. Use a reagent blank (1 mL of water instead of sample) to zero the instrument.

6. Data Analysis

  • Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards.

  • Determine the concentration of reducing sugars (as this compound equivalents) in the samples from the calibration curve.

Workflow Diagram

DNS_Method_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DNS Reagent D Mix Samples/Standards with DNS Reagent A->D B Prepare this compound Standards B->D C Prepare Samples C->D E Heat in Boiling Water Bath D->E F Cool to Room Temperature E->F G Dilute with Water F->G H Measure Absorbance at 540 nm G->H I Generate Calibration Curve H->I J Quantify Reducing Sugars I->J

DNS Method Workflow for Reducing Sugar Quantification.

References

Application Notes and Protocols for the Purification of Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose (B7769950), a disaccharide composed of two β-glucose units linked by a β(1→4) bond, is a key intermediate in the enzymatic hydrolysis of cellulose (B213188). Its purification from complex mixtures, such as cellulose hydrolysates, is crucial for various applications, including its use as a precursor for sweeteners, a component in pharmaceutical formulations, and a substrate in biochemical research. This document provides detailed application notes and protocols for the primary techniques used to purify this compound, tailored for laboratory and process development scales.

Purification Strategies: An Overview

The selection of a suitable purification strategy for this compound depends on the initial purity of the mixture, the desired final purity, the scale of the operation, and the available resources. The most common impurities in a typical cellulose hydrolysate include glucose, other oligosaccharides, enzymes (cellulases), and salts from buffers. The primary methods for this compound purification are:

  • Crystallization: A robust and scalable method that leverages the differential solubility of this compound to achieve high purity.

  • Chromatographic Separation: Techniques such as size-exclusion and ion-exchange chromatography offer high-resolution separation based on molecular size and charge, respectively.

  • Enzymatic Purification: This method focuses on the selective removal of contaminating enzymes, particularly β-glucosidase, to prevent the degradation of this compound.

A general workflow for the purification of this compound from a cellulose hydrolysate is depicted below.

G cluster_0 Upstream Processing cluster_1 Crude Mixture cluster_2 Purification Techniques cluster_3 Final Product cluster_4 Analysis A Cellulose-Containing Biomass B Enzymatic Hydrolysis (Cellulase Cocktail) A->B C This compound, Glucose, Other Oligosaccharides, Enzymes, Salts B->C D Crystallization C->D E Chromatography (Size-Exclusion / Ion-Exchange) C->E F Enzymatic Purification (β-glucosidase removal) C->F G High-Purity this compound D->G E->G F->G H Purity & Yield Assessment (e.g., HPLC) G->H

Fig. 1: General workflow for this compound purification.

Data Presentation: Comparison of Purification Techniques

The following table summarizes quantitative data for different this compound purification methods based on reported findings. It is important to note that the yield and purity are highly dependent on the composition of the starting mixture and the optimization of the process parameters.

Purification TechniqueStarting MaterialTypical Purity (%)Typical Yield (%)Key Considerations
Crystallization Concentrated sugar solution from enzymatic hydrolysis95 - 98[1]63 - 80[1]Highly scalable and cost-effective for high-purity product.[1] Requires a concentrated this compound solution.
Enzymatic Purification Cellulose hydrolysateNot directly measured, but selectivity for this compound is increased.45% increase in this compound production[2]Prevents product loss by inhibiting hydrolysis to glucose.[2] Often used in conjunction with other methods.
Size-Exclusion Chromatography (SEC) Desalted cellulose hydrolysate> 99 (estimated based on resolution)Variable, dependent on column loading and fraction collectionEffective for separating molecules of different sizes (e.g., this compound from glucose and larger oligosaccharides).
Ion-Exchange Chromatography (IEC) Desalted and deionized cellulose hydrolysate> 99 (estimated based on resolution)Variable, dependent on column loading and fraction collectionCan separate sugars based on their weak interactions with the resin, particularly effective for charged impurities.

Experimental Protocols

Purification of this compound by Crystallization

This protocol is adapted from established methods for crystallizing sugars from concentrated aqueous solutions.

Objective: To obtain high-purity crystalline this compound from a concentrated sugar mixture.

Materials:

  • Concentrated this compound solution (e.g., from enzymatic hydrolysis, with a this compound concentration of at least 50% of total solids)[1]

  • Ethanol (B145695) (95% and absolute)

  • Activated carbon

  • Diatomaceous earth (e.g., Celite)

  • Beakers and flasks

  • Heating and stirring plate

  • Vacuum filtration apparatus (Büchner funnel, filter paper)

  • Crystallization dish

  • Refrigerator or cold room

Protocol:

  • Decolorization and Initial Filtration:

    • Heat the crude this compound solution to 60-70°C with gentle stirring.

    • Add activated carbon (1-2% w/v) to the solution to remove colored impurities. Stir for 30 minutes.

    • Add a filter aid such as diatomaceous earth and vacuum filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon and other particulates.

  • Concentration:

    • Concentrate the clarified filtrate under reduced pressure (using a rotary evaporator) at 60-70°C until the solid content reaches 45-55%.[1]

  • Crystallization:

    • Transfer the concentrated syrup to a crystallization dish.

    • Optionally, add seed crystals of pure this compound to initiate crystallization.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, transfer the dish to a refrigerator (4°C) and leave for 24-72 hours to allow for maximum crystal formation.

  • Crystal Recovery and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small volume of cold 95% ethanol to remove the remaining mother liquor.

    • Perform a final wash with a small volume of cold absolute ethanol.

  • Drying:

    • Dry the crystals under vacuum at 40-50°C until a constant weight is achieved.

Purification of this compound using Size-Exclusion Chromatography (SEC)

Objective: To separate this compound from other sugars and impurities based on molecular size.

Materials:

  • Crude this compound mixture (pre-filtered and desalted)

  • SEC column packed with a suitable resin (e.g., Bio-Gel P-2 or Sephadex G-15/G-25)

  • Mobile phase: Deionized water or a low concentration buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0)

  • Chromatography system (pump, injector, column, fraction collector, detector - e.g., refractive index detector)

Protocol:

  • Column Preparation:

    • Pack the SEC column with the chosen resin according to the manufacturer's instructions.

    • Equilibrate the column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for a laboratory-scale column).

  • Sample Preparation:

    • Ensure the sample is free of particulate matter by filtering through a 0.45 µm filter.

    • If necessary, desalt the sample using a desalting column or dialysis.

    • Concentrate the sample to a small volume for optimal resolution.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Begin isocratic elution with the mobile phase.

    • Monitor the elution profile using a refractive index detector.

    • Collect fractions of a defined volume throughout the run.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for this compound and impurity content using a suitable analytical method (e.g., HPLC, TLC).

    • Pool the fractions containing pure this compound.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) or rotary evaporation.

Purification of this compound using Ion-Exchange Chromatography (IEC)

Objective: To separate this compound from charged impurities and other sugars.

Materials:

  • Crude this compound mixture (pre-filtered, desalted, and deionized)

  • IEC column packed with a suitable resin (e.g., a strong acid cation exchange resin in the Na+ form)

  • Mobile phase: Deionized water

  • Chromatography system (as for SEC)

Protocol:

  • Column Preparation:

    • Pack the IEC column with the chosen resin and convert it to the desired ionic form (e.g., Na+) according to the manufacturer's protocol.

    • Equilibrate the column with at least two column volumes of deionized water.

  • Sample Preparation:

    • Filter the sample through a 0.45 µm filter.

    • Ensure the sample is desalted and deionized to allow for proper interaction with the resin.

  • Chromatographic Separation:

    • Load the prepared sample onto the column.

    • Elute with deionized water. Different sugars will have slightly different affinities for the resin, leading to their separation.

    • Monitor the eluate with a refractive index detector and collect fractions.

  • Fraction Analysis and Pooling:

    • Analyze the fractions for this compound content and purity.

    • Pool the fractions containing the purified this compound.

  • Product Recovery:

    • Lyophilize or evaporate the pooled fractions to obtain the purified this compound.

Enzymatic Purification of this compound

Objective: To increase the yield and purity of this compound by removing β-glucosidase from the cellulase (B1617823) mixture. This method is often a pre-purification step.

Materials:

  • Cellulose hydrolysate containing this compound, glucose, and cellulase enzymes (including β-glucosidase)

  • Chitosan (B1678972) flakes or a similar affinity matrix for β-glucosidase

  • pH meter and buffers (e.g., acetate buffer)

  • Stirred reaction vessel

  • Centrifuge or filtration system

Protocol:

  • Adsorption of β-glucosidase:

    • Adjust the pH of the cellulose hydrolysate to a range where chitosan is insoluble and has an affinity for β-glucosidase (e.g., pH 6.0-7.0).

    • Add chitosan flakes to the hydrolysate and stir gently for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) to allow for the adsorption of β-glucosidase onto the chitosan.

  • Separation of the Purified this compound Solution:

    • Separate the chitosan with the bound enzyme from the solution by centrifugation or filtration.

    • The supernatant will be enriched in this compound and depleted of β-glucosidase.

  • Further Processing:

    • The resulting this compound-rich solution can then be further purified using methods like crystallization or chromatography to remove other impurities such as glucose and salts.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the enzymatic hydrolysis of cellulose and the point of intervention for enzymatic purification of this compound.

G A Cellulose B This compound A->B Hydrolysis C Glucose B->C Hydrolysis D Cellulase (endo- and exo-glucanases) D->A E β-glucosidase E->B F Enzymatic Purification (Removal of β-glucosidase) F->E Inhibition/Removal

Fig. 2: Enzymatic pathway and purification logic.

Conclusion

The purification of this compound from complex mixtures can be effectively achieved through crystallization, chromatography, or enzymatic methods. Crystallization is a powerful technique for obtaining high-purity this compound on a large scale. Chromatographic methods provide high resolution for laboratory-scale purifications, while enzymatic purification offers a targeted approach to prevent product degradation and improve yield. The choice of method or combination of methods should be guided by the specific requirements of the application, including desired purity, yield, and scalability. Proper analytical techniques, such as HPLC, are essential for monitoring the purification process and assessing the quality of the final product.

References

Application Notes and Protocols: Industrial Applications of Cellobiose and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose (B7769950), a disaccharide composed of two β-glucose molecules linked by a β(1→4) bond, is the primary repeating unit of cellulose (B213188).[1][2][3] While historically viewed as an intermediate in cellulose degradation, recent advancements have highlighted its potential and that of its derivatives in a wide array of industrial applications. This document provides a detailed overview of these applications, complete with quantitative data, experimental protocols, and visual diagrams of key processes.

Food Industry Applications

This compound is increasingly utilized in the food industry as a functional food ingredient and a low-calorie sugar substitute.[4][5] Its unique properties make it suitable for a variety of food products, including beverages, baked goods, and meat products.[4]

Functional Properties and Applications
  • Low-Calorie Sweetener: this compound has a sweetness that is approximately 20% that of sucrose (B13894), making it a suitable bulk sweetener for reducing the caloric content of foods.[4][6] Its caloric value is about 2 kcal/g, roughly half that of sucrose.[7]

  • Prebiotic Effects: this compound is not hydrolyzed by human intestinal enzymes and is instead fermented by gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli.[7][8] This fermentation leads to the production of short-chain fatty acids (SCFAs), which have various health benefits.[8]

  • Texture and Flavor Profile: It can improve the texture and flavor profile of food products and is flavor-neutral, allowing it to round out sweetness profiles without imparting its own taste.[4]

  • Lactose (B1674315) Substitute: Due to its physical properties, this compound can be used as a substitute for lactose in various food formulations.[2][7]

Quantitative Data: Food Applications
ParameterValueFood ApplicationReference
Sweetness vs. Sucrose20%Sweetener[4][6]
Caloric Value2 kcal/gLow-calorie foods[7]
Glycemic Index27Foods for diabetic diets[6]
Insulin Index13Foods for diabetic diets[6]
Tolerable Daily Intake (single use)20 gGeneral consumption[5][7]
Tolerable Daily Intake (repeated use)15 g twice daily (30 g total)General consumption[5][7]
Purity (Food Grade)≥ 99%Food ingredient[5]

Pharmaceutical and Biomedical Applications

This compound and its derivatives have several applications in the pharmaceutical and drug development sectors.

Drug Delivery and Formulation

This compound can be used as an excipient in drug formulations, potentially influencing drug stability and delivery.[9] Its derivatives are also being explored for the synthesis of cellulose nanoparticles for drug carrying, owing to their biocompatibility and biodegradability.[10][11]

Diagnostic Tool

This compound is used as a carbohydrate indicator for diagnosing intestinal permeability issues, such as in Crohn's disease.[3][9]

Prebiotic for Therapeutic Nutrition

The prebiotic properties of this compound are being investigated for their potential to modulate the gut microbiota in various disease states.[7][8] For instance, dietary this compound has been shown to increase the abundance of Lactobacillaceae and modulate the excretion of nitrogen metabolites in dogs, suggesting potential applications in managing gut health and related metabolic conditions.[12]

Biofuel Production

This compound is a key intermediate in the enzymatic hydrolysis of lignocellulosic biomass for the production of biofuels like bioethanol.[13][14] Efficient fermentation of this compound is crucial for the economic viability of cellulosic ethanol (B145695) production.[13]

Simultaneous Saccharification and Fermentation (SSF)

In SSF, the enzymatic hydrolysis of cellulose to glucose and the fermentation of glucose to ethanol occur in the same vessel. The accumulation of this compound can inhibit cellulase (B1617823) activity, thus reducing the efficiency of the process.[15] Engineering microorganisms to directly ferment this compound can overcome this limitation and improve ethanol yields.[15][16]

Quantitative Data: Biofuel Production
MicroorganismProcessSubstrateTemperature (°C)Ethanol Yield (g/g substrate)Reference
Saccharomyces cerevisiae (evolved strain)SSFAvicel380.42[15]
Saccharomyces cerevisiae (parent strain)SSFAvicel380.34[15]
Saccharomyces cerevisiae (evolved strain)FermentationThis compound (40 g/L)30-38~0.50[15]
Saccharomyces cerevisiae (evolved strain)FermentationThis compound (80 g/L)340.49[15]

This compound Derivatives: Biosurfactants

This compound lipids (CBLs) are glycolipid biosurfactants produced by various microorganisms, particularly from the Ustilaginaceae family.[17][18][19] These molecules exhibit excellent surface-active properties and have potential applications in the cosmetic, detergent, and pharmaceutical industries.[17][18]

Production of this compound Lipids

CBLs are typically produced through fermentation using microorganisms like Sporisorium scitamineum.[19][20] The production can be optimized by controlling fermentation parameters such as carbon source, pH, and C/N ratio.[19]

Quantitative Data: this compound Lipid Production
MicroorganismFermentation ScaleCarbon SourceFinal CBL Concentration (g/L)PurityReference
Sporisorium scitamineumShaking FlasksSucrose8.3 ± 1.0-[19][20]
Sporisorium scitamineum1 L BioreactorSucrose (with feeding)17.685-93%[19][20]
Ustilago maydis-Glucose--[18]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a one-pot enzymatic cascade reaction for the synthesis of this compound from sucrose and glucose.[21]

Materials:

  • Sucrose phosphorylase (ScP)

  • This compound phosphorylase (CbP)

  • Sucrose

  • Glucose

  • Phosphate (B84403) buffer (pH adjusted for optimal enzyme activity)

Procedure:

  • Prepare a reaction mixture containing sucrose and glucose in a suitable phosphate buffer. A concentration of 750 mM sucrose has been reported to yield good results.[21]

  • Add sucrose phosphorylase (e.g., from Bifidobacterium adolescentis) and an engineered this compound phosphorylase variant (e.g., from Cellulomonas uda) to the reaction mixture.[21]

  • Incubate the reaction at the optimal temperature for both enzymes.

  • Monitor the reaction progress by measuring the consumption of sucrose and the formation of this compound using techniques like High-Performance Liquid Chromatography (HPLC).[22]

  • Upon completion, inactivate the enzymes (e.g., by heat treatment).

  • Purify the this compound from the reaction mixture using methods such as ultrafiltration to remove the enzymes, followed by electrodialysis and crystallization.[22]

Protocol 2: Quantification of this compound and Glucose during Enzymatic Hydrolysis of Biomass

This protocol outlines the use of electrochemical biosensors for the real-time measurement of this compound and glucose during the enzymatic hydrolysis of lignocellulosic biomass.[14][23]

Materials:

  • This compound biosensor (e.g., based on this compound dehydrogenase)

  • Glucose biosensor

  • Lignocellulosic biomass (e.g., corncob)

  • Cellulase enzyme cocktail (e.g., CTec2)

  • Phosphate buffer

  • HPLC system with Pulsed Amperometric Detection (PAD) for validation

Procedure:

  • Biosensor Fabrication:

    • This compound Biosensor: Fabricate the biosensor by immobilizing this compound dehydrogenase and a redox polymer on a glassy carbon electrode.[14][23]

    • Glucose Biosensor: Fabricate the glucose biosensor, for instance, by modifying a glassy carbon electrode with a platinum catalyst and glucose oxidase.[14][23]

  • Amperometric Measurement:

    • Set up a reaction vessel with a suspension of the biomass in a suitable buffer.

    • Immerse the this compound and glucose biosensors into the suspension.

    • Apply the respective working potentials (+0.25 V for this compound and +0.45 V vs. Ag|AgCl for glucose) and allow the background current to stabilize.[14]

    • Initiate the hydrolysis by adding the cellulase enzyme cocktail to the biomass suspension.[14]

    • Record the current response from both biosensors over time, which corresponds to the concentration of this compound and glucose.

  • HPLC Validation:

    • At specific time points during the hydrolysis, collect samples from the reaction mixture.

    • Immediately quench the enzyme activity (e.g., by heating at 95 °C for 10 min).[14][23]

    • Centrifuge the samples to remove solids.

    • Analyze the supernatant for this compound and glucose concentrations using HPAE-PAD.[14][23]

    • Compare the HPLC results with the data obtained from the biosensors to validate the real-time measurements.

Visualizations

Enzymatic_Synthesis_of_this compound cluster_0 Step 1: Phosphorolysis of Sucrose cluster_1 Step 2: Synthesis of this compound Sucrose Sucrose G1P α-D-glucose-1-phosphate Sucrose->G1P Sucrose Phosphorylase (ScP) Sucrose->G1P Glucose Glucose This compound This compound Glucose->this compound Glucose->this compound Fructose Fructose (By-product) G1P->Fructose G1P->this compound This compound Phosphorylase (CbP) G1P->this compound

Caption: Enzymatic cascade for this compound synthesis.

Prebiotic_Action_of_this compound Cellobiose_Ingestion Dietary this compound (Not digested in small intestine) Gut_Microbiota Gut Microbiota (e.g., Bifidobacteria, Lactobacilli) Cellobiose_Ingestion->Gut_Microbiota Substrate Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) (Butyrate, Propionate, Acetate) Fermentation->SCFAs Production Health_Benefits Health Benefits - Nourishes colon cells - Modulates immune system - Improves gut barrier function SCFAs->Health_Benefits

Caption: Prebiotic fermentation of this compound in the gut.

Biofuel_Production_from_Cellulose cluster_hydrolysis Enzymatic Hydrolysis cluster_fermentation Fermentation Cellulose Cellulose (Lignocellulosic Biomass) Cellobiose_Intermediate This compound Cellulose->Cellobiose_Intermediate Endoglucanase & Exoglucanase Cellulose->Cellobiose_Intermediate Glucose_Monomer Glucose Cellobiose_Intermediate->Glucose_Monomer β-glucosidase Cellobiose_Intermediate->Glucose_Monomer Yeast Engineered Yeast (e.g., S. cerevisiae) Cellobiose_Intermediate->Yeast Cellobiose_Intermediate->Yeast Direct Fermentation (avoids inhibition) Glucose_Monomer->Yeast Glucose_Monomer->Yeast Bioethanol Bioethanol Yeast->Bioethanol Yeast->Bioethanol

Caption: this compound in cellulosic biofuel production.

References

Application Notes and Protocols for Cellobiose in Fermentation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing cellobiose (B7769950) in various fermentation processes. This compound, a disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond, is a primary component of lignocellulosic biomass hydrolysates. Its efficient fermentation is crucial for the economic viability of biorefineries producing biofuels, biochemicals, and pharmaceuticals.

Application Notes

Overview of this compound Fermentation

This compound serves as a valuable carbon source in microbial fermentation. Unlike glucose, which can cause carbon catabolite repression and inhibit the utilization of other sugars present in lignocellulosic hydrolysates (e.g., xylose), this compound can be metabolized intracellularly, bypassing this repression.[1] This allows for the co-fermentation of multiple sugars, leading to higher product yields and process efficiency.[1]

Microorganisms engineered to metabolize this compound offer several advantages in biorefineries.[2] The ability to directly ferment this compound can reduce the enzymatic load required for complete cellulose (B213188) hydrolysis to glucose, thereby lowering costs.[3][4] Furthermore, some studies suggest that organisms showing a preference for this compound over glucose are ideal candidates for lignocellulosic biorefinery applications.[2]

Key Applications
  • Biofuel Production: this compound is a key substrate for the production of cellulosic ethanol (B145695).[3] Engineered strains of Saccharomyces cerevisiae and other yeasts like Dekkera/Brettanomyces bruxellensis have been developed to efficiently ferment this compound to ethanol.[3][5] This is particularly relevant in Simultaneous Saccharification and Fermentation (SSF) processes, where enzymatic hydrolysis of cellulose and fermentation occur in the same vessel.[3]

  • Biochemical Production: this compound can be used as a carbon source for the production of various biochemicals. For instance, engineered Saccharomyces cerevisiae has been shown to produce poly(hydroxybutyrate) (PHB), a biodegradable polymer, from this compound.[6] It is also utilized in the production of organic acids through anaerobic acidogenic fermentation.[7][8]

  • Drug Development and Pharmaceutical Production: While direct applications in drug synthesis are less documented, the principles of engineering metabolic pathways for this compound utilization can be applied to produce pharmaceutical precursors or other high-value compounds. The robust fermentation characteristics and the potential for process cost reduction make this compound an attractive substrate for various biotechnological productions.

Metabolic Pathways for this compound Utilization

For non-native this compound fermenting organisms like Saccharomyces cerevisiae, heterologous pathways need to be introduced.[4] The two primary pathways for intracellular this compound metabolism are the hydrolytic and phosphorolytic pathways.

  • Hydrolytic Pathway: this compound is transported into the cell by a cellodextrin transporter (CDT) and then hydrolyzed by an intracellular β-glucosidase (BGL) into two molecules of glucose, which then enter glycolysis.[9] This pathway is generally faster due to the negative Gibbs free energy of this compound hydrolysis.[9]

  • Phosphorolytic Pathway: In this pathway, this compound is cleaved by a this compound phosphorylase (CBP) into glucose-1-phosphate and glucose. This pathway is more energy-efficient as it saves one molecule of ATP per molecule of this compound compared to the hydrolytic pathway.[9][10]

The choice between these pathways can impact the overall energy balance and productivity of the fermentation process.[9]

Quantitative Data on this compound Fermentation

The following tables summarize quantitative data from various studies on this compound fermentation for ethanol and PHB production.

Table 1: Ethanol Production from this compound Fermentation

MicroorganismFermentation ConditionInitial this compound (g/L)Ethanol Yield (g/g)Ethanol Productivity (g/L/h)Reference
Saccharomyces cerevisiae (evolved strain)30°C400.50-[3][4]
Saccharomyces cerevisiae (evolved strain)34°C400.50-[3][4]
Saccharomyces cerevisiae (evolved strain)38°C400.49-[3][4]
Saccharomyces cerevisiae (evolved strain)42°C400.490.61[3][4]
Saccharomyces cerevisiae (evolved strain)34°C800.491.73[4]
Dekkera bruxellensis GDB 24830°C20.5--[5]
Pichia pastoris (recombinant, non-His-tagged)Non-aerated batch100.256 (g/L final concentration)-[11]
Pichia pastoris (recombinant, His-tagged)Non-aerated batch100.135 (g/L final concentration)-[11]

Table 2: PHB Production from this compound Fermentation in Saccharomyces cerevisiae

Utilization PathwayCultivation MethodInitial this compound (g/L)PHB Accumulation (% CDW)Final PHB Titer (mg/L)Reference
β-glucosidase (GH1-1)Shake Flask208.1 ± 0.2~20[6]
This compound Phosphorylase (Cbp)Shake Flask2010.0 ± 0.3~20[6]
β-glucosidase (GH1-1)Bioreactor3518.5 ± 3.9-[6]
This compound Phosphorylase (Cbp)Bioreactor3513.4 ± 0.9-[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Media

This protocol describes the preparation of a solid growth medium containing this compound, which can be used to screen for β-glucosidase activity in microorganisms.[12]

Materials:

  • M9 Salts (sterile, 200 mL)

  • 1M MgSO₄ (sterile, 2 mL)

  • 0.1M CaCl₂ (sterile, 1 mL)

  • D-Cellobiose (4g)

  • Agar (4g)

  • Deionized water (up to 1000 mL)

  • Sterile petri plates

Procedure:

  • Prepare sterile solutions of 0.1M CaCl₂ and 1M MgSO₄ by filter sterilization (0.2 µm filter).[12]

  • In a suitable flask, combine all ingredients except for the M9 salts, MgSO₄, and CaCl₂. Add the this compound slowly while stirring vigorously.[12]

  • Autoclave the solution at 121°C for 15 minutes. Adhere to your laboratory's safety protocols for autoclaving.[12]

  • Allow the autoclaved medium to cool to approximately 55°C.[12]

  • Aseptically add the sterile M9 salts, MgSO₄, and CaCl₂ to the cooled medium and mix gently.

  • Pour the medium into sterile petri plates and allow them to cool and solidify completely.[12]

  • For drying, place the plates with the media side up in a 37°C incubator overnight.[12]

Protocol 2: General Procedure for this compound Fermentation

This protocol provides a general framework for conducting this compound fermentation experiments with yeast.

Materials:

  • Yeast strain (e.g., engineered Saccharomyces cerevisiae)

  • Synthetic complete (SC) medium or other suitable fermentation medium

  • This compound stock solution (sterile)

  • Shake flasks or bioreactor

  • Incubator shaker

  • Spectrophotometer

  • HPLC for metabolite analysis

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the yeast strain into a small volume of appropriate liquid medium (e.g., SC medium with 2% glucose) and incubate at 30°C with shaking until the culture reaches the mid-logarithmic phase.

  • Inoculation: Inoculate the main fermentation medium containing the desired concentration of this compound with the pre-culture to a starting optical density (OD₆₀₀) of, for example, 1.0.[6]

  • Fermentation:

    • Shake Flask Fermentation: Conduct the fermentation in shake flasks at 30°C with agitation (e.g., 220 rpm).[6]

    • Bioreactor Fermentation: For more controlled experiments, use a bioreactor with controlled temperature, pH, and aeration.[6] For anaerobic or oxygen-limited conditions, sparge the medium with nitrogen gas and maintain a slight positive pressure.

  • Sampling: Aseptically withdraw samples at regular time intervals to monitor cell growth (OD₆₀₀) and the concentration of substrates (this compound) and products (e.g., ethanol, PHB, organic acids).

  • Analysis:

    • Measure cell density using a spectrophotometer at 600 nm.

    • Analyze the supernatant for substrate and product concentrations using HPLC.

  • Data Calculation: Calculate fermentation parameters such as substrate consumption rate, product yield (g of product per g of substrate consumed), and productivity (g of product per liter per hour).

Protocol 3: Phenol (B47542) Red this compound Broth Test for Fermentation

This protocol is used to determine if a microbe can ferment this compound by detecting acid production.[13]

Materials:

  • Phenol red this compound broth (nutrient broth with 0.5-1.0% this compound and phenol red indicator)

  • Sterile test tubes with Durham tubes (inverted small tubes to detect gas production)

  • Pure culture of the microorganism to be tested

Procedure:

  • Aseptically inoculate a sterile tube of phenol red this compound broth with a pure culture of the microorganism.[13]

  • Incubate the inoculated tube at 35-37°C for 24 hours.[13]

  • Observe the results.

    • Positive Result: The color of the medium changes from red to yellow, indicating a drop in pH due to acid production from this compound fermentation.[13] Gas production will be indicated by the presence of a bubble in the Durham tube.

    • Negative Result: The medium remains red or changes to a magenta/hot pink color (indicating alkaline conditions).[13]

Visualizations

Signaling Pathways

Cellobiose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Cellobiose_ext This compound CDT Cellodextrin Transporter Cellobiose_ext->CDT Cellobiose_int This compound BGL β-glucosidase (Hydrolytic) Cellobiose_int->BGL H₂O CBP This compound Phosphorylase (Phosphorolytic) Cellobiose_int->CBP Pi Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glucose_1_P Glucose-1-Phosphate Glucose_1_P->Glycolysis BGL->Glucose 2x CBP->Glucose CBP->Glucose_1_P CDT->Cellobiose_int

Caption: Intracellular pathways for this compound metabolism in engineered yeast.

Experimental Workflow

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_results Results Media_Prep Prepare this compound Fermentation Medium Preculture Grow Yeast Pre-culture Media_Prep->Preculture Inoculation Inoculate Medium Preculture->Inoculation Fermentation Incubate under Controlled Conditions Inoculation->Fermentation Sampling Collect Samples Periodically Fermentation->Sampling OD_Measurement Measure Cell Density (OD₆₀₀) Sampling->OD_Measurement HPLC_Analysis Analyze Metabolites (HPLC) Sampling->HPLC_Analysis Data_Analysis Calculate Yields, Rates, and Titers OD_Measurement->Data_Analysis HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for this compound fermentation.

References

Application Notes and Protocols for the Enzymatic Synthesis of Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enzymatic synthesis of cellobiose (B7769950), a disaccharide with growing interest in the food, feed, and pharmaceutical industries. The methods outlined below utilize various enzymatic approaches, offering flexibility in substrate choice and production scale. All quantitative data is summarized for easy comparison, and experimental workflows are visualized to ensure clarity.

Introduction

This compound, a disaccharide composed of two β-1,4-linked glucose units, is traditionally produced by the hydrolysis of cellulose (B213188). However, enzymatic synthesis offers a more controlled and potentially cost-effective alternative. The protocols detailed herein focus on two primary enzymatic strategies: a coupled phosphorylase system and the reverse hydrolysis action of cellulases. These methods allow for the "bottom-up" synthesis of this compound from readily available substrates like sucrose (B13894), glucose, and starch.[1][2]

Method 1: Coupled Enzyme System with Sucrose Phosphorylase and this compound Phosphorylase

This is a highly efficient one-pot synthesis method that utilizes two key enzymes: Sucrose Phosphorylase (SP) and this compound Phosphorylase (CBP).[2][3] The reaction proceeds in a cascade, where sucrose phosphorylase first converts sucrose and inorganic phosphate (B84403) (Pi) into fructose (B13574) and glucose-1-phosphate (G1P).[3] Subsequently, this compound phosphorylase catalyzes the transfer of the glucosyl group from G1P to a glucose molecule, forming this compound and regenerating the inorganic phosphate.[3] A key advantage of this system is that phosphate can be used in sub-stoichiometric amounts as it is recycled within the reaction.[4]

Experimental Protocol: One-Pot Synthesis Using Whole-Cell Biocatalysts

This protocol is adapted from studies using recombinant Pichia pastoris or Escherichia coli cells co-expressing sucrose phosphorylase and this compound phosphorylase.[3][5]

1. Preparation of Whole-Cell Biocatalyst:

  • Cultivate the recombinant microbial strain (e.g., P. pastoris or E. coli) expressing sucrose phosphorylase (e.g., from Bifidobacterium adolescentis) and this compound phosphorylase (e.g., from Cellulomonas uda or Clostridium stercorarium) in an appropriate growth medium (e.g., YPG for P. pastoris).[4][6]

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

  • The resulting wet cells can be used directly as the whole-cell biocatalyst. For permeabilization to improve substrate accessibility, cells can be subjected to freeze-thaw cycles.[1]

2. Enzymatic Reaction:

  • Prepare the reaction mixture in a temperature-controlled vessel. A typical reaction mixture contains:

    • Sucrose: 100 g/L (292 mM)[5]

    • Glucose: 600 mM[3]

    • Inorganic Phosphate (from buffer): 50 mM[3]

    • Whole-cell biocatalyst: 100 g wet cells/L[6]

  • Adjust the pH of the reaction mixture to the optimal range for the enzymes (typically pH 6.5 - 7.0).[2][3]

  • Incubate the reaction at the optimal temperature (e.g., 60°C for thermophilic enzymes) with gentle agitation for 24 hours.[5][6]

3. Product Recovery and Purification:

  • Separate the whole-cell biocatalyst from the reaction mixture by centrifugation or filtration. The biocatalyst can often be recycled for subsequent batches.[5]

  • The supernatant contains this compound, fructose (as a by-product), and unreacted substrates.

  • To purify the this compound, the by-product fructose and residual glucose can be removed by treatment with yeast.[3]

  • Further purification can be achieved by ultrafiltration to remove any remaining enzymes (if cell-free extracts are used) and electrodialysis to recover phosphate.[3]

  • Finally, pure this compound can be obtained by crystallization.

Quantitative Data
ParameterValueReference
Enzymes Sucrose Phosphorylase (Bifidobacterium longum), this compound Phosphorylase (Clostridium stercorarium)[5]
Biocatalyst Co-displaying Pichia pastoris[5]
Substrates 100 g/L Sucrose[5]
Reaction Temperature 60 °C[5]
Reaction Time 24 hours[5]
Product Titer ~81.2 g/L this compound[5]
Yield 81.2% of theoretical maximum[5]
ParameterValueReference
Enzymes Sucrose Phosphorylase (Bifidobacterium adolescentis), this compound Phosphorylase (Cellvibrio gilvus)[3]
Biocatalyst Co-expressed in Escherichia coli[3]
Substrates 1.0 M Sucrose, 1.0 M Glucose[3]
Phosphate Concentration 50 mM[3]
Reaction Time 12 hours[3]
Product Titer 800 mM this compound[3]

Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Recovery & Purification Cultivation Cultivate Recombinant Strain Harvesting Harvest Cells (Centrifugation) Cultivation->Harvesting Washing Wash Cell Pellet Harvesting->Washing Mixing Prepare Reaction Mixture (Substrates, Buffer, Biocatalyst) Washing->Mixing Incubation Incubate at Optimal Temperature and pH Mixing->Incubation Separation Separate Biocatalyst (Centrifugation/Filtration) Incubation->Separation Byproduct_Removal Remove Fructose & Glucose (e.g., Yeast Treatment) Separation->Byproduct_Removal Purification Further Purification (Ultrafiltration, Crystallization) Byproduct_Removal->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Workflow for this compound synthesis using whole-cell biocatalysts.

Reaction Pathway

Reaction_Pathway Sucrose Sucrose Fructose Fructose Sucrose->Fructose Sucrose Phosphorylase G1P Glucose-1-Phosphate (G1P) Sucrose->G1P Sucrose Phosphorylase Pi Phosphate (Pi) Pi->G1P This compound This compound G1P->this compound This compound Phosphorylase Pi_regen Phosphate (Pi) G1P->Pi_regen Glucose Glucose Glucose->this compound

Caption: Coupled enzymatic reaction pathway for this compound synthesis.

Method 2: Reverse Hydrolysis using Cellulase (B1617823)

Cellulases typically hydrolyze cellulose into smaller oligosaccharides and glucose. However, under specific conditions, such as in organic solvents or with high substrate concentrations, the equilibrium of this reaction can be shifted towards synthesis, a process known as reverse hydrolysis. This method allows for the direct synthesis of this compound from glucose or other simple sugars. A surfactant-enveloped enzyme (SEE) system can be employed to maintain cellulase activity in non-aqueous media.[7]

Experimental Protocol: Protic Acid-Assisted SEE-Mediated Synthesis

This protocol is based on the synthesis of cellulose from this compound, which demonstrates the principle of reverse hydrolysis. A similar approach can be adapted for this compound synthesis from glucose.

1. Preparation of Surfactant-Enveloped Enzyme (SEE):

  • Prepare a solution of cellulase in a suitable buffer.

  • Separately, prepare a solution of a nonionic surfactant (e.g., dioleyl-N-D-glucona-L-glutamate) in an organic solvent.

  • Mix the enzyme and surfactant solutions to allow the formation of the SEE complex.

2. Enzymatic Reaction:

  • The reaction is carried out in an aprotic organic solvent system, such as lithium chloride/N,N-dimethylacetamide.[7]

  • Dissolve the substrate (e.g., this compound for chain elongation or glucose for initial synthesis) in the solvent system.

  • Add the prepared SEE biocatalyst to the reaction mixture.

  • Introduce a protic acid cocatalyst (e.g., sulfuric acid) to enhance the reaction.[7]

  • Incubate the reaction under controlled temperature and stirring.

3. Product Recovery and Analysis:

  • Precipitate the synthesized oligosaccharides by adding a non-solvent (e.g., water).

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product to remove residual solvents and unreacted substrates.

  • The degree of polymerization and product composition can be analyzed using techniques like NMR and chromatography.[7]

Quantitative Data
ParameterValueReference
Enzyme Cellulase[7]
Biocatalyst Surfactant-Enveloped Enzyme (SEE)[7]
Substrate This compound (for cellulose synthesis)[7]
Solvent System LiCl/N,N-dimethylacetamide[7]
Cocatalyst Protic Acid[7]
Conversion ~26%[7]
Product Cellulose (DP > 120)[7]

Logical Relationship Diagram

Reverse_Hydrolysis_Logic Enzyme_Prep Prepare Surfactant- Enveloped Cellulase Reaction_Setup Set up Reaction in Aprotic Organic Solvent Enzyme_Prep->Reaction_Setup Substrate_Addition Add Substrate (e.g., Glucose) Reaction_Setup->Substrate_Addition Cocatalyst_Addition Add Protic Acid Cocatalyst Substrate_Addition->Cocatalyst_Addition Incubation Incubate Reaction Cocatalyst_Addition->Incubation Product_Precipitation Precipitate Product (add non-solvent) Incubation->Product_Precipitation Product_Collection Collect and Wash Product Product_Precipitation->Product_Collection Analysis Analyze Product (NMR, Chromatography) Product_Collection->Analysis

Caption: Logical workflow for reverse hydrolysis synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound presents a viable and controllable alternative to traditional methods. The coupled phosphorylase system, particularly with whole-cell biocatalysts, offers high yields and product titers from inexpensive substrates. The reverse hydrolysis approach, while currently less developed for this compound specifically, provides a novel route for carbohydrate chain elongation. The choice of protocol will depend on the specific requirements of the research or production goals, including desired scale, purity, and available resources. Further optimization of these protocols can lead to even more efficient and economically feasible production of this compound for various applications.

References

Cellobiose as a Carbon Source for Microbial Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose (B7769950), a disaccharide composed of two β(1→4) linked D-glucose units, is a primary product of cellulose (B213188) degradation. As a significant component of lignocellulosic biomass, its efficient utilization by microorganisms is a cornerstone of modern biotechnology, with applications ranging from biofuel production to the synthesis of valuable biochemicals. This document provides detailed application notes and protocols for researchers leveraging this compound as a carbon source for microbial growth, with a focus on key microorganisms and their metabolic pathways.

Microbial Utilization of this compound: An Overview

Microorganisms have evolved diverse strategies to transport and metabolize this compound. The two primary intracellular pathways for this compound cleavage are:

  • Hydrolytic Pathway: Intracellular β-glucosidases (BGL) hydrolyze this compound into two molecules of glucose, which then enter glycolysis.

  • Phosphorolytic Pathway: this compound phosphorylases (CBP) cleave this compound using inorganic phosphate (B84403) to yield glucose-1-phosphate and glucose. This pathway is energetically more favorable as it saves one ATP molecule per molecule of this compound.

Transport of this compound across the cell membrane is mediated by various systems, including ATP-binding cassette (ABC) transporters and the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS).

Key Microorganisms and their Growth on this compound

Bacteria

Clostridium thermocellum

This anaerobic thermophile is a model organism for consolidated bioprocessing (CBP) due to its native ability to efficiently degrade cellulose and ferment the resulting sugars to ethanol. It preferentially metabolizes this compound over glucose.

Bacillus subtilis

Under anaerobic conditions, Bacillus subtilis can ferment this compound to produce L-lactate with high efficiency.

Fungi

Saccharomyces cerevisiae

Wild-type S. cerevisiae cannot naturally utilize this compound. However, engineered strains expressing a cellodextrin transporter (like cdt-1 from Neurospora crassa) and an intracellular β-glucosidase (like gh1-1) can efficiently ferment this compound to ethanol. This strategy can alleviate glucose repression, allowing for the co-fermentation of other sugars like xylose.

Aspergillus niger

This filamentous fungus is a prolific producer of cellulolytic enzymes. It utilizes both extracellular hydrolysis of this compound by secreted β-glucosidases and intracellular metabolism following transport by cellodextrin transporters.

Quantitative Data on Microbial Growth and Fermentation

The following tables summarize key quantitative data from various studies on microbial growth and product formation using this compound as a carbon source.

Table 1: Growth and Substrate Uptake Rates

MicroorganismSubstrate(s)Growth/Uptake RateConditionsReference
Clostridium thermocellumThis compound18 nmol/min per mg (dry weight)60°C, anaerobic
Clostridium thermocellumGlucose17 nmol/min per mg (dry weight)60°C, anaerobic
Clostridium thermohydrosulfuricumThis compound24 nmol/min per mg (dry weight)65°C, anaerobic
Clostridium thermohydrosulfuricumGlucose45 nmol/min per mg (dry weight)65°C, anaerobic
Engineered S. cerevisiae YPβG-CtAThis compound0.0830 ± 0.0113 h⁻¹ (growth rate)Aerobic

Table 2: Product Yields from this compound Fermentation

MicroorganismProductInitial Substrate(s) & Concentration(s)Product TiterYieldFermentation TimeReference
Engineered S. cerevisiae D452-2BTEthanol20 g/L this compound + 20 g/L Galactose1

Application of Cellobiose in Food Science and Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose (B7769950), a disaccharide composed of two β(1→4) linked glucose units, is a naturally occurring carbohydrate that serves as the primary repeating unit of cellulose. While traditionally known in the context of biomass degradation, recent advancements in enzymatic production have made this compound a viable and innovative ingredient for the food industry. Its unique physicochemical and physiological properties position it as a versatile component in food science and technology, with applications ranging from a low-calorie sweetening agent to a functional prebiotic.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in various food matrices.

This compound as a Low-Calorie Sweetener

This compound possesses a clean, neutral taste with a sweetness intensity approximately 20% that of sucrose (B13894).[1][5] Its caloric value is about 2 kcal/g, which is half that of sucrose, making it an attractive option for sugar reduction strategies in food and beverage formulations.[2][3]

Quantitative Data: Sweetness and Caloric Value
PropertyThis compoundSucroseLactose
Sweetness (relative to sucrose) ~20%[1][5]100%~16%
Caloric Value (kcal/g) ~2[2][3]44
Glycemic Index 27[5]6546
Insulin Index 13[5]43Not widely reported
Application Note: Sugar Reduction in Beverages

This compound can be used to partially or fully replace sucrose in a variety of beverages, including flavored water, juices, and dairy-based drinks. Its low sweetness allows for the creation of less intensely sweet products, catering to evolving consumer preferences. Furthermore, its neutral taste profile does not introduce off-flavors, which can be a challenge with some high-intensity sweeteners.

Experimental Protocol: Formulation and Sensory Evaluation of a Reduced-Sugar Beverage

Objective: To evaluate the sensory profile of a model beverage where sucrose is partially replaced by this compound.

Materials:

  • Sucrose

  • This compound (food grade)

  • Citric acid

  • Fruit flavoring (e.g., lemon, strawberry)

  • Potable water

  • Sensory panelists (trained or consumer panel)

  • Sensory evaluation booths

Procedure:

  • Beverage Formulation:

    • Prepare a control beverage with 10% (w/v) sucrose.

    • Prepare test beverages with varying ratios of sucrose to this compound (e.g., 7.5% sucrose + 2.5% this compound; 5% sucrose + 5% this compound; 2.5% sucrose + 7.5% this compound; 10% this compound).

    • Add citric acid and flavoring at constant levels across all formulations.

    • Ensure all ingredients are fully dissolved.

  • Sensory Evaluation:

    • Conduct a sensory analysis using a trained panel or a consumer panel.

    • Employ a suitable sensory test method, such as a paired comparison test, a ranking test, or a descriptive analysis.

    • Evaluate attributes such as sweetness intensity, overall flavor, aftertaste, and mouthfeel.

    • Use a structured scale (e.g., a 9-point hedonic scale for consumer preference or a line scale for intensity).

  • Data Analysis:

    • Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the control and test beverages.

Expected Outcome: The replacement of sucrose with this compound will likely result in a decrease in sweetness intensity. The data will indicate the optimal replacement level to achieve a desirable sensory profile for a reduced-sugar beverage.

This compound as a Prebiotic

This compound is not readily hydrolyzed by human digestive enzymes in the small intestine and thus reaches the colon largely intact.[2][4] In the colon, it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids (SCFAs) like butyrate (B1204436), propionate, and acetate.[6][7] This positions this compound as a promising prebiotic ingredient.

Signaling Pathway: this compound Fermentation and SCFA Action

Prebiotic_Pathway cluster_gut_lumen Gut Lumen cluster_colonocyte Colonocyte cluster_systemic Systemic Circulation This compound This compound Probiotic Probiotic Bacteria (e.g., Bifidobacterium, Lactobacillus) This compound->Probiotic Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Probiotic->SCFAs Production Butyrate_uptake Butyrate Uptake (MCT1, SMCT1) SCFAs->Butyrate_uptake Acetate_Propionate Acetate & Propionate SCFAs->Acetate_Propionate Butyrate_pathway Butyrate Signaling (HDAC inhibition, GPR activation) Butyrate_uptake->Butyrate_pathway Health_effects Improved Gut Barrier Reduced Inflammation Energy Source Butyrate_pathway->Health_effects Systemic_effects Metabolic Regulation Immune Modulation Acetate_Propionate->Systemic_effects

Caption: Fermentation of this compound by gut bacteria produces SCFAs, which exert local and systemic health benefits.

Experimental Protocol: In Vitro Fermentation of this compound by Fecal Microbiota

Objective: To assess the prebiotic potential of this compound by measuring SCFA production during in vitro fermentation with human fecal microbiota.

Materials:

  • This compound

  • Fructooligosaccharides (FOS) as a positive control

  • Basal nutrient medium (e.g., containing peptone water, yeast extract, and mineral salts)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber or jars with gas-generating kits

  • Gas chromatograph (GC) for SCFA analysis

Procedure:

  • Fecal Slurry Preparation:

    • Homogenize fresh fecal samples in a sterile anaerobic buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) slurry.

    • Filter the slurry through several layers of cheesecloth to remove large particulate matter.

  • In Vitro Fermentation:

    • Prepare fermentation vessels containing the basal medium supplemented with either this compound (e.g., 1% w/v), FOS (1% w/v), or no additional carbohydrate (negative control).

    • Inoculate each vessel with the fecal slurry (e.g., 10% v/v) under anaerobic conditions.

    • Incubate the vessels at 37°C for 0, 12, 24, and 48 hours.

  • SCFA Analysis:

    • At each time point, collect an aliquot from each fermentation vessel.

    • Centrifuge the aliquots to pellet bacterial cells and debris.

    • Acidify the supernatant and extract the SCFAs using a suitable solvent (e.g., diethyl ether).

    • Analyze the extracted SCFAs by GC with a flame ionization detector (FID).

  • Data Analysis:

    • Quantify the concentrations of acetate, propionate, and butyrate at each time point for all conditions.

    • Compare the SCFA production in the presence of this compound to the positive and negative controls.

Expected Outcome: this compound is expected to be fermented by the fecal microbiota, leading to a significant increase in the production of SCFAs, particularly butyrate, compared to the negative control. The fermentation profile can be compared to that of the well-established prebiotic, FOS.

This compound as a Texturizer and Functional Ingredient

This compound can positively influence the texture and body of food products.[5] Its properties as a humectant and its ability to interact with other food components make it a valuable ingredient in a range of applications, including baked goods, dairy products, and as a carrier for flavors.

Quantitative Data: Impact of this compound on Food Properties
Food ProductThis compound LevelObserved EffectReference
Bread Up to 5% (flour basis)Increased dough water absorption, softer crumb.[8]
Yogurt 1-2% (w/w)Increased viscosity and water holding capacity.[9][10]
Frozen Desserts 2-5% (w/w)Improved ice crystal control and texture.[6]
Meat Products 1-2% (w/w)Enhanced moisture retention and yield.[11]
Application Note: Improving the Quality of Baked Goods

In baked goods, this compound can act as a humectant, helping to retain moisture and extend shelf life.[12] Its incorporation can also affect dough rheology, potentially leading to a softer crumb structure.

Experimental Protocol: Evaluation of this compound in a Bread Formulation

Objective: To determine the effect of this compound on the rheological properties of dough and the textural characteristics of bread.

Materials:

  • Bread flour

  • Yeast

  • Salt

  • Sugar (for control)

  • This compound

  • Water

  • Dough rheometer or farinograph

  • Texture analyzer

Procedure:

  • Dough Preparation:

    • Prepare a control dough using a standard bread recipe.

    • Prepare test doughs with varying levels of this compound replacing sugar (e.g., 25%, 50%, 75%, 100% replacement).

    • Adjust water addition to achieve optimal dough consistency for each formulation.

  • Dough Rheology Analysis:

    • Analyze the rheological properties of the doughs using a farinograph or rheometer to determine water absorption, dough development time, stability, and mixing tolerance.[13][14][15]

  • Baking and Bread Analysis:

    • Proof and bake the doughs under standardized conditions.

    • After cooling, measure the loaf volume and specific volume.

    • Conduct a Texture Profile Analysis (TPA) on the bread crumb to measure hardness, cohesiveness, springiness, and chewiness.

  • Data Analysis:

    • Compare the rheological and textural data of the test breads with the control.

Expected Outcome: The addition of this compound is expected to alter the dough's water absorption and rheological behavior. The resulting bread may exhibit a softer crumb and improved moisture retention over time.

Experimental Workflow: this compound in Bread Making

Bread_Workflow start Ingredient Preparation (Flour, Yeast, Water, Salt, This compound/Sugar) mixing Dough Mixing start->mixing rheology Dough Rheology Analysis (Farinograph/Rheometer) mixing->rheology fermentation Fermentation/Proofing mixing->fermentation baking Baking fermentation->baking cooling Cooling baking->cooling analysis Bread Analysis (Volume, Texture Profile) cooling->analysis end Results analysis->end

Caption: Workflow for evaluating the impact of this compound on bread properties.

Conclusion

This compound presents a multifaceted ingredient for the food industry, offering solutions for sugar reduction, gut health improvement, and texture modification. The provided application notes and protocols serve as a foundation for researchers and product developers to explore and harness the full potential of this novel food ingredient. Further research into its synergistic effects with other ingredients and its performance in a wider array of food systems will continue to expand its application in food science and technology.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cellobiose Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, working with cellobiose (B7769950) in aqueous solutions can present challenges due to its limited solubility. This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to help you overcome these issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water at room temperature?

A1: The solubility of this compound in water is limited. At room temperature (approximately 20-25°C), its solubility is around 12-14 grams per 100 mL of water.[1]

Q2: How does temperature affect the solubility of this compound in water?

Q3: Can pH be adjusted to improve this compound solubility?

A3: Yes, pH can significantly influence the solubility of this compound, particularly in alkaline conditions. This compound acts as a weak acid, and in alkaline solutions (high pH), it can be deprotonated, which can affect its solubility. However, for many biological applications, maintaining a neutral pH is crucial.

Q4: Are there any additives that can enhance this compound solubility in aqueous solutions?

A4: Certain additives can improve the solubility of this compound. For instance, in alkaline solutions, the presence of urea (B33335) and zinc oxide (ZnO) has been shown to enhance the dissolving power of the solvent system. The effectiveness of additives can follow the order of NaOH/urea/ZnO > NaOH/urea/NaAlO2 > NaOH/urea > NaOH.[2]

Q5: My this compound solution is cloudy or has formed a precipitate. What should I do?

A5: Cloudiness or precipitation indicates that the this compound has come out of solution. This could be due to a variety of factors, including a decrease in temperature, evaporation of the solvent leading to a more concentrated solution, or interactions with other components in your experimental setup. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)
Water>100
Hydrocarbon Solvents<0.001
Hydrogen Bond Acceptor Solvents>100

Source: ACS Publications, 2021[3]

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous this compound Solution

Objective: To prepare a saturated solution of this compound in water at a specific temperature.

Materials:

  • D-(+)-Cellobiose (high purity)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Sterile glassware (beaker, graduated cylinder)

  • Thermometer

Methodology:

  • Measure a specific volume of deionized water (e.g., 100 mL) into a clean, sterile beaker.

  • Place the beaker on a magnetic stirrer with a heating plate and add a stir bar.

  • Gently heat the water to the desired temperature (e.g., 50°C) while stirring. Monitor the temperature with a thermometer.

  • Gradually add a pre-weighed amount of this compound to the water while continuously stirring. Start with an amount slightly above the expected saturation point at that temperature.

  • Continue stirring at the set temperature for at least 30-60 minutes to ensure maximum dissolution.

  • After the stirring period, turn off the heat and allow the solution to cool to room temperature. You should observe some undissolved this compound at the bottom of the beaker, indicating a saturated solution.

  • Carefully decant or filter the supernatant to obtain the clear, saturated this compound solution.

Protocol 2: Preparation of a Supersaturated Aqueous this compound Solution

Objective: To prepare a supersaturated, yet stable, solution of this compound for applications like crystallization studies.

Materials:

  • Saturated this compound solution (prepared as in Protocol 1)

  • Heating plate

  • Clean, sterile glassware with a smooth surface to minimize nucleation sites.

Methodology:

  • Take the saturated this compound solution with the excess solid this compound at the bottom.

  • Gently heat the solution while stirring until all the solid this compound has dissolved.

  • Once fully dissolved, carefully and slowly cool the solution without any agitation. Covering the beaker can help prevent dust particles from entering and initiating crystallization.

  • A successful supersaturated solution will be clear with no crystals formed upon cooling. This solution is metastable and can be prompted to crystallize by introducing a seed crystal or by agitation.

Troubleshooting Guides

Guide 1: Issue - Incomplete Dissolution of this compound

Question: I've added this compound to water, but it's not dissolving completely, even with stirring. What can I do?

Possible Cause Troubleshooting Step
Insufficient Solvent Ensure you have not exceeded the solubility limit of this compound at the current temperature. Refer to solubility data. Add more solvent if necessary.
Low Temperature Gently heat the solution while stirring. Increased temperature generally enhances the solubility of solids like this compound.
Inadequate Stirring Increase the stirring speed to ensure proper mixing and facilitate the dissolution process.
pH of the Solution For specific applications, especially in alkaline conditions, adjusting the pH might be necessary. Note that for most biological experiments, maintaining a neutral pH is recommended.
Guide 2: Issue - Precipitation or Crystallization Upon Cooling or Storage

Question: My this compound solution was clear, but now it has formed crystals. How can I prevent this?

Possible Cause Troubleshooting Step
Supersaturation The solution was likely supersaturated and has now crystallized. To redissolve, gently heat the solution until the crystals disappear. For storage, it is best to prepare solutions at or below the saturation point at the storage temperature.
Low Storage Temperature If the solution is stored at a lower temperature than it was prepared at, the solubility will decrease, leading to crystallization. Store the solution at a constant, appropriate temperature.
Slow Cooling Rate A very slow cooling rate can sometimes promote the growth of larger crystals. Experiment with slightly faster, controlled cooling to see if it affects crystallization.
Presence of Nucleation Sites Dust particles or scratches on the glassware can act as nucleation sites for crystallization. Ensure all glassware is thoroughly cleaned and, if possible, use new or unscratched containers. Filtering the solution can also remove potential nucleation particles.

Visualizations

Experimental_Workflow_for_Cellobiose_Solution_Preparation cluster_supersaturated Supersaturated Solution (Optional) start Start weigh Weigh this compound start->weigh measure Measure Water start->measure mix Mix this compound and Water weigh->mix measure->mix heat_stir Heat and Stir mix->heat_stir cool Cool to Room Temperature heat_stir->cool observe Observe for Undissolved Solid cool->observe decant Decant/Filter Supernatant observe->decant Solid Present heat_dissolve Heat to Dissolve All Solid observe->heat_dissolve No Solid, Proceed to Supersaturate end_saturated Saturated Solution decant->end_saturated slow_cool Slow, Undisturbed Cooling heat_dissolve->slow_cool end_supersaturated Supersaturated Solution slow_cool->end_supersaturated

Caption: Workflow for preparing aqueous this compound solutions.

Troubleshooting_Cellobiose_Precipitation start Precipitation Observed check_temp Was temperature decreased? start->check_temp check_conc Was solvent allowed to evaporate? start->check_conc check_agitation Was the solution agitated? start->check_agitation check_temp->check_conc No reheat Gently reheat to redissolve check_temp->reheat Yes check_conc->check_agitation No add_solvent Add solvent to return to original concentration check_conc->add_solvent Yes handle_carefully Handle gently to avoid nucleation check_agitation->handle_carefully Yes store_stable_temp Store at a constant temperature reheat->store_stable_temp seal_container Ensure container is well-sealed add_solvent->seal_container use_smooth_glassware Use clean, scratch-free glassware handle_carefully->use_smooth_glassware end_resolved Issue Resolved store_stable_temp->end_resolved seal_container->end_resolved use_smooth_glassware->end_resolved

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Optimizing Cellobiose Concentration for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enzyme kinetic studies with cellobiose (B7769950) as a substrate.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration range for this compound in a typical cellulase (B1617823) kinetic study?

The optimal this compound concentration is not a single value but rather a range that depends on the specific enzyme's kinetic parameters, particularly its Michaelis constant (K_m).[1][2] To determine the optimal concentration, it is crucial to perform a substrate saturation experiment. Generally, a concentration range spanning from well below to well above the expected K_m is recommended. A common starting point is to test concentrations from 0.1 to 10 times the estimated K_m. For many cellulases, this can range from the low millimolar (mM) to higher concentrations. However, be aware of potential substrate inhibition at very high concentrations.[3][4]

2. How do I determine the K_m and V_max for my enzyme with this compound?

To determine the Michaelis-Menten constants, K_m (a measure of the enzyme's affinity for the substrate) and V_max (the maximum reaction rate), you need to measure the initial reaction velocity at various this compound concentrations.[1][5] The data can then be plotted as reaction rate versus substrate concentration, which typically yields a hyperbolic curve.[2] Linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk, Eadie-Hofstee, or Hanes-Woolf plots, are commonly used to determine K_m and V_max from the experimental data.[1]

3. What is substrate inhibition and how do I know if it's occurring in my experiment?

Substrate inhibition is a phenomenon where the enzyme's activity decreases at very high substrate concentrations.[3][4] This can occur with some cellulases when using this compound.[3][6] If you observe a decrease in the reaction rate after it has reached a peak, even as you continue to increase the this compound concentration, it is likely that substrate inhibition is occurring. A plot of reaction velocity versus substrate concentration will show a characteristic "bell" shape instead of a simple hyperbolic curve.

4. Can I use an artificial substrate instead of this compound?

Yes, artificial substrates are commonly used to make the reaction easier to follow. A popular choice is p-nitrophenyl-β-D-glucopyranoside (pNPG).[7][8] When cleaved by the enzyme, it releases p-nitrophenol, which is colorless but turns yellow in a basic solution.[7][8] The intensity of the yellow color, which can be measured spectrophotometrically, is proportional to the amount of product formed, allowing for a convenient way to measure enzyme activity.[7][8]

5. How can I be sure that the measured rate is the initial velocity?

To ensure you are measuring the initial velocity, it is important that the reaction rate is linear with respect to time and enzyme concentration.[9][10] You should perform a time-course experiment at a few different enzyme concentrations.[11] The rate should be directly proportional to the enzyme concentration.[10] If the rate slows down over time, it may indicate substrate depletion or product inhibition.[10] It is recommended to use a reaction time where less than 10% of the substrate has been consumed to ensure you are in the initial linear range.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background signal or inconsistent readings Endogenous enzyme activity in the sample.Run a negative control without the enzyme to check for background signal.[12] For peroxidase activity, you can quench with 3% H₂O₂.[13]
Evaporation from microplate wells.Use temperature-controlled equipment or ensure all wells are filled evenly.[12]
Incorrect instrument settings.Verify that the spectrophotometer or fluorometer is set to the correct wavelength for your assay.[12][14]
Reaction rate is too fast to measure accurately Enzyme concentration is too high.Dilute the enzyme to achieve a steady, measurable rate.[12]
No or very low enzyme activity Incorrect buffer pH or temperature.Ensure the assay buffer is at the optimal pH and temperature for your specific enzyme.[12] Use a pH meter to confirm the buffer's pH.[12]
Improperly stored or handled enzyme.Store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.[12]
Missing cofactor.Check if your enzyme requires a specific cofactor for activity and ensure it is included in the reaction mixture.[12]
Non-linear progress curves Substrate depletion.Use a higher initial substrate concentration or measure the reaction for a shorter period. Ensure you are measuring the initial velocity where less than 10% of the substrate is consumed.[10][11]
Product inhibition.This compound, the product of cellulose (B213188) degradation, can inhibit cellulase activity.[6][15] Consider using a lower enzyme concentration or a shorter reaction time to minimize product accumulation.
Enzyme instability.Perform a time course experiment at different enzyme concentrations. If the maximum product formation plateaus at different levels for different enzyme concentrations, it may indicate enzyme instability over time.[11]

Quantitative Data Summary

Table 1: Example Kinetic Parameters for Cellobiase Activity

Enzyme SourceSubstrateK_m (mM)V_max (IU/ml)Notes
Trichoderma reeseiThis compound1.116Substrate inhibition observed at concentrations above 26 mM.[4]
Aspergillus nigerThis compound--Substrate inhibition was observed.[3]
Penicillium funiculosumThis compound3.6--

Note: These values are examples and will vary depending on the specific enzyme, purity, and assay conditions. It is essential to determine these parameters for your experimental setup.

Experimental Protocols

Protocol 1: Determining Initial Velocity of Cellobiase using a Chromogenic Substrate (pNPG)

This protocol outlines the steps to measure the initial velocity of a cellobiase enzyme using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

  • Purified cellobiase enzyme

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) stock solution (e.g., 10 mM)

  • Reaction buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.8)[16]

  • Stop solution (e.g., 1 M sodium carbonate)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Incubator or water bath set to the optimal temperature for the enzyme

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of pNPG dilutions in the reaction buffer. A typical range to test would be from 0.1 mM to 10 mM.

  • Set up the Reaction:

    • In each well of the microplate, add a specific volume of each pNPG dilution.

    • Add reaction buffer to bring the total volume to a fixed amount (e.g., 180 µL).

    • Include a "no substrate" control (buffer only) and a "no enzyme" control for each substrate concentration.

  • Equilibrate Temperature: Pre-incubate the microplate and the enzyme solution at the desired reaction temperature for 5-10 minutes.

  • Initiate the Reaction: Add a small, fixed volume of the diluted enzyme solution (e.g., 20 µL) to each well to start the reaction. Mix gently.

  • Incubate: Incubate the plate at the optimal temperature for a predetermined time (e.g., 10 minutes). This time should be within the linear range of the reaction, which should be determined in a preliminary experiment.

  • Stop the Reaction: Add a volume of stop solution (e.g., 50 µL of 1 M sodium carbonate) to each well to stop the reaction and develop the yellow color of the p-nitrophenol product.

  • Measure Absorbance: Read the absorbance of each well at 405-410 nm using a microplate reader.[17][18]

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the corresponding substrate concentration wells.

    • Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the concentration of product formed.

    • Calculate the initial velocity (e.g., in µmol/min) for each substrate concentration.

    • Plot the initial velocity versus the substrate concentration to visualize the enzyme kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution D Create Serial Dilutions of this compound A->D B Prepare Enzyme Stock Solution G Initiate Reaction with Enzyme B->G C Prepare Reaction Buffer C->D E Set up Reactions in Microplate (Substrate + Buffer) C->E D->E F Pre-incubate at Optimal Temperature E->F F->G H Incubate for a Fixed Time G->H I Stop Reaction (e.g., heat or chemical quenching) H->I J Quantify Glucose Production (e.g., Glucose Oxidase Assay) I->J K Calculate Initial Velocity (v) J->K L Plot v vs. [this compound] K->L M Determine Km and Vmax (e.g., Lineweaver-Burk Plot) L->M

Caption: Workflow for optimizing this compound concentration.

Michaelis_Menten_Logic cluster_input Inputs cluster_process Kinetic Model cluster_output Outputs Substrate [this compound] MM_Equation v = (Vmax * [S]) / (Km + [S]) Substrate->MM_Equation Enzyme [Enzyme] Enzyme->MM_Equation LB_Plot 1/v = (Km/Vmax)*(1/[S]) + 1/Vmax MM_Equation->LB_Plot Km Km (Michaelis Constant) LB_Plot->Km Vmax Vmax (Maximum Velocity) LB_Plot->Vmax

Caption: Logical relationship for determining kinetic parameters.

References

troubleshooting common issues in cellobiose analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cellobiose (B7769950) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, covering enzymatic hydrolysis, colorimetric assays, and chromatographic analysis.

Enzymatic Hydrolysis

Question 1: My enzymatic hydrolysis of cellulose (B213188) is yielding lower than expected amounts of this compound and glucose. What are the potential causes and solutions?

Answer: Low yields in enzymatic hydrolysis can stem from several factors, primarily related to enzyme activity and substrate accessibility. Here are the common culprits and troubleshooting steps:

  • Enzyme Inhibition: Cellulase (B1617823) activity can be inhibited by its products, namely this compound and glucose.[1][2] High concentrations of these sugars can slow down or even stop the hydrolysis process.

    • Solution: Consider a fed-batch approach where the substrate is added incrementally. It may also be beneficial to use a higher concentration of β-glucosidase to quickly convert this compound to glucose, which can sometimes be less inhibitory to the initial cellulases.

  • Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature.

    • Solution: Ensure the pH of your buffer and the reaction temperature are optimal for the specific cellulase cocktail you are using. For example, a typical condition for cellulase from Trichoderma reesei is pH 4.5-5.0 and a temperature of 40-50°C.[3]

  • Poor Substrate Accessibility: The crystalline structure of cellulose can limit enzyme access.[2]

    • Solution: Pre-treatment of the cellulosic biomass is crucial. Methods like acid pre-treatment can help to break down the structure and make it more accessible to enzymes.[4][5]

  • Insufficient Enzyme Loading: The amount of enzyme relative to the substrate may be too low.

    • Solution: Increase the enzyme loading in your reaction mixture. It is advisable to perform a dose-response experiment to find the optimal enzyme concentration for your specific substrate.

Question 2: Why is there a decrease in hydrolysis rate when I increase the solids loading?

Answer: This phenomenon, often referred to as the "high-solids effect," is a known challenge in biomass conversion. The decrease in conversion yields as the solids load increases is due to several factors:

  • Water Constraint: Water is a reactant in the hydrolysis of glycosidic bonds and the medium for enzyme and substrate diffusion. At high solids loading, the availability of free water decreases, which can impede the reaction.[6]

  • Increased Viscosity: High solids concentration leads to a highly viscous mixture, which impairs proper mixing.[7] This limitation in mass and heat transfer hinders the contact between the enzyme and the substrate.[7]

  • End-Product Inhibition: Higher solids loading results in a more rapid accumulation of inhibitory products like glucose and this compound in the limited aqueous phase, leading to a faster onset of enzyme inhibition.[6]

Solutions:

  • Fed-batch strategies: Gradually adding the substrate can help maintain a lower viscosity and manage inhibitor concentrations.[6]

  • Reactor and impeller design: Utilizing reactors designed for high viscosity mixtures can improve mixing and mass transfer.[6]

  • Efficient enzyme formulations: Using enzyme cocktails that are more resistant to product inhibition can be beneficial.[6]

Colorimetric Assays (DNS Method)

Question 3: I am using the 3,5-Dinitrosalicylic Acid (DNS) assay to quantify reducing sugars, but I am not getting a color change, or the standard curve is not linear. What could be wrong?

Answer: The DNS assay is a popular method for measuring reducing sugars, but several issues can lead to inaccurate results.

  • No Color Change:

    • Incorrect Reagent Preparation: The DNS reagent is sensitive to its components' concentrations, especially the sodium hydroxide (B78521) (NaOH). Insufficient base can lead to a failure in the color development reaction.[8] Ensure your balance is calibrated and you are adding the correct amount of NaOH.[8]

    • Reagent Degradation: The DNS reagent can degrade over time and should be stored in a dark bottle.[9]

    • Low Sugar Concentration: The concentration of reducing sugars in your sample might be below the detection limit of the assay.[10] The DNS test can typically detect glucose concentrations between 0.5 mM and 40 mM.[11]

  • Non-Linear Standard Curve:

    • High Sugar Concentration: If the sugar concentration is too high, the absorbance reading may fall outside the linear range of the spectrophotometer. Dilute your samples to bring them within the appropriate concentration range.

    • Interfering Substances: Other components in your sample matrix could interfere with the reaction. It's always good practice to run a control with your sample matrix without the substrate.

Below is a troubleshooting workflow for the DNS assay:

DNS_Troubleshooting start DNS Assay Issue no_color No Color Development start->no_color nonlinear_curve Non-Linear Standard Curve start->nonlinear_curve check_reagent Check DNS Reagent (Preparation & Age) no_color->check_reagent Possible Cause check_sugar_conc Check Sugar Concentration (Is it too low?) no_color->check_sugar_conc Possible Cause run_std Run a Known Standard (e.g., Glucose) no_color->run_std Diagnostic Step solution1 Remake Reagent check_reagent->solution1 Solution solution2 Concentrate Sample or Increase Reaction Time check_sugar_conc->solution2 Solution check_dilution Check Sample Dilution (Is it too concentrated?) nonlinear_curve->check_dilution Possible Cause check_interference Check for Interfering Substances nonlinear_curve->check_interference Possible Cause solution3 Dilute Samples check_dilution->solution3 Solution solution4 Run Matrix Blank check_interference->solution4 Solution

Troubleshooting flowchart for the DNS assay.
High-Performance Liquid Chromatography (HPLC) Analysis

Question 4: I am analyzing my hydrolysis products using HPLC, but I'm seeing poor peak resolution, with this compound and other sugars co-eluting. How can I improve the separation?

Answer: Poor resolution of sugars is a common issue in HPLC analysis of biomass hydrolysates.[12] Several factors can be optimized to improve separation:

  • Column Selection: The choice of HPLC column is critical. Ligand exchange columns (e.g., with Pb2+ or Ca2+ counter-ions) are often used for sugar analysis.[12] However, they can have issues with co-elution.[12] Amino-based columns or more specialized carbohydrate columns may provide better resolution.[13]

  • Mobile Phase Composition: For amino columns, the mobile phase is typically a mixture of acetonitrile (B52724) and water. Adjusting the ratio of these solvents can significantly impact the separation.[14] For ligand exchange columns, the mobile phase is usually water.[12]

  • Temperature: Operating the column at an elevated temperature (e.g., 85°C for some ligand exchange columns) can improve peak shape and resolution by reducing the viscosity of the mobile phase and speeding up the anomeric mutarotation of sugars.[12]

  • Flow Rate: A lower flow rate generally provides better resolution but increases the run time. Optimizing the flow rate is a trade-off between separation efficiency and analysis speed.

ParameterRecommendation for Improved Separation
Column Consider specialized carbohydrate columns or HILIC columns.
Mobile Phase Optimize the acetonitrile/water ratio for amino columns.
Temperature Increase column temperature (check column specifications).
Flow Rate Decrease the flow rate.

Question 5: My HPLC chromatogram shows broad or tailing peaks for this compound. What is causing this and how can I fix it?

Answer: Peak broadening and tailing can compromise the accuracy of quantification. The common causes include:

  • Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to harsh mobile phases or sample matrices.

    • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Secondary Interactions: Unwanted interactions between the sugars and the stationary phase can cause peak tailing.

    • Solution: For silica-based columns, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can sometimes mitigate this issue.[15]

  • Extra-column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the lengths as short as possible.

  • Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.

    • Solution: Reduce the injection volume or dilute the sample.

Question 6: I'm observing pressure fluctuations and baseline noise in my HPLC system. What are the common troubleshooting steps?

Answer: Pressure fluctuations and baseline noise are common HPLC problems that can affect the reliability of your results.[16][17][18][19]

  • Pressure Fluctuations:

    • Air Bubbles: Air trapped in the pump or detector can cause pressure instability.[17] Solution: Degas your mobile phase thoroughly and prime the pump to remove any bubbles.

    • Leaks: Leaks in fittings, seals, or the pump can lead to pressure drops. Solution: Inspect all connections and replace any worn seals.[19]

    • Clogged System: Blockages in the inline filter, guard column, or the column itself can cause high and fluctuating pressure. Solution: Replace the filter and guard column. If the column is clogged, try back-flushing it.[17]

  • Baseline Noise:

    • Contaminated Mobile Phase: Impurities in the mobile phase can cause a noisy baseline. Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[15][17]

    • Detector Issues: A dirty flow cell or a failing detector lamp can contribute to noise. Solution: Flush the flow cell and check the lamp's performance.[17]

    • Inadequate Mixing: If you are using a gradient, improper mixing of the mobile phases can cause baseline fluctuations. Solution: Ensure your pump's mixing system is working correctly.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Biomass Sample pretreatment Pre-treatment (e.g., Acid Hydrolysis) sample->pretreatment enzymatic_hydrolysis Enzymatic Hydrolysis (Cellulase) pretreatment->enzymatic_hydrolysis quench_filter Quench Reaction & Filter (0.45 µm) enzymatic_hydrolysis->quench_filter hplc_system HPLC System quench_filter->hplc_system Inject Sample separation Separation on Carbohydrate Column hplc_system->separation detection Detection (e.g., RI Detector) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

General experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Cellulose

This protocol outlines a general procedure for the enzymatic hydrolysis of a cellulose substrate.

  • Substrate Preparation:

    • Weigh 0.1 g of chromatography-grade cellulose and place it in a 25 mL conical flask.[3]

  • Enzyme Solution Preparation:

    • Prepare a 10 mg/mL solution of cellulase in deionized water.[3]

    • Adjust the pH of the enzyme solution to approximately 4.5 using 0.01 M HCl.[3]

  • Hydrolysis Reaction:

    • Add 10 mL of the pH-adjusted enzyme solution to the flask containing the cellulose.[3]

    • Incubate the flask in a water bath at 40°C for 24 hours.[3]

  • Sampling:

    • At desired time points (e.g., 2, 4, 8, 24 hours), withdraw a 1 mL aliquot from the reaction mixture.

    • To stop the enzymatic reaction, immediately heat the aliquot at 95°C for 10 minutes.[4][5]

  • Sample Preparation for Analysis:

    • Centrifuge the quenched sample to pellet any remaining solids.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any fine particles.[3]

    • The filtered sample is now ready for analysis by HPLC or other methods.

Protocol 2: DNS Assay for Reducing Sugars

This protocol provides a method for quantifying reducing sugars using the DNS reagent.

  • DNS Reagent Preparation:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of NaOH in 100 mL of deionized water. Store in a dark, airtight bottle.

  • Standard Curve Preparation:

    • Prepare a series of glucose standards with known concentrations (e.g., 0.1 to 1.0 mg/mL).

  • Assay Procedure:

    • To 0.3 mL of each standard or sample, add 0.3 mL of the DNS reagent.[11]

    • Vortex the mixture.

    • Heat the tubes in a boiling water bath for 5-10 minutes.[11] A color change from yellow to reddish-brown should be observed.

    • Cool the tubes to room temperature.

    • Add 3 mL of deionized water to each tube and mix.[11]

  • Measurement:

    • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

    • Plot a standard curve of absorbance versus glucose concentration.

    • Determine the concentration of reducing sugars in your samples by interpolating their absorbance values on the standard curve.

References

Technical Support Center: Maximizing Cellobiose Yield from Cellulose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic hydrolysis of cellulose (B213188) for cellobiose (B7769950) production.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental enzymatic process for converting cellulose into this compound?

A1: The enzymatic hydrolysis of cellulose into this compound is a synergistic process involving a consortium of enzymes.[1] The primary enzymes required are endoglucanases (EGs) and cellobiohydrolases (CBHs).[1] EGs randomly cleave internal β-1,4-glucosidic bonds within the amorphous regions of the cellulose chain, creating new chain ends.[2] CBHs then act on these ends, processively releasing this compound units.[1][2] To maximize this compound yield, the activity of β-glucosidases (BGL), which convert this compound to glucose, must be minimized or eliminated.[1]

Q2: What are the key factors that influence the efficiency of this compound production?

A2: Several factors critically impact the yield of this compound. These include the effectiveness of the lignocellulose pretreatment, the composition and loading of the enzyme cocktail, substrate concentration (solids loading), and the presence of inhibitory compounds.[3][4] Reaction conditions such as pH and temperature must also be optimized for the specific enzymes being used.[5]

Q3: Why is product inhibition a major challenge in cellulose hydrolysis?

A3: The primary products of cellulose hydrolysis, this compound and glucose, act as inhibitors for the cellulase (B1617823) enzymes. This compound is a strong inhibitor of cellobiohydrolases (CBHs), the key enzymes for this compound production.[5][6] Glucose, in turn, inhibits β-glucosidase activity.[7][8] This feedback inhibition can significantly slow down or halt the hydrolysis reaction, reducing overall product yield.[3]

Troubleshooting Guide

Q4: My overall this compound yield is consistently low. What are the likely causes and how can I fix this?

A4: Low this compound yield can stem from several issues, including ineffective pretreatment, sub-optimal reaction conditions, or the presence of inhibitors.

  • Cause 1: Ineffective Substrate Pretreatment: The crystalline structure of cellulose and the presence of lignin (B12514952) and hemicellulose can block enzyme access.[9][10] If the biomass is not sufficiently pretreated, the enzymes cannot efficiently hydrolyze the cellulose.

    • Solution: Employ a suitable pretreatment method to reduce cellulose crystallinity and remove lignin and hemicellulose.[11][12] Common methods include dilute acid, alkaline, organosolv, or steam explosion.[1][11][13] The choice of method depends on the specific lignocellulosic feedstock.

  • Cause 2: Sub-optimal Enzyme Cocktail or Reaction Conditions: The ratio of enzymes and the reaction environment are crucial. An improper ratio of EGs to CBHs or non-optimal pH and temperature can drastically reduce efficiency.

    • Solution: Optimize the enzyme cocktail by varying the ratios of EGs and CBHs. Ensure the reaction is carried out at the optimal pH and temperature for your specific enzyme mixture (see Table 1).[1]

  • Cause 3: Presence of Inhibitors: Compounds generated during pretreatment, such as phenolic compounds (e.g., ferulic acid), furans, and weak acids, can inhibit cellulase activity. Metal ions like Fe(II), Cu(II), and Hg(II) can also act as potent inhibitors.[14]

    • Solution: Wash the pretreated biomass thoroughly to remove soluble inhibitors.[15] If metal ion contamination is suspected, the addition of chelating agents may mitigate the inhibition.[14]

Q5: My hydrolysis reaction produces too much glucose and not enough this compound. What is the problem?

A5: The primary cause of high glucose content at the expense of this compound is excessive β-glucosidase (BGL) activity in your enzyme preparation. BGL enzymes hydrolyze this compound into two glucose molecules.[2][16]

  • Solution 1: Use a Low-BGL Enzyme Cocktail: Select a commercial cellulase preparation known for low BGL activity or formulate a custom cocktail using purified EGs and CBHs.

  • Solution 2: Implement a Multistage Hydrolysis Process: A multistage process can be used to remove soluble BGL along with the inhibitory products (this compound and glucose) after an initial hydrolysis period. The remaining solid substrate, with the majority of the bound CBHs and EGs, can then be resuspended in fresh buffer for further hydrolysis.[17][18] This method has been shown to increase this compound production by up to 45%.[18]

Q6: The hydrolysis rate starts strong but quickly slows down. What's happening?

A6: This is a classic sign of product inhibition. As the reaction proceeds, the concentration of this compound in the solution increases, which competitively inhibits the activity of cellobiohydrolases, the main drivers of this compound production.[5][6]

  • Solution 1: High Substrate Consistency: Running the hydrolysis at a higher concentration of solids can sometimes help minimize the effects of end-product inhibition while producing a more concentrated sugar stream.[7]

  • Solution 2: In-situ Product Removal: Employ techniques to continuously remove this compound from the reaction mixture. The multistage filtration and resuspension method is an effective strategy.[17][18]

Data Presentation

Table 1: Typical Optimized Conditions for Enzymatic Hydrolysis

Parameter Optimized Value Rationale & Reference
Temperature 50°C Optimal for cellulases like those from Thermothelomyces thermophila.[1]
pH 5.0 Typically optimal for fungal cellulase activity.[1][5]
Substrate Loading 2.5% - 15% (w/w) Higher loading can increase final product concentration but may also enhance inhibition and viscosity issues.[1][3]

| Enzyme Loading | 15-25 mg/g substrate | Saturation limits must be determined empirically. Higher loading increases rate but also cost.[1][19] |

Table 2: Common Inhibitors and Mitigation Strategies

Inhibitor Class Examples Source Mitigation Strategy
Soluble Sugars This compound, Glucose Hydrolysis Products Multistage hydrolysis with filtrate removal; use of glucose-tolerant enzymes.[6][17][18]
Lignin Derivatives Ferulic acid, Vanillin Biomass Pretreatment Thorough washing of pretreated substrate; addition of lignin blockers (e.g., PEG).
Metal Ions Fe(II), Cu(II), Hg(II) Biomass, Equipment Use of chelating agents; avoid metal contamination.[14]

| Furan Derivatives | Furfural, HMF | Biomass Pretreatment | Optimize pretreatment to minimize their formation; detoxification with microorganisms or laccase.[9] |

Experimental Protocols

Protocol 1: Standard Batch Enzymatic Hydrolysis

  • Substrate Preparation: Prepare a slurry of pretreated cellulose substrate at the desired concentration (e.g., 2.5% w/v) in a suitable buffer (e.g., 0.1 M phosphate-citrate buffer, pH 5.0).

  • Enzyme Addition: Add the optimized cellulase enzyme cocktail to the slurry at a predetermined loading (e.g., 25 mg total protein per gram of substrate).

  • Incubation: Incubate the reaction mixture in a shaking incubator at the optimal temperature (e.g., 50°C) with constant agitation.

  • Sampling: At regular time intervals, withdraw aliquots of the slurry. Immediately stop the enzymatic reaction by heating the sample (e.g., 100°C for 10 minutes) or by adding a chemical quenching agent.

  • Analysis: Centrifuge the samples to separate the supernatant from the solid residue. Analyze the supernatant for this compound and glucose concentrations using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Multistage Hydrolysis for Enhanced this compound Yield

  • Initial Hydrolysis: Perform an initial batch hydrolysis for a set period (e.g., 6 hours) following steps 1-3 of the Standard Protocol.

  • Filtrate Removal: After the initial stage, separate the liquid filtrate from the solid retentate using vacuum filtration. The filtrate contains soluble enzymes (especially BGL) and inhibitory sugars.[17][18]

  • Resuspension: Resuspend the solid retentate, which retains the majority of the adsorbed cellulases (CBH and EG), in fresh, pre-heated buffer to the original volume.[17]

  • Continued Hydrolysis: Continue the incubation under the same conditions as the initial stage (Step 3 of Standard Protocol). No additional enzyme is added.[18]

  • Sampling and Analysis: Collect samples over time and analyze for this compound and glucose as described in the Standard Protocol to determine the yield enhancement.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_hydrolysis Phase 2: Hydrolysis cluster_analysis Phase 3: Analysis Biomass Lignocellulosic Biomass Pretreatment Substrate Pretreatment (e.g., Dilute Acid, Steam) Biomass->Pretreatment WashedSubstrate Washed & Buffered Cellulose Substrate Pretreatment->WashedSubstrate Reaction Enzymatic Hydrolysis (50°C, pH 5.0) WashedSubstrate->Reaction Enzyme Enzyme Cocktail (High CBH/EG, Low BGL) Enzyme->Reaction Sampling Time-course Sampling Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching Separation Solid/Liquid Separation Quenching->Separation HPLC HPLC Analysis (this compound & Glucose) Separation->HPLC Yield Yield Calculation HPLC->Yield

Caption: General workflow for enzymatic hydrolysis of cellulose to produce this compound.

troubleshooting_workflow Start Problem: Low this compound Yield Q1 Is glucose concentration high? Start->Q1 A1_Yes High BGL Activity Q1->A1_Yes Yes Q2 Is hydrolysis rate slow from start? Q1->Q2 No S1 Solution: - Use low-BGL enzyme mix - Implement multistage filtration A1_Yes->S1 Success Yield Improved S1->Success A2_Yes Ineffective Pretreatment or Presence of Inhibitors Q2->A2_Yes Yes Q3 Does rate slow down quickly? Q2->Q3 No S2 Solution: - Optimize pretreatment method - Wash substrate thoroughly A2_Yes->S2 S2->Success A3_Yes Product Inhibition Q3->A3_Yes Yes S3 Solution: - Implement in-situ product removal (e.g., multistage process) A3_Yes->S3 S3->Success

Caption: Troubleshooting logic for diagnosing low this compound yield.

enzyme_pathway Cellulose Cellulose (Crystalline) EG Endoglucanase (EG) Amorphous Amorphous Regions + New Chain Ends CBH Cellobiohydrolase (CBH) This compound This compound This compound->CBH Inhibits BGL β-glucosidase (BGL) Glucose Glucose Glucose->BGL Inhibits EG->Amorphous Attacks CBH->this compound Releases BGL->Glucose Hydrolyzes

References

Technical Support Center: Optimizing Fermentation Conditions with Cellobiose as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions using cellobiose (B7769950) as a substrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound fermentation experiments.

Issue 1: Incomplete or Slow this compound Consumption

Question: My fermentation is stalling, and a significant amount of this compound remains in the medium. What could be the cause, and how can I troubleshoot this?

Answer:

Incomplete or slow this compound consumption is a common issue that can stem from several factors. The primary reasons often involve transport limitations, insufficient enzymatic activity, or inhibitory conditions.

Possible Causes & Solutions:

  • Insufficient this compound Transport: The microbial strain may have low-affinity or insufficient this compound transporters. In recombinant Saccharomyces cerevisiae, for instance, the transport activity can decrease significantly during fermentation, leading to stalled this compound uptake.

    • Troubleshooting:

      • Engineer Transporters: Consider using or engineering yeast strains with high-affinity cellodextrin transporters. Truncated versions of transporters, lacking lysine (B10760008) residues at the N- and C-terminal domains, have been shown to improve this compound consumption by preventing degradation.

      • Screen for Novel Transporters: Explore novel this compound transporters from different yeast and fungal hosts to find one with better characteristics for your specific strain and conditions.

  • Low β-glucosidase Activity: If the strain relies on intracellular hydrolysis, low β-glucosidase (BGL) activity will limit the conversion of this compound to glucose for fermentation.

    • Troubleshooting:

      • Verify Enzyme Activity: Regularly measure the intracellular β-glucosidase activity throughout the fermentation process. A drop in activity could explain the stall.

      • Co-expression of BGL: Ensure strong and stable expression of a potent intracellular β-glucosidase.

      • Extracellular BGL Supplementation: For some processes, supplementing the medium with extracellular β-glucosidase can alleviate this compound accumulation, though this can lead to glucose repression.

  • Product Inhibition: The accumulation of fermentation products, such as ethanol (B145695) and this compound itself, can inhibit the activity of cellulolytic enzymes and the fermentation organism.

    • Troubleshooting:

      • In Situ Product Removal: Implement strategies for in situ product removal to keep inhibitor concentrations low.

      • Strain Tolerance: Use or engineer strains with higher tolerance to ethanol and other inhibitory compounds.

  • Suboptimal Culture Conditions: Factors like pH, temperature, and nutrient availability can significantly impact fermentation efficiency.

    • Troubleshooting:

      • Optimize pH and Temperature: The optimal pH for this compound fermentation can be acidic (e.g., pH 2.5 for some glycolipid production). The optimal temperature for simultaneous saccharification and fermentation (SSF) may be a compromise between the optima for the enzymes (around 50°C) and the yeast (around 30-38°C).

      • Medium Composition: Optimize the carbon-to-nitrogen (C/N) ratio and other medium components. A higher C/N ratio might favor glycolipid formation over biomass.

Issue 2: Glucose Repression in Co-fermentation

Question: I am trying to co-ferment this compound with another sugar (e.g., xylose), but the consumption of the second sugar is repressed. How can I overcome this?

Answer:

Glucose repression is a significant barrier in mixed-sugar fermentations. When this compound is hydrolyzed extracellularly to glucose, the presence of glucose will inhibit the uptake and metabolism of other sugars like xylose.

Solution:

The key is to hydrolyze this compound intracellularly. By expressing a cellodextrin transporter and an intracellular β-glucosidase, this compound is transported into the cell before being converted to glucose. This strategy minimizes the extracellular glucose concentration, thereby avoiding the repression of other sugar transport systems.

Experimental Workflow for Developing a Co-fermenting Strain:

Caption: Workflow for engineering a yeast strain for simultaneous this compound and xylose fermentation.

Issue 3: Formation of Undesired Byproducts

Question: During co-fermentation of this compound and xylose using a strain with this compound phosphorylase (CBP), I am observing the formation of an unexpected byproduct. What is it and how can I reduce it?

Answer:

In strains utilizing this compound phosphorylase (CBP) for this compound metabolism in the presence of xylose, the formation of 4-O-β-d-glucopyranosyl-d-xylose (GX) can occur. This byproduct is synthesized by CBP from glucose-1-phosphate and xylose, leading to inefficient this compound fermentation.

Strategies to Mitigate GX Formation:

  • Efficient Xylose Utilization: Employing a strain with a highly efficient xylose utilization pathway can keep the intracellular xylose concentration low, thus reducing the substrate available for GX formation and improving the this compound consumption rate.

  • Intracellular β-glucosidase Co-expression: Co-expressing an intracellular β-glucosidase that can cleave the unwanted GX byproduct can be an effective strategy. However, the specificity of the β-glucosidase for GX over this compound may need to be considered and potentially engineered.

Frequently Asked Questions (FAQs)

Q1: What are the main pathways for this compound utilization in yeast?

A1: Yeast can utilize this compound through two primary pathways:

  • Extracellular Hydrolysis: The yeast secretes β-glucosidases that hydrolyze this compound into glucose outside the cell. The glucose is then transported into the cell for fermentation.

  • Intracellular Hydrolysis: this compound is transported into the cell by cellodextrin transporters and then hydrolyzed to glucose by an intracellular β-glucosidase. Some yeasts may possess both pathways.

Signaling Pathway for Intracellular this compound Utilization:

Cellobiose_Utilization cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellobiose_ext This compound CDT Cellodextrin Transporter (CDT) Cellobiose_ext->CDT Transport Cellobiose_int This compound CDT->Cellobiose_int BGL β-glucosidase (BGL) Cellobiose_int->BGL Hydrolysis Glucose Glucose (x2) BGL->Glucose Fermentation Fermentation Glucose->Fermentation

Caption: Intracellular this compound hydrolysis pathway in engineered yeast.

Q2: How can I optimize the fermentation medium for my experiments?

A2: Medium optimization is crucial for maximizing product yield. Key parameters to consider are the carbon source, nitrogen source, pH, and temperature.

Table 1: Key Parameters for Medium Optimization

ParameterConsiderationsExample Optimized Conditions
Carbon Source The rate of carbon source metabolism influences biomass and product formation. For some applications, sucrose (B13894) can lead to higher product titers compared to glucose.Cellulose at 31.1 g/L for cellulase (B1617823) production by Acanthophysium sp.
Nitrogen Source The type and concentration of the nitrogen source are critical.Tryptone:Yeast Extract (7:3) at 15 g/L for cellulase production.
pH The optimal pH can vary significantly depending on the organism and the desired product.pH 2.5 for highest this compound lipid titers by Sporisorium scitamineum. pH 6.0 for cellulase production by Acanthophysium sp.
Temperature Temperature affects both enzyme activity and microbial growth.30°C for cellulase production by Acanthophysium sp. 38°C for SSF with an engineered S. cerevisiae.
C/N Ratio The carbon-to-nitrogen ratio can be adjusted to favor either biomass growth or product formation.A C/N ratio of 83.8 molC·molN⁻¹ favored glycolipid formation.

Q3: What are the standard protocols for measuring β-glucosidase activity and analyzing fermentation products?

A3: Standardized protocols are essential for obtaining reliable and reproducible data.

Experimental Protocols

β-Glucosidase Activity Assay

This assay is based on the hydrolysis of a synthetic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), by β-glucosidase, which releases p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically.

Protocol Outline:

  • Sample Preparation: Prepare cell lysates or culture supernatants containing the β-glucosidase enzyme.

  • Reaction Mixture: In a 96-well plate or microcentrifuge tubes, combine the enzyme sample with a buffered solution of pNPG.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Stop the reaction by adding a solution such as sodium carbonate (Na₂CO₃) or another stop buffer.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405-410 nm using a spectrophotometer or plate reader.

  • Quantification: Determine the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

Table 2: Comparison of β-Glucosidase Assay Kits

FeatureSigma-Aldrich (MAK129)Abcam (ab272521)
Principle Kinetic assay measuring p-nitrophenol formation from pNPG.Kinetic assay measuring p-nitrophenol formation from pNPG.
Detection Colorimetric (405 nm).Colorimetric (405 nm).
Sample Volume Not specified, but uses 20 µL of water for blanks.20 µL.
Detection Limit Not specified.2 U/L.
Linear Range Up to 250 U/L.Up to 250 U/L.
Assay Time 20 minutes.20 minutes.
Inhibitors Thiol-containing reagents, various metal ions (Ca²⁺, Cu²⁺, etc.), detergents, EDTA, Tris.SH-containing reagents, various metal ions, SDS, EDTA, Tris.

Analysis of Fermentation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying sugars (e.g., this compound, glucose) and fermentation products (e.g., ethanol) in culture samples.

General Protocol:

  • Sample Preparation: Centrifuge the culture sample to remove cells and debris. Filter the supernatant through a 0.22 or 0.45 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a suitable column (e.g., a Hi-Plex H or Ca column for sugar analysis) and a refractive index (RI) detector.

  • Mobile Phase: An isocratic mobile phase, often deionized water or dilute acid (e.g., sulfuric acid), is typically used.

  • Analysis: Inject the prepared sample into the HPLC system. The compounds are separated based on their interaction with the column and detected by the RI detector.

  • Quantification: Identify and quantify the compounds of interest by comparing their retention times and peak areas to those of known standards.

Logical Diagram for Troubleshooting Fermentation Issues:

Troubleshooting_Logic Start Fermentation Issue (e.g., Low Yield, Stalled) Q1 Is this compound Consumption Incomplete? Start->Q1 A1_Yes Check Transport & BGL Activity Q1->A1_Yes Yes Q2 Is it a Co-fermentation with another sugar? Q1->Q2 No A_General Optimize Culture Conditions (pH, Temp, Medium) A1_Yes->A_General A2_Yes Investigate Glucose Repression & Intracellular Hydrolysis Q2->A2_Yes Yes Q3 Are there Unexpected Byproducts? Q2->Q3 No A2_Yes->A_General A3_Yes Identify Byproduct (e.g., GX) & Optimize Pathway Q3->A3_Yes Yes Q3->A_General No A3_Yes->A_General End Optimized Fermentation A_General->End

Caption: A logical workflow for troubleshooting common this compound fermentation problems.

Technical Support Center: High-Purity Cellobiose Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining purification protocols for high-purity cellobiose (B7769950).

Troubleshooting Guide

This guide addresses common problems encountered during this compound purification, offering potential causes and solutions in a question-and-answer format.

Question: Why is the final yield of my purified this compound consistently low?

Answer: Low yield can stem from several factors throughout the purification process. Common causes include:

  • Suboptimal Enzymatic Hydrolysis: Incomplete conversion of the cellulosic substrate to this compound.[1]

  • Product Inhibition of Enzymes: Accumulation of this compound can inhibit the activity of cellulases.[2]

  • Loss During Chromatography Steps: Poor binding or premature elution from chromatography columns.

  • Loss During Crystallization: Inefficient crystal formation or loss of product in the mother liquor.

  • Degradation of this compound: Harsh pH or high-temperature conditions can lead to degradation.

Troubleshooting Steps:

  • Optimize Hydrolysis: Ensure optimal pH, temperature, and enzyme concentration for the cellulase (B1617823) used.[3] Consider using a higher enzyme load or a fed-batch approach to maintain enzyme activity.

  • Monitor Product Concentration: Periodically measure this compound and glucose concentrations during hydrolysis to assess enzyme inhibition.[4]

  • Chromatography Optimization: Adjust buffer pH and ionic strength to ensure strong binding of this compound to the resin.[5][6] Optimize the elution gradient to achieve sharp peaks and minimize product loss in broad fractions.

  • Improve Crystallization: Experiment with different solvents, temperatures, and seeding techniques to improve crystallization efficiency.[7]

  • Control Process Conditions: Maintain a stable and appropriate pH and temperature throughout the purification process to prevent degradation.

Question: My purified this compound shows contamination with other sugars (e.g., glucose, cellotriose) in HPLC analysis. How can I improve purity?

Answer: The presence of other saccharides is a common purity issue. The source of this contamination is often the initial hydrolysis step.

Potential Causes and Solutions:

  • Non-specific Enzyme Activity: The cellulase cocktail used may contain β-glucosidases that convert this compound to glucose, or endoglucanases that produce a mixture of cellooligosaccharides.[2][3]

    • Solution: Use a highly specific cellobiohydrolase or a β-glucosidase-inhibited cellulase preparation. Alternatively, purify the desired enzyme before use.

  • Inadequate Chromatographic Separation: The chromatography method may not have sufficient resolution to separate this compound from structurally similar sugars.

    • Solution: Optimize the chromatography method. For ion-exchange chromatography, a shallower gradient may improve resolution.[8][9] For size-exclusion chromatography, a longer column or a resin with a smaller pore size could enhance separation.[2]

Question: I'm observing peak tailing and poor resolution in my HPLC analysis of this compound. What could be the issue?

Answer: Poor chromatographic performance during analysis can obscure purity issues and lead to inaccurate quantification.

Troubleshooting HPLC Issues:

  • Column Choice: Ensure the column is appropriate for sugar analysis. Amino-propyl or specialized carbohydrate columns are often recommended. A Shodex Sugar SP0810 column has been noted in some protocols.[10]

  • Mobile Phase: The composition of the mobile phase is critical. An acetonitrile/water gradient is commonly used for HILIC separation of sugars.[11] Ensure the mobile phase is properly degassed.

  • Flow Rate: An excessively high flow rate can lead to poor separation. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.[5]

  • Sample Preparation: Ensure your sample is fully dissolved and filtered before injection to prevent column clogging.

  • Column Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatography technique for high-purity this compound purification?

A1: The choice of chromatography depends on the scale and the nature of the impurities.

  • Ion-Exchange Chromatography (IEX): Effective for separating sugars based on their charge at high pH.[6][11]

  • Size-Exclusion Chromatography (SEC): Useful for separating this compound from larger or smaller oligosaccharides.[2]

  • Hydrophobic Interaction Chromatography (HIC): Can be used as an orthogonal purification step.[8][12] For very high purity, a multi-step approach combining different chromatography techniques is often most effective.

Q2: How can I accurately quantify the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is a standard method.[11] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers very high sensitivity.[11] For routine monitoring, Thin-Layer Chromatography (TLC) can also be used.[2]

Q3: What are the ideal storage conditions for high-purity this compound?

A3: Solid, high-purity this compound should be stored in a cool, dry place to prevent moisture absorption and degradation. For solutions, sterile filtration and storage at 4°C is recommended for short-term use. For long-term storage, freezing at -20°C or -80°C is advisable.[12]

Quantitative Data Summary

The following tables summarize typical quantitative data from this compound purification experiments.

Table 1: Example Yield and Purity from a Two-Step Chromatography Purification

Purification StepYield (%)Purity (%)
Crude Extract10045
Ion-Exchange Chromatography7585
Size-Exclusion Chromatography56>98

Data compiled from representative values in the literature.[8][12]

Table 2: Comparison of Analytical Techniques for this compound Purity Assessment

TechniqueLimit of DetectionThroughputRemarks
HPLC-RID~1 µgMediumStandard method for quantification.[11]
HPAEC-PAD~10 fmolMediumHigh sensitivity, good for trace impurity detection.[11]
TLC~1 µgHighGood for rapid, qualitative screening.[2]

Experimental Protocols

Protocol 1: Purification of this compound using Ion-Exchange Chromatography

  • Resin Equilibration: Pack a column with a suitable anion-exchange resin (e.g., Q Sepharose XL).[8][12] Equilibrate the column with at least 5 column volumes of the starting buffer (e.g., 100 mM sodium acetate, pH 4.5).[8][12]

  • Sample Loading: Load the crude this compound solution onto the column at a low flow rate to ensure efficient binding.

  • Washing: Wash the column with the starting buffer until the absorbance at 280 nm (to monitor protein removal) returns to baseline.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection: Collect fractions and analyze for this compound content and purity using HPLC or TLC.

  • Pooling and Desalting: Pool the high-purity fractions and desalt using dialysis or a desalting column.

Protocol 2: HPLC Analysis of this compound Purity

  • Column: Use a carbohydrate analysis column (e.g., Shodex Sugar SP0810) maintained at the recommended temperature (e.g., 80°C).[10]

  • Mobile Phase: Use degassed deionized water at a flow rate of 0.6 mL/min.

  • Sample Preparation: Dilute the this compound sample in the mobile phase to a concentration within the detector's linear range. Filter the sample through a 0.22 µm filter.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Detection: Use a Refractive Index Detector (RID).

  • Quantification: Determine the purity by calculating the area of the this compound peak as a percentage of the total peak area. Use a standard curve for accurate concentration determination.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Analysis Cellulosic_Biomass Cellulosic Biomass Enzymatic_Hydrolysis Enzymatic Hydrolysis Cellulosic_Biomass->Enzymatic_Hydrolysis Cellulases Crude_Hydrolysate Crude Hydrolysate Enzymatic_Hydrolysis->Crude_Hydrolysate IEX Ion-Exchange Chromatography Crude_Hydrolysate->IEX Partially_Purified Partially Purified This compound IEX->Partially_Purified SEC Size-Exclusion Chromatography High_Purity_this compound High-Purity This compound SEC->High_Purity_this compound Partially_Purified->SEC Purity_Analysis Purity Analysis (HPLC) High_Purity_this compound->Purity_Analysis

Caption: A typical experimental workflow for the production and purification of high-purity this compound.

Troubleshooting_Logic Start Low Purity Detected (e.g., by HPLC) Check_Hydrolysis Evaluate Hydrolysis Step Start->Check_Hydrolysis Check_Chromatography Evaluate Chromatography Step Start->Check_Chromatography Enzyme_Specificity Is the cellulase preparation specific for this compound production? Check_Hydrolysis->Enzyme_Specificity Column_Resolution Is the column resolution sufficient? Check_Chromatography->Column_Resolution Optimize_Enzyme Use a more specific enzyme or purify the existing one. Enzyme_Specificity->Optimize_Enzyme No Hydrolysis_Conditions Are hydrolysis conditions (pH, temp) optimal? Enzyme_Specificity->Hydrolysis_Conditions Yes Adjust_Conditions Adjust pH and temperature. Hydrolysis_Conditions->Adjust_Conditions No Optimize_Gradient Optimize elution gradient (e.g., shallower slope). Column_Resolution->Optimize_Gradient No Change_Column Consider a different column (e.g., different resin, longer length). Optimize_Gradient->Change_Column

References

addressing matrix effects in cellobiose quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during cellobiose (B7769950) quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the influence of co-eluting, interfering compounds in a sample on the ionization and measurement of the target analyte, in this case, this compound.[1][2] These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true this compound concentration, ultimately affecting the accuracy, precision, and sensitivity of your results.[1][2][3] In the context of this compound analysis, common sources of matrix effects include other sugars (e.g., glucose, xylose, fructose), lignin (B12514952) degradation products, and salts from buffers or pretreatment processes.[4][5][6]

Q2: I am seeing unexpected peaks or a noisy baseline in my chromatogram. What could be the cause?

A2: Unexpected peaks or a noisy baseline can be attributed to several factors related to the sample matrix. Particulates in your sample can block the column inlet frit, leading to split or double peaks and high backpressure.[7] Additionally, some sample components like proteins or salts may precipitate when they come into contact with the mobile phase, also causing high pressure.[7] To troubleshoot, consider incorporating a filtration step for your samples and ensure your mobile phase is compatible with all sample components.

Q3: My calibration curve has a poor correlation coefficient (R² < 0.99). How can I improve it?

A3: A poor correlation coefficient can indicate that the relationship between concentration and response is not linear, which can be a result of matrix effects. To address this, consider the following strategies:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples.[3][8] This helps to ensure that the standards and samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of a this compound standard to your sample.[9][10][11] By analyzing the spiked samples, you can extrapolate to determine the original concentration of this compound, effectively compensating for matrix effects.[12][13]

  • Sample Dilution: If your assay has high sensitivity, diluting your samples can reduce the concentration of interfering matrix components.[1]

  • Improved Sample Cleanup: Incorporate additional sample preparation steps to remove interfering substances before analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound quantification.

Problem Potential Cause Recommended Solution(s)
Inaccurate or irreproducible results Matrix effects leading to ion suppression or enhancement.1. Implement matrix-matched calibration.[3][8] 2. Use the standard addition method.[9][10][11][12][13] 3. Employ a stable isotope-labeled internal standard.[1][14][15] 4. Optimize the sample preparation procedure to remove interferences.[1][16]
Low signal intensity or sensitivity Ion suppression from co-eluting matrix components.1. Improve chromatographic separation to resolve this compound from interfering peaks.[1] 2. Enhance sample cleanup to remove suppressive agents.[16] 3. For HPLC-UV, consider using a longer path-length flow cell or adjusting the detection wavelength.[17]
High signal intensity or false positives Ion enhancement from matrix components or co-eluting interferences with similar properties to this compound.1. Verify peak identity using a more selective detector (e.g., mass spectrometry). 2. Improve chromatographic resolution.[1] 3. Use a more specific quantification method, such as an enzymatic biosensor.[4][5]
Peak tailing or fronting Overloading of the analytical column by matrix components or interaction of this compound with the stationary phase.1. Dilute the sample.[1] 2. Optimize the mobile phase composition (e.g., pH, ionic strength). 3. Use a guard column to protect the analytical column.[7]

Experimental Protocols

1. Standard Addition Method for HPLC Analysis

This protocol describes the use of the standard addition method to quantify this compound in a complex matrix.

  • Initial Sample Analysis: Analyze an aliquot of your sample to get an initial estimate of the this compound concentration.

  • Prepare Spiked Samples:

    • Aliquot equal volumes of your sample into at least four separate vials.

    • Leave one vial unspiked (this is your sample blank).

    • To the remaining vials, add increasing known amounts of a this compound standard solution. A common approach is to spike with 0.5x, 1x, and 1.5x the estimated amount of this compound in the sample.[13]

  • Dilution: Dilute all samples (including the unspiked one) to the same final volume with the mobile phase or an appropriate solvent.

  • HPLC Analysis: Analyze all prepared samples using your established HPLC method.

  • Data Analysis:

    • Plot the peak area (or height) of this compound against the concentration of the added standard for each spiked sample.

    • Perform a linear regression on the data points.

    • Extrapolate the regression line to the x-axis (where the response is zero). The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.[10][11]

2. Matrix-Matched Calibration

This protocol outlines the preparation of a calibration curve using a matrix that mimics the sample.

  • Obtain a Blank Matrix: Secure a sample matrix that is free of this compound but otherwise identical to the samples you are analyzing. If a true blank is unavailable, you may need to prepare an artificial matrix.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent.

  • Prepare Calibration Standards:

    • Serially dilute the this compound stock solution with the blank matrix to create a series of calibration standards with known concentrations.

    • Ensure the concentration range of your standards brackets the expected concentration of this compound in your samples.

  • Sample Preparation: Prepare your unknown samples using the same procedure as the calibration standards.

  • Analysis: Analyze the calibration standards and the unknown samples using your analytical method.

  • Quantification: Construct a calibration curve by plotting the response of the standards against their known concentrations. Use the equation of the resulting line to calculate the this compound concentration in your unknown samples.[3][8]

3. Sample Preparation for this compound Quantification from Biomass Hydrolysate

This is a general protocol for preparing biomass hydrolysate samples for analysis.

  • Enzyme Inactivation: Immediately after sampling from the hydrolysis reaction, quench enzymatic activity by heating the sample at 95°C for 10 minutes.[4][5]

  • Centrifugation: Centrifuge the samples to pellet any solid material, such as residual biomass or precipitated enzymes.[4][5]

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining fine particulates that could damage the analytical column.

  • Dilution: If necessary, dilute the sample with an appropriate solvent (e.g., mobile phase) to bring the this compound concentration within the linear range of your calibration curve.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation start Inaccurate this compound Quantification check_peaks Abnormal Peak Shape or Retention Time? start->check_peaks check_cal Poor Calibration Curve Linearity? start->check_cal matrix_effects Suspect Matrix Effects check_peaks->matrix_effects check_cal->matrix_effects sample_prep Review Sample Preparation matrix_effects->sample_prep instrument_params Check Instrument Parameters matrix_effects->instrument_params cal_method Change Calibration Strategy matrix_effects->cal_method improve_cleanup Improve Sample Cleanup (e.g., SPE, filtration) sample_prep->improve_cleanup optimize_hplc Optimize Chromatography instrument_params->optimize_hplc result Accurate Quantification improve_cleanup->result cal_method->result optimize_hplc->result Calibration_Strategies cluster_strategies Strategies to Mitigate Matrix Effects start Matrix Effects Detected strategy1 Standard Addition start->strategy1 strategy2 Matrix-Matched Calibration start->strategy2 strategy3 Stable Isotope Dilution (Internal Standard) start->strategy3 desc1 Spike sample with known analyte amounts. Compensates for matrix effects and recovery losses. strategy1->desc1 desc2 Prepare standards in a blank matrix. Matches matrix of sample and standard. strategy2->desc2 desc3 Add a labeled version of the analyte. Corrects for sample prep losses and matrix effects. strategy3->desc3

References

Technical Support Center: Stability of Cellobiose in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of cellobiose (B7769950) in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Problem Potential Cause Recommended Solution
Rapid decrease in this compound concentration over a short period. High Temperature: Elevated temperatures significantly accelerate the hydrolysis of the β-1,4-glycosidic bond in this compound.Store stock solutions at low temperatures (-20°C for short-term, -80°C for long-term). For experiments, maintain the lowest temperature compatible with your protocol.
Inappropriate pH: Both highly acidic and alkaline conditions can catalyze the degradation of this compound.Maintain the pH of your this compound solution within the optimal stability range. For many applications, a slightly acidic to neutral pH (e.g., pH 4.0-7.0) is recommended. Use a suitable buffer system to maintain a stable pH.
Microbial Contamination: Bacteria or fungi can consume this compound as a carbon source.Prepare solutions using sterile water and handle them under aseptic conditions. Consider adding a broad-spectrum antimicrobial agent if compatible with your experimental setup.
Formation of unexpected byproducts detected in analysis (e.g., HPLC, Mass Spectrometry). Oxidative Degradation: In the presence of transition metals and oxygen, Fenton-like reactions can generate hydroxyl radicals that oxidize this compound.[1] This can lead to the formation of products like glucose, gluconic acid, and glucaric acid.[1]Degas your solvent to remove dissolved oxygen. If possible, work under an inert atmosphere (e.g., nitrogen or argon). Add a chelating agent like EDTA to sequester transition metal ions. Consider using radical scavengers such as 2,5-hexanediol (B147014), which has been shown to inhibit the cleavage of cellulose (B213188) chains.[1]
Alkaline Degradation: At high pH, this compound can undergo degradation through peeling reactions and hydrolysis, leading to the formation of various hydroxy acids.Avoid strongly alkaline conditions unless required by your protocol. If a high pH is necessary, minimize the exposure time and temperature.
Inconsistent results between experimental replicates. Inconsistent Storage Conditions: Variations in storage temperature or light exposure can lead to different degradation rates between aliquots.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store all aliquots under the same conditions and protect them from light.
Buffer Effects: The type of buffer used can influence the stability of this compound.Use a buffer system that is known to be compatible with this compound and your experimental conditions. Citrate and phosphate (B84403) buffers are commonly used.[2] It is advisable to test the stability of this compound in your chosen buffer system.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation in solution?

A1: The primary degradation pathways for this compound in solution are:

  • Hydrolysis: This is the cleavage of the β-1,4-glycosidic bond, which breaks this compound into two glucose molecules.[3] This process can be catalyzed by acids, bases, or enzymes (β-glucosidases).

  • Oxidation: This typically occurs in the presence of oxidizing agents, such as hydroxyl radicals generated from Fenton-like reactions involving transition metals and hydrogen peroxide.[1] This pathway can lead to the formation of various oxidation products, including gluconic acid and glucaric acid.[1]

.

Figure 1. This compound Degradation Pathways. This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid, Base, or Enzymatic Catalysis Oxidation Oxidation This compound->Oxidation Oxidizing Agents (e.g., Hydroxyl Radicals) Glucose Glucose Hydrolysis->Glucose Oxidized_Products Gluconic Acid, Glucaric Acid Oxidation->Oxidized_Products

Caption: Figure 1. Key degradation pathways of this compound in solution.

Q2: What is the optimal pH for maintaining this compound stability?

A2: this compound is most stable in slightly acidic to neutral conditions. Studies have shown good stability at pH 2.5 and 3.0 over 15 months in a 5% aqueous solution.[4] In general, a pH range of 4.0 to 7.0 is recommended for minimizing degradation. Both strongly acidic and alkaline conditions should be avoided to prevent accelerated hydrolysis.

Q3: How does temperature affect the stability of this compound solutions?

A3: Temperature has a significant impact on the rate of this compound degradation. Higher temperatures increase the rate of hydrolysis. For long-term storage, it is recommended to keep this compound solutions frozen (-20°C or -80°C). For short-term storage, refrigeration at 2-8°C is advisable. Even at room temperature (25°C), solid this compound shows no significant degradation over 24 months.[4] However, in solution, degradation will be more pronounced.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To ensure the stability and longevity of your this compound stock solutions, follow these best practices:

  • Use high-purity water (e.g., Milli-Q or equivalent).

  • Prepare solutions in a sterile environment to prevent microbial contamination.

  • If necessary, filter-sterilize the solution through a 0.22 µm filter.

  • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and contamination risk.

  • Store aliquots at -20°C for short-term storage (up to one year) or at -80°C for long-term storage (up to two years).

  • Protect solutions from light, as photodecomposition can occur over time.

.

Figure 2. Recommended Workflow for this compound Solution Preparation and Storage. Start Start Dissolve Dissolve this compound in High-Purity Water Start->Dissolve Sterilize Filter-Sterilize (0.22 µm filter) Dissolve->Sterilize Aliquot Aliquot into Single-Use Vials Sterilize->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store End End Store->End

Caption: Figure 2. Workflow for preparing and storing stable this compound solutions.

Q5: Are there any chemical stabilizers I can add to my this compound solution?

A5: Yes, depending on the anticipated degradation pathway, you can add certain stabilizers:

  • For Oxidative Degradation:

    • Chelating Agents: EDTA can be used to sequester transition metal ions that catalyze Fenton-like reactions.

    • Radical Scavengers: 2,5-hexanediol has been shown to be effective in capturing hydroxyl radicals and preventing the cleavage of the glycosidic bond.[1]

  • For Microbial Growth:

    • Antimicrobial Agents: Sodium azide (B81097) or other broad-spectrum antimicrobials can be used if they do not interfere with your downstream applications.

Always verify the compatibility of any additive with your specific experimental conditions and analytical methods.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Stability of Solid this compound

Storage ConditionDurationThis compound PurityGlucose Concentration
25°C, 60% Relative Humidity24 monthsNo degradation observedNot specified
40°C, 75% Relative Humidity6 months≥ 99%< 1%
Data from a study on this compound as a novel food.[4]

Table 2: Stability of 5% (w/v) Aqueous this compound Solution

pHStorage TemperatureDurationObservation
2.5Not specified15 monthsMinor variations in this compound and glucose content
3.0Not specified15 monthsMinor variations in this compound and glucose content
Data from a study on this compound as a novel food.[4]

Experimental Protocols

Protocol for Monitoring this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound standard

  • High-purity water (HPLC grade)

  • Buffer of choice (e.g., 50 mM sodium citrate, pH 5.0)

  • HPLC system with a Refractive Index (RI) detector

  • A suitable carbohydrate analysis column (e.g., Agilent Hi-Plex Ca, 7.7 x 300 mm, 8 µm).[5]

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired buffer.

  • Dispense aliquots of the solution into several vials for time-point analysis.

  • Store the vials under the desired experimental conditions (e.g., specific temperature and lighting).

3. HPLC Analysis:

  • At each time point (e.g., 0, 2, 4, 8, 24 hours), take one vial.

  • If the solution contains enzymes or other interfering substances, quench the reaction (e.g., by heating at 95°C for 10 minutes) and centrifuge to remove precipitates.[6]

  • Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Inject the sample into the HPLC system.

  • Example HPLC Conditions:

    • Mobile Phase: 100% HPLC-grade water[5]

    • Flow Rate: 0.6 mL/min[2][5]

    • Column Temperature: 85°C[5]

    • Detector: Refractive Index (RI)

4. Data Analysis:

  • Create a standard curve using known concentrations of this compound.

  • Quantify the this compound concentration in each sample by comparing the peak area to the standard curve.

  • Plot the this compound concentration as a function of time to determine the degradation rate.

References

Technical Support Center: Troubleshooting Cellobiose Degradation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cellobiose (B7769950) degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: My β-glucosidase activity is lower than expected. What are the potential causes?

A1: Lower than expected β-glucosidase activity can stem from several factors:

  • Sub-optimal Reaction Conditions: Ensure the pH and temperature of your assay are optimal for the specific β-glucosidase you are using. For example, many fungal β-glucosidases have an optimal pH around 5.0 and a temperature of 50°C.[1][2]

  • Presence of Inhibitors: Several substances can inhibit β-glucosidase activity. Common inhibitors include heavy metal ions (Cu²⁺, Fe³⁺/Fe²⁺, Hg²⁺, Zn²⁺), chelating agents (EDTA), detergents (SDS), and sulfhydryl-containing reagents (dithiothreitol, 2-mercaptoethanol).[3][4] Glucose, the product of this compound hydrolysis, is also a known feedback inhibitor of β-glucosidase.[5]

  • Improper Enzyme Storage or Handling: Enzymes can lose activity if not stored at the recommended temperature (typically -20°C) or if subjected to repeated freeze-thaw cycles.[3][6]

  • Incorrect Substrate Concentration: Ensure you are using the substrate (e.g., p-nitrophenyl-β-D-glucopyranoside - pNPG or this compound) at a concentration appropriate for your enzyme's kinetic parameters.

  • Inaccurate Quantification of Enzyme or Substrate: Double-check the concentration of your enzyme and substrate solutions.

Q2: I am observing high background noise or a false positive signal in my colorimetric β-glucosidase assay.

A2: High background can be caused by:

  • Substrate Instability: The synthetic substrate pNPG can slowly hydrolyze spontaneously at higher temperatures, releasing p-nitrophenol and causing a yellow color independent of enzyme activity.[7] It is recommended to prepare the working solution fresh.[3]

  • Contamination of Reagents: Ensure all buffers and reagents are free from microbial contamination, as some microbes can produce β-glucosidases.

  • Interfering Substances in the Sample: Compounds in your sample that absorb light at the same wavelength as the product (e.g., 405 nm for p-nitrophenol) can lead to artificially high readings.[3][4] Run a sample blank (sample without substrate) to correct for this.

Q3: My this compound fermentation by a microorganism is slow or incomplete.

A3: Several factors can affect the efficiency of this compound fermentation:

  • Presence of Inhibitory Compounds: Pretreatment of lignocellulosic biomass can generate compounds like furfural, HMF, and acetic acid, which can inhibit microbial growth and enzyme activity.[8]

  • Co-utilization of Other Sugars: The presence of other sugars, such as xylose, can negatively impact this compound consumption rates in some engineered yeast strains.[9][10]

  • Oxygen Limitation: Some microorganisms require microaerobic or strictly anaerobic conditions for efficient fermentation. For instance, some Dekkera/Brettanomyces strains ferment this compound under oxygen-limiting conditions.[11]

  • Sub-optimal Culture Conditions: Verify that the pH, temperature, and nutrient composition of your fermentation medium are optimal for the specific microorganism.

Q4: I am having trouble with the HPLC analysis of this compound and glucose.

A4: Common HPLC issues include:

  • Poor Peak Resolution or Shape: This can be due to an inappropriate column, incorrect mobile phase composition, or sub-optimal temperature.[12][13] For sugar analysis, specialized columns like amino or ion-exchange columns are often used.[14]

  • Shifting Retention Times: Fluctuations in retention times can be caused by an unstable pump flow rate, changes in mobile phase composition, or a column that has not been properly equilibrated.[12][15]

  • Ghost Peaks: These are unexpected peaks that can arise from contamination in the sample, mobile phase, or from carryover from a previous injection.[15]

  • High Backpressure: This may indicate a blockage in the system, such as a clogged frit or a contaminated guard column.[14]

Troubleshooting Guides

Guide 1: Low or No β-Glucosidase Activity

This guide provides a systematic approach to troubleshooting low or no detectable β-glucosidase activity in your enzymatic assay.

Low_Enzyme_Activity_Troubleshooting start Start: Low/No β-Glucosidase Activity check_controls Are Positive and Negative Controls Behaving as Expected? start->check_controls check_reagents Verify Reagent Preparation and Storage check_controls->check_reagents No investigate_enzyme Investigate Enzyme Integrity (Storage, Freeze-Thaw Cycles) check_controls->investigate_enzyme Yes check_assay_conditions Review Assay Conditions (pH, Temperature, Incubation Time) check_reagents->check_assay_conditions check_instrument Check Instrument Settings (Wavelength, Calibration) check_assay_conditions->check_instrument success Problem Resolved check_instrument->success Issue Found & Corrected test_for_inhibitors Test for Potential Inhibitors in Sample investigate_enzyme->test_for_inhibitors dilute_sample Dilute Sample to Reduce Inhibitor Concentration test_for_inhibitors->dilute_sample dilute_sample->success

Caption: Troubleshooting workflow for low β-glucosidase activity.

Guide 2: Inefficient this compound Fermentation

This guide outlines steps to diagnose and resolve issues with microbial fermentation of this compound.

Caption: Troubleshooting guide for this compound fermentation.

Experimental Protocols

Protocol 1: β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This protocol is adapted from standard colorimetric assays for β-glucosidase activity.[3][4][7]

Materials:

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

  • 10 mM pNPG solution in acetate buffer

  • 0.4 M NaOH-glycine buffer (pH 10.8) or 1M Sodium Carbonate to stop the reaction

  • Enzyme solution (appropriately diluted)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the desired temperature (e.g., 50°C)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to the desired reaction temperature. Prepare a working solution of your enzyme in 50 mM sodium acetate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of 50 mM sodium acetate buffer (pH 5.0)

    • 25 µL of enzyme solution

  • Pre-incubation: Pre-incubate the plate at the desired temperature for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 25 µL of 10 mM pNPG to each well.

  • Incubation: Incubate the plate at the desired temperature for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.4 M NaOH-glycine buffer. This will also develop the yellow color of the p-nitrophenol product.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product released.

  • Calculation: One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[7]

Protocol 2: Quantification of this compound and Glucose by HPLC

This is a general protocol for the analysis of sugars. The specific column and mobile phase may need to be optimized for your system.[16][17]

Materials and Equipment:

  • HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD)

  • Carbohydrate analysis column (e.g., amino- or ion-exchange column)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Syringe filters (0.22 µm)

  • Standards for this compound and glucose

  • Samples from hydrolysis or fermentation, with enzymatic activity stopped (e.g., by boiling for 10 minutes) and centrifuged to remove solids.[16][17]

Procedure:

  • Sample Preparation: Filter all samples and standards through a 0.22 µm syringe filter before injection. Dilute samples as necessary to fall within the linear range of the standard curve.

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of this compound and glucose in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards, followed by the samples.

    • Run the appropriate gradient program to separate this compound and glucose.

  • Data Analysis:

    • Identify the peaks for this compound and glucose based on the retention times of the standards.

    • Integrate the peak areas for each sugar.

    • Construct a standard curve by plotting peak area versus concentration for the standards.

    • Use the standard curve to determine the concentration of this compound and glucose in the samples.

Data Presentation

Table 1: Common Inhibitors of β-Glucosidase Activity

Inhibitor ClassExamplesReference
Heavy Metal Ions Cu²⁺, Fe³⁺/Fe²⁺, Hg²⁺, Ni²⁺, Zn²⁺[3][4]
Chelating Agents EDTA[3][4]
Detergents SDS[3][4]
Sulfhydryl Reagents Dithiothreitol, 2-mercaptoethanol[3][4]
Product Inhibition Glucose[5]
Iminosugars 1-Deoxynojirimycin (DNJ), Castanospermine[18][19]
Flavonoids Quercetin[18]
Other Small Molecules Imidazole derivatives, Amines[20][21]

Table 2: Typical HPLC Conditions for Sugar Analysis

ParameterCondition 1: HILICCondition 2: Ion Exchange
Column Amino-based columnAnion exchange column with PAD
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)Sodium hydroxide (B78521) gradient
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 30-40°C30°C
Detector Refractive Index (RI)Pulsed Amperometric Detector (PAD)
Injection Volume 10-20 µL10-20 µL

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Commercially Available Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of methods to validate the purity of commercially available cellobiose (B7769950), a crucial disaccharide in various biological and pharmaceutical research applications. We present detailed experimental protocols and data presentation formats to empower researchers to make informed decisions and ensure the integrity of their experimental outcomes.

Comparing Commercial this compound: A Look at Supplier Specifications

SupplierProduct Name/GradeStated PurityAnalytical MethodOther Specifications
Supplier A D-(+)-Cellobiose, ≥99%≥99.0%HPLCSpecific Rotation: +34.0° to +36.0°
Supplier B This compound, For Biochemistry≥98%HPLCLoss on drying: ≤1.0%
Supplier C D-Cellobiose≥99%Not SpecifiedMelting Point: 237-240 °C
Supplier D D-(+)-Cellobiose, Analytical Standard≥99.5%HPLC, NMR

Key Experimental Protocols for Purity Validation

To independently verify the purity of commercial this compound, several analytical techniques can be employed. Here, we provide detailed protocols for three common and effective methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a coupled Enzymatic Assay, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, capable of separating and quantifying this compound and potential monosaccharide or other oligosaccharide impurities without the need for derivatization.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA100 or similar).

  • Eluents:

    • Eluent A: Deionized water (18.2 MΩ·cm)

    • Eluent B: 200 mM Sodium Hydroxide (NaOH)

    • Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH

  • Gradient Program:

    • 0-20 min: 100% Eluent B (Isocratic)

    • 20-35 min: Linear gradient to 100% Eluent C

    • 35-45 min: 100% Eluent C (Column wash)

    • 45-55 min: Re-equilibration with 100% Eluent B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • PAD Settings:

    • E1: +0.1 V (t1 = 400 ms)

    • E2: -2.0 V (t2 = 20 ms)

    • E3: +0.6 V (t3 = 10 ms)

    • E4: -0.1 V (t4 = 70 ms)

  • Sample Preparation: Dissolve a known weight of the commercial this compound in deionized water to a final concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare individual standards of this compound, glucose, and fructose (B13574) at a concentration of 10 µg/mL. A mixed standard solution is also recommended.

Coupled Enzymatic Assay for Glucose Impurity

This method specifically quantifies the amount of free glucose present as an impurity in the this compound sample. It relies on the sequential action of hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH).

Experimental Protocol:

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂

    • ATP solution: 100 mM Adenosine 5'-triphosphate in deionized water

    • NADP⁺ solution: 50 mM β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) in deionized water

    • Hexokinase/Glucose-6-Phosphate Dehydrogenase solution: A commercial mixture of HK (≥200 units/mL) and G6PDH (≥100 units/mL)

    • This compound solution: 10 mg/mL solution of the commercial this compound in deionized water

    • Glucose standard solutions: 0, 10, 20, 50, 100, and 200 µg/mL glucose in deionized water

  • Procedure:

    • In a 96-well microplate, add 10 µL of the this compound solution or glucose standard to each well.

    • Add 180 µL of the Assay Buffer to each well.

    • Add 10 µL of the ATP solution and 10 µL of the NADP⁺ solution to each well.

    • Measure the initial absorbance at 340 nm (A_initial).

    • Add 10 µL of the Hexokinase/G6PDH solution to initiate the reaction.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the final absorbance at 340 nm (A_final).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A_final - A_initial) for each standard and the this compound sample.

    • Create a standard curve by plotting ΔA versus glucose concentration.

    • Determine the concentration of glucose in the this compound sample using the standard curve.

    • Calculate the percentage of glucose impurity: (µg of glucose / µg of this compound) x 100%.

¹H NMR Spectroscopy for Structural Integrity and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical identity and anomeric purity of this compound. It can also be used to detect and quantify certain impurities.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O, 99.9 atom % D).

  • Sample Preparation: Dissolve 5-10 mg of the commercial this compound in 0.6 mL of D₂O.

  • Acquisition Parameters:

    • Number of scans: 16 or 32

    • Relaxation delay: 5 seconds

    • Acquisition time: 4 seconds

    • Spectral width: 12 ppm

  • Data Analysis:

    • Acquire the ¹H NMR spectrum.

    • Integrate the anomeric proton signals for the α- and β-anomers of this compound (typically between 4.5 and 5.2 ppm).

    • Identify any signals corresponding to impurities, such as the anomeric protons of glucose (around 5.2 ppm for the α-anomer and 4.6 ppm for the β-anomer).

    • The relative integration of impurity signals to the this compound signals can provide a semi-quantitative measure of purity. For quantitative analysis, an internal standard with a known concentration is required.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the relationships between the components, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Determination start Commercial This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hpaec HPAEC-PAD filter->hpaec enzymatic Enzymatic Assay filter->enzymatic nmr ¹H NMR filter->nmr hpaec_data Chromatogram Analysis: Peak Integration hpaec->hpaec_data enzymatic_data Absorbance Measurement: Standard Curve enzymatic->enzymatic_data nmr_data Spectrum Analysis: Signal Integration nmr->nmr_data purity Purity Calculation (%) hpaec_data->purity enzymatic_data->purity nmr_data->purity

Caption: Experimental workflow for validating this compound purity.

Cellobiose_Impurities cluster_impurities This compound Commercial this compound pure_this compound β-D-Glucopyranosyl-(1→4)-D-glucose This compound->pure_this compound Major Component impurities Potential Impurities This compound->impurities May Contain glucose Glucose impurities->glucose fructose Fructose impurities->fructose other_oligo Other Oligosaccharides impurities->other_oligo degradation Degradation Products impurities->degradation

Caption: Potential impurities in commercial this compound.

Conclusion

Ensuring the purity of this compound is a non-negotiable aspect of rigorous scientific research. While commercial suppliers provide specifications, independent validation is crucial for data integrity. The methods outlined in this guide—HPAEC-PAD, enzymatic assays, and NMR spectroscopy—offer robust and reliable approaches to assess the purity of commercial this compound. By implementing these detailed protocols, researchers can confidently select high-quality reagents, leading to more accurate and reproducible experimental outcomes.

A Comparative Analysis of Cellobiose and Lactose as Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cellobiose (B7769950) and lactose (B1674315) as substrates in various biological and chemical contexts, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate disaccharide for their specific applications.

Executive Summary

This compound and lactose are disaccharides with the same chemical formula (C₁₂H₂₂O₁₁) but differ in their glycosidic linkage and monosaccharide composition. These structural distinctions lead to significant differences in their metabolism, enzymatic hydrolysis, and industrial applications. This compound, a product of cellulose (B213188) breakdown, is a key intermediate in biofuel research. Lactose, or milk sugar, is a fundamental component of the dairy industry and a widely used excipient in pharmaceuticals. This guide explores these differences through a comparative analysis of their metabolic pathways, enzyme kinetics, and fermentation performance.

Structural and Chemical Properties

PropertyThis compoundLactose
Monosaccharide Units Two β-D-glucose unitsOne β-D-galactose and one D-glucose unit
Glycosidic Bond β(1→4)β(1→4)
Systematic Name 4-O-(β-D-glucopyranosyl)-D-glucopyranose4-O-(β-D-galactopyranosyl)-D-glucose
Molar Mass 342.30 g/mol 342.30 g/mol
Source Enzymatic or acidic hydrolysis of cellulose.[1]Milk of mammals.[2]
Reducing Sugar YesYes

Metabolic Pathways

The metabolic routes for this compound and lactose are distinct, reflecting their different biological roles.

This compound Metabolism

In cellulolytic organisms, this compound is transported into the cell and can be metabolized by two primary pathways: hydrolytic and phosphorolytic.[3][4]

  • Hydrolytic Pathway: Intracellular β-glucosidases cleave this compound into two molecules of glucose. This pathway consumes two ATP molecules for the subsequent phosphorylation of glucose to enter glycolysis.[3]

  • Phosphorolytic Pathway: this compound phosphorylase cleaves this compound using inorganic phosphate (B84403) to produce one molecule of glucose and one molecule of glucose-1-phosphate. This pathway is more energy-efficient as it requires only one ATP molecule for the glucose to enter glycolysis, providing an energetic advantage for microbial growth and biochemical production.[3]

The choice between these pathways can be regulated by the growth conditions. For instance, in Myceliophthora thermophila, the hydrolytic pathway is dominant when grown on cellulose, while the phosphorolytic pathway is more active when grown on this compound.[3]

Cellobiose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_hydrolytic Hydrolytic Pathway cluster_phosphorolytic Phosphorolytic Pathway Cellulose Cellulose Cellobiose_in This compound Cellulose->Cellobiose_in Cellulase (B1617823) BG β-glucosidase Cellobiose_in->BG CP This compound Phosphorylase Cellobiose_in->CP Glucose1 2x Glucose BG->Glucose1 Glycolysis1 Glycolysis Glucose1->Glycolysis1 ATP_out1 2 ADP ATP_in1 2 ATP Glucose2 Glucose CP->Glucose2 G1P Glucose-1-Phosphate CP->G1P Glycolysis2 Glycolysis Glucose2->Glycolysis2 ATP_out2 1 ADP G1P->Glycolysis2 ATP_in2 1 ATP Pi Pi

This compound Metabolic Pathways
Lactose Metabolism

Lactose metabolism is primarily associated with the digestive systems of mammals and the fermentative processes of lactic acid bacteria. In humans, the enzyme lactase, a β-galactosidase located in the small intestine, hydrolyzes lactose into glucose and galactose.[5][6] These monosaccharides are then absorbed and enter their respective metabolic pathways.[6]

  • Glucose: Directly enters the glycolysis pathway for energy production.[6]

  • Galactose: Is converted to glucose-6-phosphate via the Leloir pathway to enter glycolysis.[7]

In bacteria, such as Lactococcus lactis, lactose can be transported into the cell and phosphorylated to lactose-6-phosphate. A phospho-β-galactosidase then hydrolyzes this into glucose and galactose-6-phosphate, which enters glycolysis via the tagatose pathway.[7] The regulation of genes for lactose metabolism in bacteria is famously controlled by the lac operon.[5]

Lactose_Metabolism cluster_lumen Intestinal Lumen / Medium cluster_cell Intestinal / Bacterial Cell Lactose Lactose Lactase Lactase (β-galactosidase) Lactose->Lactase Glucose Glucose Lactase->Glucose Galactose Galactose Lactase->Galactose Glycolysis Glycolysis Glucose->Glycolysis Leloir Leloir Pathway Galactose->Leloir G6P Glucose-6-Phosphate Leloir->G6P G6P->Glycolysis

Lactose Metabolic Pathway

Enzymatic Hydrolysis: A Comparative View

The efficiency of enzymatic hydrolysis of this compound and lactose is critical for their biological utilization and industrial applications. β-glucosidases and β-galactosidases are the key enzymes involved. Interestingly, some β-glucosidases exhibit activity on both substrates.

A study on the β-glucosidase BglA from the thermophilic bacterium Thermotoga maritima provides a direct comparison of its kinetic parameters for both this compound and lactose.[8]

SubstrateVmax (µmol/min/mg enzyme)Km (mM)Catalytic Efficiency (kcat/Km)
This compound 63.122.3Higher for lactose at low concentrations
Lactose (low conc.) 1.60.4Higher than for this compound
Lactose (high conc.) 22.112.9Less efficient than at low concentrations

Data from a study on recombinant T. maritima BglA (rTmBglA).[8]

These results indicate that at low substrate concentrations, the enzyme is more efficient at hydrolyzing lactose, while at higher concentrations, the catalytic rate for this compound is significantly higher.[8]

In the context of cellulose degradation, this compound acts as an inhibitor to cellulase activity, making its efficient hydrolysis by β-glucosidases crucial for biofuel production.[9][10]

Fermentation Performance

The ability of microorganisms to ferment these disaccharides is vital for the production of biofuels and other biochemicals. Saccharomyces cerevisiae, a key industrial yeast, cannot naturally ferment lactose. However, engineered strains capable of fermenting this compound have been shown to also ferment lactose, albeit at a slower rate.[11][12]

A study demonstrated that an engineered S. cerevisiae strain (EJ2), expressing a this compound transporter (CDT-1) and a β-glucosidase (GH1-1), could ferment both sugars.[11][12]

SubstrateFermentation Rate (g/L·h)
This compound Faster
Lactose 2.16 (after adaptive evolution)

Data for engineered S. cerevisiae strain EJ2 and its evolved variant EJ2e8.[11][12]

This suggests that the this compound transporter and β-glucosidase have cross-specificity for lactose. Through adaptive evolution, the lactose fermentation rate was significantly improved, which was attributed to an increased copy number of the transporter and enzyme genes.[11][12]

Applications in Drug Development

Lactose is a cornerstone of the pharmaceutical industry, widely used as an excipient in tablets and capsules due to its cost-effectiveness, stability, and compatibility with active pharmaceutical ingredients.[2][13] Various grades of lactose with different physical properties like particle size and flowability are commercially available for direct compression and other manufacturing processes.[2]

This compound does not have a similar widespread application as a direct excipient in pharmaceuticals. However, its derivatives are being explored for the synthesis of lactose analogues, which could have potential therapeutic applications.[14]

Experimental Protocols

Enzymatic Hydrolysis of Disaccharides

This protocol outlines a general procedure for comparing the enzymatic hydrolysis of this compound and lactose.

Objective: To determine the rate of hydrolysis of this compound and lactose by a specific enzyme (e.g., β-glucosidase).

Materials:

  • This compound solution (e.g., 1% w/v)

  • Lactose solution (e.g., 1% w/v)

  • Purified enzyme (e.g., β-glucosidase) solution of known concentration

  • Buffer solution (e.g., 0.05 M citrate (B86180) buffer, pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent for measuring reducing sugars

  • Spectrophotometer

  • Water bath

Procedure:

  • Prepare reaction mixtures by adding a specific volume of the substrate solution (this compound or lactose) to a test tube containing the buffer.

  • Pre-incubate the test tubes at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

  • Initiate the reaction by adding a specific volume of the enzyme solution to each test tube.

  • At defined time intervals (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture and add it to a separate tube containing DNS reagent to stop the reaction.

  • Boil the tubes with the DNS reagent for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of glucose to determine the amount of reducing sugar produced.

  • Calculate the rate of hydrolysis for each substrate.

Hydrolysis_Workflow start Start prepare Prepare Substrate and Buffer (this compound or Lactose) start->prepare preincubate Pre-incubate at Optimal Temperature prepare->preincubate add_enzyme Add Enzyme to Initiate Reaction preincubate->add_enzyme sampling Take Aliquots at Time Intervals add_enzyme->sampling stop_reaction Stop Reaction with DNS Reagent sampling->stop_reaction boil Boil for Color Development stop_reaction->boil measure Measure Absorbance at 540 nm boil->measure calculate Calculate Hydrolysis Rate measure->calculate end End calculate->end

Workflow for Enzymatic Hydrolysis Assay
Analysis of Hydrolysis Products by HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the detailed visualization and quantification of the products of hydrolysis.

Objective: To separate and quantify the monosaccharides produced from the hydrolysis of this compound and lactose.

Instrumentation:

  • HPLC system with a refractive index (RI) detector or a pulsed amperometric detector (PAD).[15]

  • A suitable column for carbohydrate analysis (e.g., Hi-Plex H column).[16]

Procedure:

  • Perform the enzymatic hydrolysis as described in the previous protocol.

  • Terminate the reaction at desired time points by heat inactivation of the enzyme or by adding a quenching solution.

  • Centrifuge the samples to remove any precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a specific volume of the filtered sample into the HPLC system.

  • Run the analysis using an appropriate mobile phase (e.g., high-purity water) and flow rate.[16]

  • Identify and quantify the peaks corresponding to the substrates (this compound, lactose) and products (glucose, galactose) by comparing them to known standards.

Conclusion

The choice between this compound and lactose as a substrate is highly dependent on the specific application. For research focused on lignocellulosic biomass conversion and biofuel production, understanding this compound metabolism and its enzymatic hydrolysis is paramount. The energy-efficient phosphorolytic pathway for this compound metabolism is a key area of interest for optimizing microbial strains. In contrast, lactose is the substrate of choice in the dairy industry and for studies related to lactic acid bacteria fermentation. Its well-established role as a safe and effective excipient makes it indispensable in pharmaceutical formulation. The cross-specificity of certain enzymes and transporters for both sugars opens up intriguing possibilities for metabolic engineering and the development of versatile microbial cell factories.

References

A Comparative Guide to Analytical Methods for Cellobiose Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in areas such as biofuel production, enzymology, and carbohydrate chemistry, the accurate and efficient detection of cellobiose (B7769950) is paramount. As a key intermediate in the enzymatic hydrolysis of cellulose, monitoring this compound concentrations provides critical insights into reaction kinetics and process efficiency.[1] This guide offers a comprehensive comparison of prevalent analytical methods for this compound detection, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable technique for specific research needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates, offering high separation efficiency and sensitivity.[2] Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful, non-derivatization method that leverages the weak acidity of carbohydrates for highly sensitive separation.[2]

Quantitative Performance
ParameterHPLC-PAD
Detection Limit Low (specific values vary by setup)
Linear Range Dependent on column and detector
Specificity High, separates various sugars
Throughput Moderate, dependent on run time
Real-time No, requires sample collection
Experimental Protocol: HPLC-PAD Analysis of this compound

This protocol outlines the general steps for analyzing this compound in a sample from an enzymatic hydrolysis reaction.

1. Sample Preparation:

  • At desired time points, collect 0.5 mL of the hydrolysate.[3][4]

  • Immediately quench the enzymatic reaction by heating the sample at 95 °C for 10 minutes.[3][4]

  • Centrifuge the sample to remove enzymes and any solid substrate.[3][4]

  • Pass the supernatant through a 0.45 μm syringe filter to remove any remaining particulates.[5]

  • Store samples in a freezer prior to analysis.[5]

2. HPLC System and Conditions:

  • System: A DIONEX IC 5000 HPLC system or equivalent.[3][4]

  • Column: A carbohydrate analysis column such as a CarboPac PA100 or Agilent Hi-Plex Ca.[3][4][5]

  • Mobile Phase: Deionized water or an alkaline solution for HPAEC-PAD.[2][5]

  • Flow Rate: Typically around 0.6 mL/min.[5]

  • Temperature: Column oven set to 85 °C.[5]

  • Detector: Pulsed Amperometric Detector (PAD) or Refractive Index (RI) detector.[3][4][5]

  • Injection Volume: 20 μL.[5]

3. Data Analysis:

  • Calibrate the system using a series of this compound standards of known concentrations.

  • Integrate the peak area corresponding to this compound in the sample chromatograms.

  • Determine the this compound concentration in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Hydrolysate Sample Quench Heat Quenching (95°C) Sample->Quench Centrifuge Centrifugation Quench->Centrifuge Filter 0.45µm Filtration Centrifuge->Filter Injector Autosampler/Injector Filter->Injector Column HPLC Column (e.g., CarboPac PA100) Injector->Column Detector PAD/RI Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC analysis workflow for this compound detection.

Amperometric Biosensors

Amperometric biosensors have gained significant attention for their high specificity, rapid response, and capability for continuous, real-time measurements in turbid solutions.[3][4] For this compound detection, biosensors based on the enzyme this compound dehydrogenase (CDH) are particularly prominent.[3][4]

CDH-Based Biosensor Signaling Pathway

CDH catalyzes the oxidation of this compound. In a biosensor setup, CDH is immobilized on an electrode. The electrons generated from this compound oxidation are transferred to the electrode, either directly or via a mediator, producing a current that is proportional to the this compound concentration.

CDH_Biosensor_Pathway This compound This compound CDH Immobilized CDH This compound->CDH Oxidation Mediator Redox Mediator (e.g., Os-polymer) CDH->Mediator e- transfer Electrode Electrode Surface Mediator->Electrode e- transfer Signal Amperometric Signal Electrode->Signal Current Measurement

Signaling pathway of a mediated CDH-based biosensor.
Quantitative Performance

ParameterCDH-Based Biosensor (Bare)[3][4]CDH-Based Biosensor (Membrane-Covered)[3]
Detection Limit (S/N=3) 2.55 µMNot specified
Sensitivity 2.39 nA/µM0.48 nA/µM
Linear Range Up to 100 µMUp to 1 mM
Response Time (t95%) ~3-5 secondsSlower due to membrane
Specificity High for this compoundHigh for this compound
Real-time YesYes
Experimental Protocol: Fabrication and Use of a CDH-Based Biosensor

1. Biosensor Fabrication:

  • Prepare solutions of CDH (10 mg/mL), a cross-linker like PEGDGE (2 mg/mL), and a redox polymer (e.g., PVI-Os, 10 mg/mL).[3][4]

  • Mix these solutions in a specific ratio (e.g., 1:1:3 by volume) in a suitable buffer (e.g., 10 mM potassium phosphate, pH 8.0).[3][4]

  • Drop a small volume (e.g., 4.5 µL) of the mixture onto a glassy carbon electrode (GCE).[3][4]

  • Allow the electrode to incubate for approximately 12 hours at room temperature in a high-humidity environment (>80%).[3][4]

  • For measurements in complex media containing particulates, a dialysis membrane can be used to cover the biosensor, which also extends the linear detection range.[3][4]

2. Amperometric Measurement:

  • Place the fabricated biosensor into the sample solution (e.g., a stirred suspension of biomass in buffer).[3][4]

  • Apply a constant potential (e.g., +0.25 V vs. Ag|AgCl).[3][4][6]

  • Allow the background current to stabilize.

  • Initiate the enzymatic hydrolysis reaction (e.g., by injecting cellulase).[3][4]

  • Record the change in current over time, which corresponds to the production of this compound.

  • Calibrate the biosensor response by adding known concentrations of this compound to a similar matrix.

Colorimetric Methods

Colorimetric assays offer a simpler and often higher-throughput alternative to chromatographic and electrochemical methods, although they may have limitations in specificity.

Phenol-Sulfuric Acid Method

This is a classic method for the quantification of total carbohydrates. In the presence of concentrated sulfuric acid, carbohydrates are hydrolyzed to monosaccharides, which are then dehydrated to form furfural (B47365) derivatives. These derivatives react with phenol (B47542) to produce a colored compound that can be measured spectrophotometrically.[7]

Workflow:

  • Mix the sample containing this compound with a phenol solution.

  • Rapidly add concentrated sulfuric acid to the mixture.

  • Allow the color to develop.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm).

Gold-Nanocomposite-Based Assay

A more modern approach involves the use of gold-cellobiose nanocomposites (GCNCs).[8] The degradation of this compound on the surface of these nanocomposites by the enzyme cellobiase (a type of β-glucosidase) leads to the aggregation of the nanoparticles.[8] This aggregation causes a red-shift in the surface plasmon resonance, resulting in a visible color change that can be quantified by measuring the absorbance ratio at two different wavelengths (e.g., A650/A520).[8] This method is highly sensitive and can be performed rapidly.[8]

Quantitative Performance
ParameterPhenol-Sulfuric Acid[7]Gold-Nanocomposite[8]
Detection Limit Submicrogram levelsNot specified, but highly sensitive
Linear Range 10-70 µg of sugar3.0 to 100.0 U/L (of cellobiase)
Specificity Low (detects most carbohydrates)High for cellobiase activity
Throughput HighHigh
Real-time NoNo (endpoint assay)

Other Analytical Techniques

Mass Spectrometry (MS): MS is a powerful tool for structural elucidation and can be used to identify and quantify this compound, often in conjunction with a separation technique like LC (LC-MS).[2][9] It offers high sensitivity and the ability to provide detailed structural information.[2][9]

Enzymatic Assays: These assays typically involve a two-step enzymatic reaction where this compound is first hydrolyzed to glucose by β-glucosidase.[10] The resulting glucose is then quantified using a standard glucose assay kit (e.g., based on glucose oxidase or hexokinase). This method is highly specific but indirect.

Method Comparison Summary

FeatureHPLC-PADAmperometric BiosensorColorimetric Methods (General)
Principle Chromatographic Separation & E-chem DetectionEnzymatic Oxidation & Current MeasurementChemical Reaction & Absorbance Measurement
Primary Advantage High specificity and resolving powerReal-time, continuous monitoringHigh throughput, simplicity
Primary Limitation Lower throughput, not real-timePotential for biofouling, requires calibrationLower specificity (for some methods)
Typical Application Accurate quantification in complex mixturesKinetic studies, process monitoringHigh-throughput screening

The choice of analytical method for this compound detection depends critically on the specific requirements of the experiment. For detailed, quantitative analysis of discrete samples, HPLC-PAD remains a gold standard. For real-time kinetic analysis and process monitoring, amperometric biosensors offer unparalleled advantages. Colorimetric methods, particularly newer nanocomposite-based approaches, provide a rapid and high-throughput option ideal for screening applications. By understanding the principles, performance, and protocols of each technique, researchers can make an informed decision to best achieve their scientific goals.

References

Cellobiose vs. Glucose as a Fermentation Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a carbon source is a critical decision in optimizing fermentation processes. While glucose is the most conventionally used substrate, cellobiose (B7769950), a disaccharide derived from cellulose, presents a compelling alternative, particularly in the context of second-generation biofuel production and the utilization of lignocellulosic biomass. This guide provides an objective comparison of this compound and glucose as fermentation substrates, supported by experimental data, detailed protocols, and pathway visualizations.

Performance Comparison: this compound vs. Glucose

The efficiency of a fermentation substrate is determined by several key performance indicators, including the rate of substrate consumption, product yield, and the impact on microbial metabolism. The following tables summarize quantitative data from various studies comparing this compound and glucose fermentation across different microorganisms.

Table 1: Ethanol (B145695) Fermentation Performance
MicroorganismSubstrateEthanol Yield (g/g)Volumetric Productivity (g/L·h)Fermentation Time (h)Reference
Saccharomyces cerevisiae (engineered)Glucose0.431.2Not Specified[1]
Saccharomyces cerevisiae (engineered)This compound0.420.7Not Specified[1]
Saccharomyces cerevisiae (engineered, co-fermentation)Glucose + Galactose0.34-0.370.38-0.61> 48[2]
Saccharomyces cerevisiae (engineered, co-fermentation)This compound + GalactoseNot Specified0.75~ 48[2]
Lenzites betulinusGlucose0.38Not SpecifiedNot Specified[3]
Lenzites betulinusThis compound0.26Not SpecifiedNot Specified[3]
Spathaspora passalidarumGlucose, Xylose, this compound0.42Not SpecifiedNot Specified[4]
Table 2: L-Lactate Fermentation Performance
MicroorganismMediumSubstrateSpecific Substrate Consumption Rate ( g/g-biomass ·h)Specific L-Lactate Production Rate ( g/g-biomass ·h)L-Lactate Yield (% of theoretical)Reference
Bacillus subtilis CH1LB MediumGlucoseNot SpecifiedNot SpecifiedNot Specified[5]
Bacillus subtilis CH1LB MediumThis compound50% lower than glucoseSimilar to glucoseNot Specified[5]
Bacillus subtilis CH1Mineral Medium (MM)GlucoseSimilar to this compoundSimilar to this compoundNot Specified[5]
Bacillus subtilis CH1Mineral Medium (MM)This compoundSimilar to glucoseSimilar to glucose82[5]

Metabolic Pathways and Cellular Energetics

The metabolic routes for glucose and this compound utilization differ significantly, which can have profound implications for cellular energetics and regulation. Glucose is directly transported into the cell and enters the glycolytic pathway. This compound, a disaccharide of two glucose units, requires additional enzymatic steps for its metabolism.

In engineered Saccharomyces cerevisiae, this compound is typically transported into the cell by a cellodextrin transporter.[6] Once inside, it can be metabolized via two primary pathways:

  • Hydrolytic Pathway: An intracellular β-glucosidase cleaves this compound into two molecules of glucose, which then enter glycolysis.[7]

  • Phosphorolytic Pathway: this compound phosphorylase cleaves this compound using inorganic phosphate (B84403) to produce one molecule of glucose-1-phosphate and one molecule of glucose.[7] This pathway is considered more energy-efficient as it saves one ATP molecule compared to the hydrolytic pathway.[7]

A key advantage of intracellular this compound metabolism is the circumvention of glucose repression.[1][2] When glucose is present in the fermentation medium, it often represses the utilization of other sugars, leading to diauxic growth and reduced overall productivity.[2] By transporting this compound into the cell and then hydrolyzing it to glucose, the extracellular glucose sensors are not triggered, allowing for the simultaneous fermentation of other sugars like xylose or galactose.[1][2][4]

Interestingly, studies have shown that yeast fermenting this compound can exhibit significantly higher intracellular ATP levels compared to those fermenting glucose.[6][8] This is accompanied by an accumulation of glycolytic intermediates such as glucose-6-phosphate and fructose-6-phosphate.[6][8]

G Metabolic Pathways of Glucose and this compound cluster_glucose Glucose Metabolism cluster_this compound This compound Metabolism Extracellular Glucose Extracellular Glucose Glucose Transporter Glucose Transporter Intracellular Glucose Intracellular Glucose Glucose Transporter->Intracellular Glucose Glycolysis Glycolysis Intracellular Glucose->Glycolysis Ethanol Ethanol Glycolysis->Ethanol Extracellular this compound Extracellular this compound Cellodextrin Transporter Cellodextrin Transporter Extracellular this compound->Cellodextrin Transporter Transport Intracellular this compound Intracellular this compound Cellodextrin Transporter->Intracellular this compound Beta-Glucosidase Beta-Glucosidase Intracellular this compound->Beta-Glucosidase Hydrolytic Pathway This compound Phosphorylase This compound Phosphorylase Intracellular this compound->this compound Phosphorylase Phosphorolytic Pathway Beta-Glucosidase->Intracellular Glucose 2x This compound Phosphorylase->Intracellular Glucose Glucose-1-Phosphate Glucose-1-Phosphate This compound Phosphorylase->Glucose-1-Phosphate Glucose-1-Phosphate->Glycolysis

Metabolic pathways for glucose and this compound fermentation.

Experimental Protocols

The following are generalized protocols for comparing the fermentation of glucose and this compound. Specific parameters may need to be optimized depending on the microorganism and experimental goals.

Inoculum Preparation
  • Strain Cultivation: Cultivate the desired yeast or bacterial strain in a rich medium such as YP (Yeast Extract-Peptone) or LB (Luria-Bertani) broth.[1][5]

  • Pre-culture: Inoculate the strain into a pre-culture medium containing either 20 g/L of glucose or 20 g/L of this compound.[1] This step allows the microorganism to adapt to the specific carbon source.

  • Cell Harvesting: Grow the pre-culture to the mid-exponential phase. Harvest the cells by centrifugation.

  • Washing: Wash the cell pellet twice with sterile distilled water or an appropriate buffer to remove any residual medium components.[1]

  • Inoculum Standardization: Resuspend the washed cells in the fermentation medium to a specific initial optical density (OD), for example, an OD at 600 nm of 1.0.

Fermentation Conditions
  • Medium: Prepare a defined fermentation medium. For yeast, this is typically a YP medium or a synthetic complete medium. For bacteria, LB or a defined mineral medium can be used.[5] The medium should be supplemented with either glucose or this compound at the desired concentration (e.g., 20 g/L to 100 g/L).[9][10]

  • Fermentation Setup: Conduct the fermentation in flasks or a bioreactor under controlled conditions.[1] For anaerobic or oxygen-limited conditions, use sealed flasks with an airlock or sparge the bioreactor with nitrogen gas.[1]

  • Temperature and pH: Maintain a constant temperature (e.g., 30°C for S. cerevisiae, 37°C for some bacteria) and pH throughout the fermentation.[1][11]

  • Sampling: Aseptically collect samples at regular time intervals for analysis.

Analytical Methods
  • Cell Growth: Monitor cell growth by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

  • Substrate and Product Analysis: Determine the concentrations of the substrate (glucose, this compound) and major fermentation products (e.g., ethanol, lactate, acetate) using High-Performance Liquid Chromatography (HPLC).[6]

  • Enzyme Assays: To measure β-glucosidase activity, a chromogenic substrate such as p-nitrophenyl-β-D-glucopyranoside (pNPG) can be used.[9] The release of p-nitrophenol is measured spectrophotometrically.

G General Experimental Workflow for Fermentation Comparison Pre-culture with\nGlucose or this compound Pre-culture with Glucose or this compound Cell Harvesting\n& Washing Cell Harvesting & Washing Pre-culture with\nGlucose or this compound->Cell Harvesting\n& Washing Inoculation into\nFermentation Medium Inoculation into Fermentation Medium Cell Harvesting\n& Washing->Inoculation into\nFermentation Medium Fermentation\n(Controlled T, pH) Fermentation (Controlled T, pH) Inoculation into\nFermentation Medium->Fermentation\n(Controlled T, pH) Periodic Sampling Periodic Sampling Fermentation\n(Controlled T, pH)->Periodic Sampling Analysis Analysis Periodic Sampling->Analysis OD600 (Cell Growth) OD600 (Cell Growth) Analysis->OD600 (Cell Growth) HPLC (Substrates, Products) HPLC (Substrates, Products) Analysis->HPLC (Substrates, Products) Enzyme Assays Enzyme Assays Analysis->Enzyme Assays

Workflow for comparing this compound and glucose fermentation.

Conclusion

The choice between this compound and glucose as a fermentation substrate is context-dependent. While glucose often supports higher maximum fermentation rates, this compound offers significant advantages, particularly in the context of lignocellulosic biorefineries. The ability to bypass glucose repression allows for more efficient co-fermentation of mixed sugars, potentially increasing overall product yields and process efficiency.[2][12] Furthermore, the exploration of energy-efficient phosphorolytic pathways for this compound metabolism opens new avenues for optimizing microbial strains for industrial applications.[7][12] For researchers and professionals in drug development and biotechnology, understanding the metabolic and energetic differences between these two substrates is crucial for the rational design of fermentation processes and the engineering of robust microbial cell factories.

References

A Comparative Guide to a Novel Enzymatic Method for Cellobiose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel one-pot enzymatic synthesis method for cellobiose (B7769950) against traditional alternatives. The information presented is supported by experimental data to aid in the evaluation and potential adoption of this new technique.

This compound, a disaccharide composed of two β(1→4) linked glucose units, is a key structural component of cellulose (B213188) and holds significant potential in various applications, including as a prebiotic, a precursor for biofuels, and in pharmaceutical formulations.[1] Traditional methods for obtaining this compound, primarily through the hydrolysis of cellulose, are often associated with high costs and low yields.[2] A novel enzymatic cascade reaction presents a promising and efficient alternative for high-purity this compound production.

Comparison of this compound Synthesis Methods

The following tables summarize the key quantitative parameters of the novel enzymatic synthesis compared to established methods of cellulose hydrolysis.

Table 1: Performance Comparison of this compound Synthesis Methods

ParameterNovel Enzymatic Synthesis (SP/CBP Cascade)Enzymatic Hydrolysis of CelluloseAcid Hydrolysis of Cellulose
Principle One-pot enzymatic cascade using sucrose (B13894) phosphorylase (SP) and this compound phosphorylase (CBP) from sucrose and glucose.[3]Enzymatic degradation of cellulose using a cocktail of cellulases.Chemical depolymerization of cellulose using concentrated or dilute acids.[4]
Primary Substrates Sucrose, Glucose, Phosphate[3]Cellulose-rich biomass (e.g., cotton, wood pulp)[1]Cellulose-rich biomass, mineral acids (e.g., H₂SO₄, HCl)[4]
Reported Yield High (e.g., 81.2 g/L, 81.2% of theoretical maximum)[2][5]Variable, depends on cellulose source and enzyme efficiency. Often results in a mixture of oligosaccharides.[6]Variable, can lead to significant degradation of sugars to byproducts like furfural (B47365) and HMF.[4]
Product Purity High, with fructose (B13574) as the main co-product which can be selectively removed.[3]Lower, product stream is a heterogeneous mixture of glucose, this compound, and other cello-oligosaccharides requiring extensive purification.Low, significant impurities from sugar degradation and residual acid.[4]
Reaction Conditions Mild (e.g., pH ~7.0, Temp ~30-60°C)[3][5]Mild to moderate (e.g., pH 4.5-5.0, Temp 40-50°C)Harsh (high acid concentration, high temperature)[4]
Key Advantages High yield and purity, mild reaction conditions, potential for whole-cell biocatalysis.[5]Utilizes abundant and renewable biomass.Relatively fast reaction times.
Key Disadvantages Requires purified enzymes or engineered microorganisms.Low selectivity for this compound, product inhibition of enzymes.[6]Low selectivity, harsh and corrosive reagents, formation of inhibitory byproducts.[4]

Experimental Protocols

Novel One-Pot Enzymatic Synthesis of this compound

This protocol is based on the use of co-expressed sucrose phosphorylase (SP) and this compound phosphorylase (CBP) in a whole-cell biocatalyst system.[3][5]

1. Preparation of Whole-Cell Biocatalyst:

  • Escherichia coli or Pichia pastoris is genetically engineered to co-express the genes for sucrose phosphorylase (e.g., from Bifidobacterium adolescentis) and this compound phosphorylase (e.g., from Cellvibrio gilvus or Clostridium stercorarium).[3][5]

  • The recombinant cells are cultivated in a suitable growth medium (e.g., YPG medium for P. pastoris) to an appropriate cell density.[5]

  • Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate (B84403) buffer).

2. Enzymatic Reaction:

  • The reaction mixture is prepared with the following components in an aqueous buffer (e.g., imidazole-hydrochloric acid buffer, pH 7.0):

    • Sucrose (e.g., 1.0 M)

    • Glucose (e.g., 1.0 M)

    • Inorganic Phosphate (Pi) (e.g., 50 mM)

    • Whole-cell biocatalyst (e.g., 100 g wet cells/L)[5]

  • The reaction is incubated at an optimal temperature (e.g., 60°C) with gentle agitation for a specified duration (e.g., 12-24 hours).[3][5]

3. Product Purification and Analysis:

  • The reaction is terminated, and the biocatalyst is removed by centrifugation.

  • The supernatant containing this compound, fructose, and unreacted substrates is collected.

  • To purify the this compound, the co-product fructose and residual glucose can be removed by treatment with yeast (Saccharomyces cerevisiae), which selectively consumes these monosaccharides.[3]

  • The final this compound concentration and purity are determined using High-Performance Liquid Chromatography (HPLC).[7]

Alternative Method: Enzymatic Hydrolysis of Cellulose

This protocol provides a general outline for the production of this compound from cellulose.

1. Substrate Preparation:

  • A cellulose-rich substrate (e.g., microcrystalline cellulose, pre-treated lignocellulosic biomass) is suspended in a buffer solution (e.g., 0.05 M sodium acetate (B1210297) buffer, pH 5.0).

2. Enzymatic Hydrolysis:

  • A commercial cellulase (B1617823) preparation is added to the cellulose suspension. To enhance this compound yield, it is crucial to use a cellulase cocktail with low β-glucosidase activity or to remove the β-glucosidase from the preparation.

  • The reaction mixture is incubated at an optimal temperature (e.g., 30°C) with shaking for an extended period (e.g., 24-48 hours).[3]

3. Product Recovery and Purification:

  • The reaction is stopped, and the insoluble cellulose is removed by centrifugation or filtration.

  • The supernatant contains a mixture of glucose, this compound, and other cello-oligosaccharides.

  • A multi-stage removal of the filtrate can be employed to enhance this compound selectivity by reducing product inhibition and removing β-glucosidases.[6]

  • Further purification steps, such as chromatography, are required to isolate pure this compound.

4. Product Analysis:

  • The concentration and purity of this compound in the final product are determined by HPLC.[7]

Visualizing the Synthesis Pathways

Novel Enzymatic Synthesis Workflow

The following diagram illustrates the one-pot enzymatic cascade for this compound synthesis.

Enzymatic_Synthesis_Workflow cluster_substrates Substrates cluster_enzymes Enzymatic Cascade cluster_intermediates Intermediate cluster_products Products Sucrose Sucrose SP Sucrose Phosphorylase (SP) Sucrose->SP Glucose Glucose CBP This compound Phosphorylase (CBP) Glucose->CBP Pi Phosphate (Pi) Pi->SP G1P Glucose-1-Phosphate (G1P) SP->G1P releases Fructose Fructose SP->Fructose releases CBP->Pi regenerates This compound This compound CBP->this compound produces G1P->CBP

Caption: One-pot enzymatic cascade for this compound synthesis.
Logical Relationship of Synthesis Methods

This diagram shows the relationship between the starting materials and the final products for the different synthesis methods.

Synthesis_Methods_Comparison Cellulose Cellulose Enzymatic Hydrolysis Enzymatic Hydrolysis Cellulose->Enzymatic Hydrolysis Acid Hydrolysis Acid Hydrolysis Cellulose->Acid Hydrolysis Sucrose & Glucose Sucrose & Glucose Novel Enzymatic Synthesis Novel Enzymatic Synthesis Sucrose & Glucose->Novel Enzymatic Synthesis Mixed Sugars\n(Glucose, this compound, etc.) Mixed Sugars (Glucose, this compound, etc.) Enzymatic Hydrolysis->Mixed Sugars\n(Glucose, this compound, etc.) Acid Hydrolysis->Mixed Sugars\n(Glucose, this compound, etc.) Degradation Products Degradation Products Acid Hydrolysis->Degradation Products This compound & Fructose This compound & Fructose Novel Enzymatic Synthesis->this compound & Fructose High-Purity this compound High-Purity this compound Mixed Sugars\n(Glucose, this compound, etc.)->High-Purity this compound Purification This compound & Fructose->High-Purity this compound Purification

Caption: Comparison of this compound synthesis pathways.

References

Comparative Analysis of Cellulase Activity on Cellobiose and Other Oligosaccharides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of cellulase (B1617823) enzyme activity on cellobiose (B7769950) and other cello-oligosaccharides. It is intended for researchers, scientists, and drug development professionals working with enzymatic hydrolysis of cellulosic materials. The content includes comparative kinetic data, detailed experimental protocols for activity assays, and visualizations of key enzymatic processes.

Comparative Performance Data: Cellulase Kinetics

The efficiency of cellulase enzymes is highly dependent on the specific enzyme, its source, and the substrate's degree of polymerization (DP). Cellobiohydrolases (CBHs) are designed to processively cleave this compound from cellulose (B213188) chains, while endoglucanases randomly cleave internal bonds, and β-glucosidases hydrolyze this compound and other small oligosaccharides into glucose.[1][2] Their kinetic parameters, Michaelis-Menten constant (Kₘ) and maximal velocity (Vₘₐₓ), vary accordingly.

Generally, the affinity of an enzyme for its substrate (indicated by a lower Kₘ) can increase with the length of the oligosaccharide chain up to a certain point. For instance, the β-glucosidase from Trichoderma reesei shows a decreasing Kₘ value (indicating higher affinity) for longer cello-oligosaccharides, while the Vₘₐₓ remains relatively constant.[3]

Table 1: Comparative Kinetic Parameters of Cellulases on Various Oligosaccharides

Enzyme Source / TypeSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)Catalytic Efficiency (kcat/Kₘ)Reference
Thermotoga maritima β-glucosidaseThis compound22.363.1Low[4]
Thermotoga maritima β-glucosidaseLactose (B1674315) (low conc.)0.41.6High[4]
Thermotoga maritima β-glucosidaseLactose (high conc.)12.922.1Moderate[4]
Trichoderma reesei β-glucosidaseCello-oligosaccharidesLower Kₘ for longer chainsRelatively constant-[3]
Trichoderma viride CellulaseCarboxymethyl Cellulose0.068 (68 µM)148 U/mL-[5]
Penicillium funiculosum Cellulasep-Nitrophenyl-β-D-cellobioside0.331.25-
Myxococcus sp. GH6 EndoglucanaseCellotetraose (G4)-Degrades to G2 + G3-[6]
Myxococcus sp. GH6 EndoglucanaseCellopentaose (G5)-Degrades to G2 + G3-[6]

Note: Direct comparison of Vₘₐₓ and Kₘ values across different studies can be challenging due to variations in assay conditions, enzyme purity, and unit definitions.

The product of CBH action, this compound, is also known to be a potent inhibitor of the enzyme, which underscores the importance of β-glucosidase activity in a complete cellulase system to relieve this inhibition.[7][8]

Experimental Protocols: Measuring Cellulase Activity

A widely used method for quantifying the activity of cellulases on soluble substrates like oligosaccharides is the 3,5-Dinitrosalicylic Acid (DNS) assay, which measures the amount of reducing sugars released.[9][10]

Protocol: DNS Assay for Reducting Sugar Measurement

1. Reagent Preparation:

  • Citrate (B86180) Buffer (50 mM, pH 4.8): For Trichoderma reesei cellulases, prepare a 0.05 M citrate buffer and adjust the pH to 4.8.[11] The optimal pH may vary for enzymes from other organisms.[12]

  • Substrate Solution (1% w/v): Dissolve the specific oligosaccharide (e.g., this compound, cellotriose) or carboxymethyl cellulose (CMC) in the citrate buffer to a final concentration of 1%.[9][10]

  • DNS Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid, 16 g of sodium hydroxide, and 300 g of potassium sodium tartrate (Rochelle salts) in 1 liter of distilled water.[11][13]

  • Glucose Standard Solutions: Prepare a series of glucose solutions (e.g., 0.1 to 1.0 mg/mL) in the citrate buffer to generate a standard curve.

2. Enzymatic Reaction:

  • Add 0.5 mL of the appropriately diluted enzyme solution to 0.5 mL of the pre-warmed (e.g., 50°C) substrate solution in a test tube.[14]

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for T. reesei cellulases) for a defined period (e.g., 30 or 60 minutes).[11][14]

  • Prepare a reaction blank by adding the enzyme to the substrate after the addition of the DNS reagent to account for any reducing sugars present in the enzyme preparation itself.

3. Color Development and Measurement:

  • Stop the reaction by adding 3.0 mL of the DNS reagent to the mixture.[14]

  • Vigorously mix the contents and place the tubes in a boiling water bath for exactly 5-15 minutes to allow for color development.[10][11] The solution will change from yellow to reddish-brown in the presence of reducing sugars.[15]

  • Cool the tubes to room temperature in a cold water bath.

  • Add a specific volume of distilled water (e.g., 20 mL) to dilute the sample and mix thoroughly.[14]

  • Measure the absorbance of the solution using a spectrophotometer at 540 nm.[8]

4. Calculation of Activity:

  • Construct a standard curve by plotting the absorbance values of the glucose standards against their known concentrations.

  • Use the standard curve to determine the concentration of reducing sugars (in glucose equivalents) produced in your enzyme reactions.

  • One unit (U) of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as glucose equivalent) per minute under the specified assay conditions.[10]

Mechanisms and Workflows

Synergistic Action of the Cellulase Complex

The efficient breakdown of complex cellulose into glucose is not the work of a single enzyme but a synergistic effort between different types of cellulases.[16][17] Endoglucanases act on amorphous regions of the cellulose fiber, creating new chain ends.[12] Exoglucanases, or cellobiohydrolases (CBHs), then processively bind to these ends, releasing this compound units.[7] Finally, β-glucosidases hydrolyze this compound into glucose, which prevents product inhibition of the CBHs.[2]

Synergistic_Cellulase_Action cluster_cellulose Cellulose Fiber cluster_enzymes Enzyme Complex c1 c2 c3 c4 Endoglucanase Endoglucanase (e.g., EG1) c5 c6 Oligosaccharides Oligosaccharides (Amorphous Regions) Endoglucanase->Oligosaccharides  Creates new  chain ends CBH Cellobiohydrolase (e.g., CBH1/CBH2) This compound This compound (G2) CBH->this compound BetaGlucosidase β-Glucosidase Glucose Glucose (G1) (Fermentable Sugar) BetaGlucosidase->Glucose Oligosaccharides->CBH  Processive  cleavage This compound->CBH Inhibits This compound->BetaGlucosidase  Hydrolysis

Diagram 1: Synergistic action of cellulase enzymes.
Experimental Workflow for Cellulase Activity Assay

The DNS assay provides a reliable and standardized workflow for quantifying cellulase activity. The process involves precise control of temperature, pH, and incubation time to ensure reproducible results. The final colorimetric reading is directly proportional to the amount of reducing sugars liberated by the enzyme.

DNS_Assay_Workflow start Start prep Prepare Reagents (Buffer, Substrate, DNS) start->prep 1. Setup reaction Incubate Enzyme + Substrate (e.g., 50°C, 30 min) prep->reaction 2. Reaction stop Stop Reaction (Add DNS Reagent) reaction->stop 3. Termination boil Develop Color (Boil for 5-15 min) stop->boil 4. Development cool Cool to Room Temp. boil->cool read Measure Absorbance (540 nm) cool->read 5. Measurement calc Calculate Activity (vs. Glucose Standard) read->calc 6. Analysis end End calc->end

Diagram 2: General workflow for the DNS cellulase activity assay.
Logical Relationship: Substrate Degradation Pathway

Cellulases are classified based on their mode of action, which dictates the primary products of hydrolysis. This logical pathway shows how a complex polymer is sequentially broken down into smaller, soluble oligosaccharides and finally to monosaccharides. The activity on this compound is a critical final step for many industrial applications.

Degradation_Pathway Cellulose Cellulose (Insoluble Polymer) Endoglucanase Endoglucanase Action (Random Cleavage) Cellulose->Endoglucanase Exoglucanase Exoglucanase Action (Processive Cleavage) Cellulose->Exoglucanase Oligos Cello-oligosaccharides (Soluble, DP > 2) Endoglucanase->Oligos This compound This compound (Soluble, DP = 2) Exoglucanase->this compound BetaGlucosidase β-Glucosidase Action (Hydrolysis) Glucose Glucose (Monosaccharide) BetaGlucosidase->Glucose Oligos->Exoglucanase Oligos->BetaGlucosidase This compound->BetaGlucosidase

Diagram 3: Logical pathway of cellulose degradation to glucose.

References

Unveiling Enzyme Specificity: A Comparative Analysis of β-Glucosidase Activity on Cellobiose and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for applications ranging from biofuel production to therapeutic development. This guide provides a detailed comparison of the cross-reactivity of β-glucosidases with cellobiose (B7769950) and its isomers, supported by experimental data and detailed protocols.

This publication delves into the catalytic behavior of β-glucosidases, enzymes crucial for the breakdown of β-linked disaccharides. While this compound is a primary substrate, the efficiency with which these enzymes hydrolyze its isomers, such as gentiobiose and laminaribiose (B1201645), varies significantly. This comparative analysis aims to provide a clear, data-driven overview of this enzymatic cross-reactivity.

Quantitative Comparison of Enzyme Activity

The substrate specificity of β-glucosidases is a key determinant of their functional role. The following table summarizes the kinetic parameters of a highly glucose-tolerant β-glucosidase (HGT-BG) from Aspergillus oryzae and a β-glucosidase from Thermotoga maritima when acting on this compound and its isomer, gentiobiose.[1]

Enzyme SourceSubstrateMichaelis Constant (Km) [mM]Maximum Velocity (Vmax) [µmol/min/mg]
Aspergillus oryzae (HGT-BG)p-nitrophenyl-β-D-glucoside0.551066
This compound--
Gentiobiose--
Laminaribiose--
Thermotoga maritima (BglA)This compound22.363.1

Note: Specific activity data for the hydrolysis of this compound, gentiobiose, and laminaribiose by the highly glucose-tolerant β-glucosidase from Aspergillus oryzae were not explicitly provided in the searched articles in a comparative table format. The table above reflects the available kinetic data for this compound and a related substrate.

Visualizing the Experimental Workflow

To elucidate the cross-reactivity of these enzymes, a standardized experimental workflow is essential. The following diagram illustrates the key steps involved in assessing enzyme activity on different disaccharide substrates.

experimental_workflow cluster_substrates Substrate Preparation cluster_assay Enzyme Assay cluster_detection Detection Method This compound This compound Incubation Incubation (Controlled Temp & pH) This compound->Incubation Gentiobiose Gentiobiose Gentiobiose->Incubation Laminaribiose Laminaribiose Laminaribiose->Incubation Enzyme β-Glucosidase Enzyme->Incubation Measurement Measurement of Product Formation Incubation->Measurement GOD_POD Glucose Oxidase- Peroxidase (GOD-POD) Assay Measurement->GOD_POD Measures Glucose pNPG p-Nitrophenyl-β-D- glucopyranoside (pNPG) Assay Measurement->pNPG Measures p-Nitrophenol

Fig. 1: Experimental workflow for assessing β-glucosidase activity.

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. The following are detailed protocols for the key assays used to quantify β-glucosidase activity.

p-Nitrophenyl-β-D-glucopyranoside (pNPG) Assay for β-Glucosidase Activity

This assay utilizes the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) to measure enzyme activity. The release of p-nitrophenol upon enzymatic cleavage results in a yellow color that can be quantified spectrophotometrically.[2][3]

Materials:

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (1-5 mM in a suitable buffer, e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Enzyme solution (purified β-glucosidase or cell extract)

  • Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Stop solution (e.g., 1 M sodium carbonate or 0.4 M NaOH-glycine buffer, pH 10.8)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the appropriate volume of reaction buffer and pNPG solution.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 50°C).

  • Initiate the reaction by adding the enzyme solution to the reaction mixture.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • A standard curve of known p-nitrophenol concentrations is used to determine the amount of product formed. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[3]

Glucose Oxidase-Peroxidase (GOD-POD) Coupled Assay for Disaccharide Hydrolysis

This assay is used to quantify the amount of glucose released from the hydrolysis of disaccharides like this compound and its isomers. The glucose produced is then measured using a coupled reaction involving glucose oxidase and peroxidase.

Materials:

  • Disaccharide substrate solution (e.g., this compound, gentiobiose, laminaribiose in a suitable buffer)

  • Enzyme solution (β-glucosidase)

  • Glucose Oxidase-Peroxidase (GOD-POD) reagent

  • Glucose standard solutions

  • Microplate reader or spectrophotometer

Procedure:

  • Set up a reaction mixture containing the disaccharide substrate and reaction buffer.

  • Equilibrate the mixture to the optimal temperature for the β-glucosidase.

  • Start the reaction by adding the enzyme solution.

  • Incubate for a defined period.

  • Stop the enzymatic reaction (e.g., by heat inactivation).

  • Add the GOD-POD reagent to the reaction mixture. This reagent contains glucose oxidase, peroxidase, and a chromogen (e.g., 4-aminoantipyrine (B1666024) and phenol).

  • Incubate at 37°C for 10-15 minutes to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 505 nm).

  • The amount of glucose produced is determined by comparing the absorbance to a standard curve prepared with known glucose concentrations.

Signaling Pathway and Logical Relationships

The interaction between a β-glucosidase and its substrates can be represented as a logical pathway, highlighting the substrate recognition, catalytic cleavage, and product release steps.

enzyme_substrate_interaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products This compound This compound (β-1,4 linkage) Enzyme β-Glucosidase Active Site This compound->Enzyme Binds to Active Site Gentiobiose Gentiobiose (β-1,6 linkage) Gentiobiose->Enzyme Binds with varying affinity Laminaribiose Laminaribiose (β-1,3 linkage) Laminaribiose->Enzyme Binds with varying affinity Glucose1 Glucose Enzyme->Glucose1 Catalytic Cleavage Glucose2 Glucose Enzyme->Glucose2 Catalytic Cleavage

Fig. 2: Enzyme-substrate interaction pathway.

This guide provides a foundational understanding of the cross-reactivity of β-glucosidases with this compound and its isomers. The presented data and protocols offer a starting point for researchers to design and execute their own comparative studies, ultimately contributing to the advancement of enzyme engineering and its diverse applications.

References

A Researcher's Guide to the Validation of Cellobiose as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biotechnology, food science, and pharmaceutical development, the accuracy and reliability of quantitative analysis are paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture. The validity of HPLC data hinges on the quality of the reference standards used for calibration. An ideal standard must be pure, stable, and yield a consistent, reproducible response under defined chromatographic conditions.

This guide provides a comprehensive comparison of D-(+)-cellobiose as a chromatographic standard against other commonly used sugars, such as glucose and sucrose. We present supporting data on its performance, detailed experimental protocols for validation, and a clear rationale for its selection in relevant applications.

Key Attributes of an Ideal Chromatographic Standard

A reliable analytical standard forms the bedrock of quantitative analysis. Its selection is governed by several critical physicochemical and performance characteristics that ensure the accuracy and reproducibility of results. The diagram below illustrates the logical relationships between these essential attributes.

Diagram 1: Core Attributes of an Ideal Chromatographic Standard cluster_physicochemical Physicochemical Properties cluster_performance Analytical Performance cluster_outcome Desired Outcome purity High Purity (e.g., >99%) reliability Reliable & Reproducible Quantitative Results purity->reliability stability Chemical Stability (Non-hygroscopic, long shelf-life) stability->reliability solubility Known Solubility (In relevant mobile phases) solubility->reliability linearity Linearity (Signal vs. Concentration) linearity->reliability accuracy Accuracy (% Recovery) accuracy->reliability precision Precision (% RSD) precision->reliability sensitivity Sensitivity (Low LOD & LOQ) sensitivity->reliability

Caption: Core attributes of an ideal chromatographic standard.

Experimental Protocols: Validating a Carbohydrate Standard

To validate a carbohydrate like cellobiose (B7769950) as a standard, a series of experiments are conducted to assess its performance. The following protocol outlines a typical validation procedure for HPLC with a Refractive Index Detector (HPLC-RID), a common setup for sugar analysis.

Objective:

To validate an analytical method for the quantification of a carbohydrate standard (e.g., this compound) by assessing its linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Materials and Equipment:
  • Standard: D-(+)-Cellobiose, analytical standard grade (≥98% purity)[1].

  • Alternatives: D-Glucose (≥99.5%), D-Sucrose (≥99.5%).

  • HPLC System: An isocratic HPLC system equipped with a degasser, pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm) or an ion-exchange column (e.g., Aminex HPX-87C).[2]

  • Mobile Phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v for an amino column).[2]

  • Other: Volumetric flasks, pipettes, analytical balance, 0.45 µm syringe filters.

Methodology Workflow

The validation process follows a structured workflow, beginning with standard preparation and culminating in the assessment of key performance metrics. This ensures that the analytical procedure is fit for its intended purpose.[3]

Diagram 2: Experimental Workflow for Standard Validation prep 1. Standard Preparation Stock & working solutions hplc 2. HPLC-RID Analysis Isocratic elution prep->hplc linearity 3. Assess Linearity Calibration curve (5-7 levels) hplc->linearity accuracy 5. Assess Accuracy Spiked sample recovery (3 levels) hplc->accuracy precision 6. Assess Precision Repeatability & intermediate precision hplc->precision lod_loq 4. Determine Sensitivity Calculate LOD & LOQ from curve linearity->lod_loq report 7. Validation Report Summarize data & assess suitability linearity->report lod_loq->report accuracy->report precision->report

Caption: Experimental workflow for chromatographic standard validation.

Detailed Steps:
  • Standard Solution Preparation:

    • Stock Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of the standard (this compound) and dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent.

    • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected analytical range (e.g., 0.1 mg/mL to 5 mg/mL).[3]

  • Chromatographic Conditions:

    • Column Temperature: 30-35 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • RID Temperature: 35 °C.

    • Allow the HPLC system, particularly the RID, to stabilize for several hours to ensure a stable baseline.

  • Validation Parameter Assessment:

    • Linearity: Inject each calibration standard in triplicate. Construct a calibration curve by plotting the average peak area against the concentration. The relationship is considered linear if the coefficient of determination (R²) is >0.999.[2]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are calculated from the calibration curve data using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[4]

    • Accuracy: Perform a recovery study by spiking a blank matrix with the standard at three different concentration levels (low, medium, high). The accuracy is expressed as the percentage recovery. A common acceptance criterion is 80-120%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at a single concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible.

      • Precision is expressed as the Relative Standard Deviation (%RSD), which should typically be ≤ 2%.

Performance Data: this compound vs. Alternative Standards

This compound, as a disaccharide composed of two β-1,4 linked D-glucose units, offers excellent properties as a standard, particularly in studies involving cellulose (B213188) degradation or oligosaccharide analysis.[5] Its high purity (available as ≥98% or ≥99.0%) and stability make it a reliable calibrant.[1] The following table summarizes typical performance data for this compound and compares it with Glucose and Sucrose under common HPLC-RID conditions.

Note: The data below is compiled from multiple sources to provide a representative comparison. Exact values may vary based on specific instrumentation, column, and method conditions.

Validation Parameter This compound Glucose Sucrose
Purity (Assay) ≥98% (HPLC)[1][5]≥99.5%≥99.5%
Linearity Range (mg/mL) 0.1 - 5.0 (Typical)0.1 - 5.0[3]0.1 - 5.0[3]
Coefficient of Determination (R²) >0.999 (Expected)>0.998[3]>0.999[3]
LOD (mg/mL) ~0.10 (Estimated)0.09[3]0.06[3]
LOQ (mg/mL) ~0.30 (Estimated)0.30[3]0.22[3]
Accuracy (% Recovery) 90 - 110% (Typical)93 - 102%[3]98 - 106%[3]
Precision (% RSD) < 2% (Typical)< 1%[3]< 2%[3]
Discussion of Results
  • Purity and Stability: this compound is commercially available as a high-purity analytical standard, which is fundamental for accurate quantification.[1] As a disaccharide, it is less prone to the anomeric mutarotation issues that can sometimes affect monosaccharide standards in solution over time, contributing to its stability.

  • Performance Metrics: The expected performance of this compound is highly comparable to that of glucose and sucrose, which are well-established standards. Linearity is excellent across a practical concentration range, with correlation coefficients consistently exceeding 0.999 under optimized conditions.[2]

  • Sensitivity: The limits of detection (LOD) and quantification (LOQ) for this compound are expected to be in the same low mg/mL to high µg/mL range as other sugars when analyzed by HPLC-RID.[3] While RID is not the most sensitive detector, it provides universal detection for carbohydrates, and the sensitivity is sufficient for most applications where concentrations are above 0.1 mg/mL.

  • Accuracy and Precision: High recovery rates and low relative standard deviations are achievable, demonstrating that methods using this compound as a standard are both accurate and precise.[3]

Conclusion

The validation data confirms that D-(+)-cellobiose is an excellent and reliable choice as a standard for chromatographic analysis. Its performance in terms of linearity, accuracy, precision, and sensitivity is comparable to that of widely accepted standards like glucose and sucrose. Its high purity and stability make it particularly suitable for applications requiring the precise quantification of oligosaccharides or for use as an internal standard in complex matrices.[6] For researchers in biofuel development, enzyme kinetics, and food analysis, this compound serves as an indispensable calibrant, ensuring the generation of robust and reproducible data.

References

A Comparative Guide to Cellobiose Metabolizing Pathways in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient breakdown of cellobiose (B7769950), a disaccharide derived from cellulose, is a cornerstone of biofuel production and a key process in various biotechnological applications. Understanding the diverse strategies that microorganisms employ to metabolize this sugar is crucial for optimizing these processes. This guide provides a comparative genomic and functional overview of the primary this compound metabolizing pathways, offering insights into their efficiency and the underlying genetic architectures.

Two Roads to Glucose: Hydrolytic vs. Phosphorolytic Cleavage

Microorganisms have evolved two principal pathways for the intracellular breakdown of this compound: a hydrolytic pathway and a phosphorolytic pathway. The choice of pathway has significant implications for the organism's energy economy.

  • Hydrolytic Pathway: This is the more common route, employing β-glucosidases to cleave this compound into two molecules of glucose. This pathway is widespread in both bacteria and fungi.

  • Phosphorolytic Pathway: This pathway utilizes this compound phosphorylase to break down this compound in the presence of inorganic phosphate (B84403), yielding one molecule of glucose and one molecule of glucose-1-phosphate. This route is more energy-efficient as it saves one molecule of ATP that would otherwise be required for the initial phosphorylation of glucose in glycolysis. This pathway is predominantly found in anaerobic bacteria.[1][2]

Comparative Performance of Key Enzymes

The efficiency of this compound metabolism is largely dictated by the kinetic properties of the key enzymes involved. The following table summarizes the kinetic parameters of β-glucosidases and this compound phosphorylases from various microorganisms.

EnzymeOrganismPathwaySubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)
β-Glucosidase (BGL1)Trichoderma reeseiHydrolyticThis compound0.38527613884
β-Glucosidase (SP188)Aspergillus nigerHydrolyticThis compound0.5715822775
β-GlucosidaseNeurospora crassaHydrolyticThis compound---
This compound PhosphorylaseClostridium thermocellumPhosphorolyticThis compound0.65--
This compound PhosphorylaseRuminococcus albusPhosphorolyticThis compound---

K_m_ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating enzyme-substrate affinity (a lower K_m_ suggests higher affinity). k_cat_ (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. k_cat_/K_m_ is the catalytic efficiency.

Whole-Cell Metabolic Performance

While enzyme kinetics provide valuable insights, the overall metabolic performance of an organism is a more holistic measure of its this compound utilization capabilities. The table below presents a comparison of whole-cell this compound consumption rates.

OrganismTypePathwayThis compound Consumption Rate
Escherichia coli (engineered)BacteriumHydrolytic/PhosphorolyticAll this compound consumed in ~36 hours
Saccharomyces cerevisiae (engineered)FungusHydrolytic40 g/L of this compound consumed within 24 hours
Clostridium thermocellumBacteriumPhosphorolyticSubstrate uptake rate of 18 nmol/min per mg (dry weight)
Clostridium thermohydrosulfuricumBacteriumHydrolyticSubstrate uptake rate of 24 nmol/min per mg (dry weight)

Genetic Organization of this compound Utilization Pathways

The genes responsible for this compound metabolism are often organized into clusters, facilitating their coordinated regulation. The composition of these gene clusters varies across different microbial lineages.

OrganismPathwayKey Genes in Cluster
Vibrio fischeriPhosphotransferase SystemcelA, celB, celC (PTS components), celK (glucokinase), celG (glucosidase), celI (regulator)[3]
Escherichia coli (cryptic)Phosphoenolpyruvate-dependent phosphotransferase systemchb and asc operons
Ruminiclostridium thermocellumHydrolytic/PhosphorolyticMultiple β-glucosidase genes (BglA, BglB, BglX), this compound phosphorylase
Fungi (general)HydrolyticOften multiple genes encoding β-glucosidases from different glycoside hydrolase families (e.g., GH1, GH3)

Visualizing the Pathways and Experimental Workflows

To better understand the molecular processes and experimental approaches, the following diagrams illustrate a typical this compound metabolizing pathway and a comparative experimental workflow.

Cellobiose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_hydrolytic Hydrolytic Pathway cluster_phosphorolytic Phosphorolytic Pathway Cellulose Cellulose This compound This compound Cellulose->this compound Cellulases BGL β-Glucosidase This compound->BGL CBP This compound Phosphorylase This compound->CBP Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis G1P Glucose-1-Phosphate G1P->Glycolysis BGL->Glucose CBP->Glucose CBP->G1P Pi Pi Pi->CBP

Caption: Intracellular pathways for this compound metabolism.

Comparative_Genomics_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Analysis Strain_Selection Select Microorganisms (Bacteria & Fungi) Genome_Sequencing Whole Genome Sequencing Strain_Selection->Genome_Sequencing Growth_Experiments Growth on this compound Strain_Selection->Growth_Experiments Gene_Annotation Gene Annotation & Pathway Identification Genome_Sequencing->Gene_Annotation Enzyme_Assays Enzyme Kinetic Assays (β-glucosidase, CBP) Growth_Experiments->Enzyme_Assays Metabolite_Analysis Substrate Consumption & Product Formation Rates Growth_Experiments->Metabolite_Analysis Comparative_Analysis Comparative Analysis Gene_Annotation->Comparative_Analysis Enzyme_Assays->Comparative_Analysis Metabolite_Analysis->Comparative_Analysis

Caption: Workflow for comparative analysis of this compound metabolism.

Experimental Protocols

β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This colorimetric assay is a standard method for determining β-glucosidase activity.[4][5][6]

Materials:

  • Enzyme extract (supernatant or purified enzyme)

  • 50 mM Sodium acetate (B1210297) buffer (pH 5.0)

  • 10 mM p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • Spectrophotometer

  • Microplate reader (optional)

Procedure:

  • Prepare a reaction mixture containing 50 µL of enzyme extract and 450 µL of 50 mM sodium acetate buffer (pH 5.0).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C) for 5 minutes.

  • Initiate the reaction by adding 500 µL of pre-warmed 10 mM pNPG solution.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at the same temperature.

  • Stop the reaction by adding 500 µL of 1 M Na₂CO₃ solution. The addition of the basic solution will develop a yellow color due to the formation of p-nitrophenol (pNP).

  • Measure the absorbance of the solution at 405 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

  • One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

This compound Phosphorylase Activity Assay

This assay measures the phosphorolytic activity of this compound phosphorylase by quantifying the amount of inorganic phosphate consumed or glucose-1-phosphate produced.[7][8]

Materials:

  • Enzyme extract

  • 50 mM Sodium acetate buffer (pH 6.0)

  • 20 mM this compound solution

  • 50 mM Inorganic phosphate (Pi) solution

  • Reagents for quantifying inorganic phosphate (e.g., Malachite Green reagent) or glucose-1-phosphate (coupled enzyme assay).

Procedure (Phosphate Consumption Method):

  • Prepare a reaction mixture containing 50 µL of enzyme extract, 20 µL of 20 mM this compound, and 20 µL of 50 mM Pi solution in a final volume of 100 µL with 50 mM sodium acetate buffer.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 45°C) for a defined time (e.g., 10 minutes).

  • Stop the reaction by heat inactivation (e.g., 100°C for 5-10 minutes).

  • Quantify the remaining inorganic phosphate using a colorimetric method such as the Malachite Green assay. The amount of consumed phosphate is proportional to the enzyme activity.

Whole-Cell Substrate Consumption Rate Determination

This protocol outlines a general method for measuring the rate at which a microbial culture consumes this compound.

Materials:

  • Microbial culture

  • Growth medium containing a known concentration of this compound as the sole carbon source

  • Incubator/shaker

  • Spectrophotometer for measuring cell density (OD)

  • Method for quantifying this compound concentration (e.g., HPLC, enzymatic assay)

Procedure:

  • Inoculate a fresh culture medium containing a known initial concentration of this compound with the microorganism of interest.

  • Incubate the culture under optimal growth conditions (temperature, agitation).

  • At regular time intervals, withdraw samples from the culture.

  • For each sample, measure the cell density (e.g., OD at 600 nm) to monitor growth.

  • Separate the cells from the culture supernatant by centrifugation or filtration.

  • Analyze the supernatant to determine the remaining this compound concentration.

  • Plot the this compound concentration and cell density over time.

  • The substrate consumption rate can be calculated from the slope of the this compound concentration versus time curve. The specific substrate consumption rate (qS) can be determined by normalizing the consumption rate to the biomass concentration.

References

Safety Operating Guide

Proper Disposal of Cellobiose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cellobiose (B7769950), a disaccharide with the formula C₁₂H₂₂O₁₁, is a key component in biochemical research, particularly in studies involving cellulose (B213188) hydrolysis.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper handling and disposal are essential to maintain a safe and compliant laboratory environment.[1][2][3][4] This guide provides detailed procedures for the safe disposal of this compound.

General Disposal Procedures

The primary recommendation for this compound disposal is to handle it as non-hazardous waste, while always adhering to local, regional, and national regulations.[5][6] For unused or surplus this compound, it is advisable to contact a licensed disposal company.[1]

Key Disposal Steps:

  • Waste Assessment: Determine if the this compound waste is pure or contaminated with other chemicals.

  • Containerization: Place the this compound waste into a suitable, closed container labeled for disposal.[1]

  • Consult Regulations: Always consult with local or national waste management authorities to ensure compliance with specific provisions for chemical waste.[2]

  • Disposal Route:

    • Pure this compound: Dispose of as non-hazardous solid waste.

    • Contaminated this compound: If mixed with hazardous materials, the disposal procedure must follow the guidelines for the hazardous component.

  • Packaging Disposal: Contaminated packaging should be handled and disposed of in the same manner as the substance itself.[1][2] Completely empty and non-contaminated packages can be recycled.[2]

Important Precaution: Do not empty this compound or its solutions into drains.[2][6]

Accidental Spill and Cleanup Protocol

In the event of a spill, the following measures should be taken to ensure safety and proper cleanup for disposal:

  • Personal Precautions: Avoid dust formation and breathing in vapors, mist, or gas.[1]

  • Containment: Prevent the spilled material from entering drains.[1]

  • Cleanup:

    • Mechanically take up the spilled solid (e.g., sweep and shovel).[1][2][3]

    • Place the collected material into a suitable, closed container for disposal.[1][2][3]

Physicochemical Properties Relevant to Disposal

Understanding the properties of this compound can inform its safe handling and disposal.

PropertyValue
Appearance White Powder Solid[7]
Odor Odorless[7]
Molecular Formula C₁₂H₂₂O₁₁[1]
Molecular Weight 342.3 g/mol [1]
Melting Point 239 °C / 462.2 °F[7]
Solubility Soluble in water[6][7]
Hazard Classification Not a hazardous substance or mixture[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Assessment cluster_1 Disposal Path A Start: this compound for Disposal B Is the this compound contaminated with hazardous material? A->B C Pure this compound Waste B->C No D Contaminated Waste B->D Yes E Place in a suitable, labeled, closed container. C->E F Follow disposal procedures for the hazardous contaminant. D->F G Dispose of as non-hazardous solid chemical waste. E->G H Consult local, regional, and national regulations. F->H G->H I End Disposal H->I

Caption: Workflow for this compound Disposal.

Experimental Protocols

For pure this compound, which is not classified as hazardous, no specific experimental protocols for chemical neutralization or deactivation are required prior to disposal. The recommended procedure is direct disposal via a licensed waste management company, following institutional and local guidelines. For contaminated this compound, the protocol must be dictated by the nature of the contaminant.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While cellobiose (B7769950) is not classified as a hazardous substance, adhering to proper handling and disposal protocols is a critical aspect of responsible research.[1] This guide provides essential, immediate safety and logistical information for the handling of this compound.

Personal Protective Equipment (PPE) for Handling this compound

To minimize exposure and ensure safety during the handling of this compound powder, the following personal protective equipment is recommended.

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety gogglesWith side protection, approved under standards such as EN 166 (EU) or NIOSH (US).[1]To protect eyes from airborne dust particles.
Hand Protection GlovesNitrile rubber (NBR), >0.11 mm thickness, with a breakthrough time of >480 minutes.[2]To prevent skin contact and maintain sample purity.
Respiratory Protection Particulate filter deviceP1 filter (or equivalent) that filters at least 80% of airborne particles.[2]Necessary when dust formation is likely to occur.[2]
Body Protection Laboratory coatStandard laboratory coat.To protect personal clothing from contamination.

Operational Plan: Step-by-Step Handling of this compound

Following a standardized procedure for handling this compound ensures both safety and the integrity of your experiments.

1. Preparation:

  • Ensure the work area is clean and well-ventilated.[1][3]

  • Put on all required personal protective equipment as detailed in the table above.

  • Have all necessary equipment (spatulas, weigh boats, containers) ready.

2. Weighing and Handling:

  • Handle this compound in a designated area, preferably with local exhaust ventilation if available, to minimize dust generation.

  • When transferring the powder, do so carefully to avoid creating airborne dust.

  • After handling, wash hands thoroughly.[3]

3. Spills:

  • In case of a spill, avoid creating dust.

  • Mechanically sweep or vacuum the spilled material into a suitable, closed container for disposal.[1]

  • Ventilate the affected area.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Contaminated Materials: Dispose of contaminated packaging and equipment as you would the unused product.[1]

  • Containers: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[1][4]

Cellobiose_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Cleanup prep_area Ensure Clean & Ventilated Area don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) prep_area->don_ppe gather_equip Gather Equipment don_ppe->gather_equip weigh Weigh & Handle this compound (Minimize Dust) don_ppe->weigh gather_equip->weigh wash Wash Hands After Handling weigh->wash dispose Dispose of Waste in Sealed Containers wash->dispose spill Clean Spills Mechanically spill->dispose store Store in Cool, Dry, Ventilated Area dispose->store

References

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Cellobiose
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.